4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
Beschreibung
BenchChem offers high-quality 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-oxo-1,2,5-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O4/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRWUZLLHSXPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NONC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66313-36-8 | |
| Record name | 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid from Glyoxime
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry, starting from the accessible precursor, glyoxime. 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is recognized as a valuable bioisostere for the carboxylic acid functional group, particularly in the design of ligands for ionotropic glutamate receptors (iGluRs)[1][2]. This document elucidates the mechanistic underpinnings of the synthesis, details step-by-step experimental protocols, and addresses critical safety and characterization considerations. The core of the synthesis involves a nitrative oxidative cyclization of glyoxime, followed by subsequent functional group transformations to yield the target molecule. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this synthetic route.
Introduction: Strategic Importance and Synthetic Rationale
The 1,2,5-Oxadiazole (Furazan) Scaffold
The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle that has garnered substantial attention in pharmaceutical and materials science. Its unique electronic properties, planarity, and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. Derivatives of furazan and its N-oxide counterpart, furoxan, exhibit a wide spectrum of biological activities[3][4].
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid: A Key Bioisostere
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar physicochemical properties, is a cornerstone of modern medicinal chemistry. The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been successfully investigated as a bioisoster of the carboxylic acid group.[1][2] This substitution can modulate a compound's acidity, metabolic stability, and receptor binding profile. Specifically, its application in developing agonists and antagonists for iGluRs highlights its potential to fine-tune pharmacological activity, making its synthesis a topic of considerable relevance.[1][2]
Synthetic Overview: A Two-Stage Approach
The synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid from glyoxime is conceptually approached as a two-stage process. The initial stage involves the transformation of the acyclic glyoxime into the core heterocyclic ring system. This is achieved through a robust nitration followed by an oxidative cyclization. The second stage focuses on the hydrolysis of the resulting intermediate to install the required hydroxyl and carboxylic acid functionalities.
Mechanistic Foundation of the Synthesis
The conversion of glyoxime to the target furazan derivative is a fascinating cascade of classical organic reactions, each step governed by distinct chemical principles.
Nitration of Glyoxime: Formation of a Dinitro Intermediate
The synthesis commences with the nitration of glyoxime. This reaction proceeds via an electrophilic substitution mechanism. A potent nitrating agent, typically a mixture of nitric and sulfuric acids ("mixed acid"), is employed to generate the highly electrophilic nitronium ion (NO₂⁺)[5]. The nitronium ion attacks the glyoxime backbone. Theoretical studies suggest that the nitration involves the electrophilic substitution of nitronium ions and the subsequent abstraction of hydrogen ions by nitric acid molecules to form a 3,4-dinitroglyoxime intermediate.[6]
Oxidative Cyclization: Forging the Furazan Ring
The formation of the 1,2,5-oxadiazole ring from the dinitro-intermediate is an oxidative cyclization process. This intricate step can proceed through multiple potential pathways, often involving radical intermediates.[6] Theoretical investigations indicate that the mechanism involves dehydrogenation and subsequent intramolecular torsion to form the stable five-membered ring.[6] The process is highly exothermic and requires careful thermal management to prevent runaway reactions, a phenomenon observed in related nitration experiments.[7]
Experimental Protocols and Methodologies
This section provides detailed, actionable protocols for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Glyoxime (C₂H₄N₂O₂) | Reagent | Standard Supplier | Can be synthesized from glyoxal. |
| Fuming Nitric Acid (HNO₃) | ACS Grade, 90% | Standard Supplier | Corrosive, Oxidizer. Handle with extreme care. |
| Sulfuric Acid (H₂SO₄) | ACS Grade, 98% | Standard Supplier | Corrosive. Handle with extreme care. |
| Diethyl Ether | Anhydrous | Standard Supplier | Flammable. |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard Supplier | Corrosive. |
| Hydrochloric Acid (HCl) | ACS Grade, 37% | Standard Supplier | Corrosive. |
| Deionized Water | N/A | In-house | Used for quenching and washing. |
| Celite® | N/A | Standard Supplier | Filtration aid. |
Stage 1: Nitrative Cyclization of Glyoxime to 3,4-Dinitrofurazan
This protocol is synthesized from mechanistic studies and related procedures.[6][7] Extreme caution is advised due to the energetic nature of the reaction.
-
Preparation of Mixed Acid: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20 mL of concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath.
-
Nitronium Ion Generation: Slowly add 15 mL of fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C. Stir the resulting mixed acid for 15 minutes at 0-5 °C.
-
Glyoxime Addition: Dissolve 5.0 g of glyoxime in 30 mL of diethyl ether. Slowly add this solution dropwise to the stirred mixed acid. The rate of addition must be carefully controlled to keep the internal temperature between 5-10 °C. Vigorous gas evolution may be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at 5 °C for an additional 2 hours. The reaction mixture will typically appear as a yellow to orange slurry.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product, 3,4-dinitrofurazan, will precipitate as a pale yellow solid.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake sequentially with copious amounts of cold deionized water until the washings are neutral (pH ~7), followed by a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40 °C. Do not use high temperatures as many nitro compounds are thermally sensitive.
Stage 2: Hydrolysis to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
The conversion of 3,4-dinitrofurazan to the target compound involves a selective hydrolysis. One nitro group is displaced by a hydroxide, and the other is transformed into a carboxylic acid, a complex transformation that proceeds under basic conditions.
-
Basic Hydrolysis: Suspend the dried 3,4-dinitrofurazan (assuming ~4.0 g from the previous step) in 50 mL of a 2M aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) with stirring for 4-6 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material. The solution will likely darken during the reaction.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration. Recrystallize the solid from a minimal amount of hot water or an ethanol/water mixture to yield the purified 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.
-
Drying: Dry the final product in a vacuum oven at 50 °C overnight.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for C₃H₂N₂O₄ (MW: 130.06 g/mol )[8][9] |
| ¹H NMR (DMSO-d₆) | Broad singlets for the acidic protons (hydroxyl and carboxylic acid), typically >10 ppm. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carboxylic acid carbon (~160-170 ppm) and the two sp² carbons of the furazan ring. |
| FT-IR (KBr, cm⁻¹) | Broad O-H stretch (~3400-2500 cm⁻¹), C=O stretch (~1700-1750 cm⁻¹), C=N and N-O stretches of the furazan ring. |
| Mass Spectrometry | [M-H]⁻ at m/z 129.0 or other appropriate molecular ions depending on the technique (ESI, CI). |
| Melting Point | Comparison with literature values. |
Visualization of Key Processes
Diagrams generated using Graphviz provide a clear visual summary of the workflow and the underlying chemical transformation.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound from glyoxime.
Simplified Reaction Mechanism
Caption: Key mechanistic stages in the conversion of glyoxime to the final product.
Safety and Process Considerations
-
Thermal Hazards: The nitration of organic compounds is a highly exothermic process.[7] Strict adherence to temperature control is paramount to prevent uncontrolled decomposition, which can lead to detonation. The reaction should be performed behind a blast shield, and a cooling bath with sufficient capacity must be readily available.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. All additions should be performed slowly and behind a safety shield. Appropriate acid-spill kits should be on hand.
-
Energetic Intermediates: Polynitro compounds, such as the 3,4-dinitrofurazan intermediate, are potentially energetic and should be handled with care. Avoid friction, shock, and excessive heat during isolation and drying.
Conclusion
The synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid from glyoxime is a challenging yet feasible process that provides access to a valuable building block for medicinal chemistry. The pathway relies on a powerful nitrative cyclization reaction to construct the core furazan heterocycle. By understanding the underlying mechanisms and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers can successfully prepare this important carboxylic acid bioisostere for application in drug discovery and development programs.
References
- Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cycliz
- 4-Hydroxy-furazan-3-carboxylic acid. Santa Cruz Biotechnology.
- 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues.
- Glyoxime and Nitroglyoxime. YouTube.
- 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. PubChem.
- Recent progress in synthesis and applic
- 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function.
- Nitr
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cyclization of Oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scbt.com [scbt.com]
- 9. 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid | C3H2N2O4 | CID 448650 - PubChem [pubchem.ncbi.nlm.nih.gov]
chemical properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, also known as 4-hydroxyfurazan-3-carboxylic acid, is a unique heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its structure, which combines a carboxylic acid with a highly functionalized oxadiazole (furazan) ring, imparts a fascinating set of chemical properties. The most notable of these is the ability of the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety to act as a non-classical bioisostere of a carboxylic acid group.[2] This characteristic makes it an invaluable tool for drug designers seeking to modulate the physicochemical properties, potency, and selectivity of bioactive molecules. This guide provides a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development.
Molecular Structure and Physicochemical Properties
The foundation of this molecule's utility lies in its unique electronic and structural characteristics. The presence of the electron-withdrawing 1,2,5-oxadiazole ring profoundly influences the acidity of the C4-hydroxyl group, which is the cornerstone of its function as a carboxylic acid mimic.
Key Identifiers and Computed Properties
A summary of the essential identifiers and computed physical properties for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is provided below.
| Property | Value | Source |
| IUPAC Name | 4-oxo-1,2,5-oxadiazole-3-carboxylic acid | [3] |
| Synonyms | 4-Hydroxy-furazan-3-carboxylic acid | [1] |
| CAS Number | 66313-36-8 | [3] |
| Molecular Formula | C₃H₂N₂O₄ | [3] |
| Molecular Weight | 130.06 g/mol | [3] |
| InChIKey | IBRWUZLLHSXPKL-UHFFFAOYSA-N | [3] |
| SMILES | O=C(O)C1=NON=C1O | [3] |
Acidity and Tautomerism: The Key to Bioisosterism
A critical feature of this molecule is the acidic nature of the proton on the C4-hydroxyl group. This acidity arises from the strong inductive electron-withdrawing effect of the oxadiazole ring, which stabilizes the resulting conjugate base. This effect is so pronounced that the hydroxyl group's acidity is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.
This acidity is intrinsically linked to the compound's existence in a tautomeric equilibrium. The "hydroxy" form is in equilibrium with its "oxo" tautomer, 4,5-dihydro-4-oxo-1,2,5-oxadiazole-3-carboxylic acid. The official IUPAC name reflects this oxo form, highlighting its stability and the delocalization of charge within the system.[3] This equilibrium is crucial for its biological function, as it dictates the molecule's protonation state and hydrogen bonding capabilities at physiological pH.
Caption: Tautomeric equilibrium of the title compound.
Synthesis and Reactivity
Representative Synthesis Workflow
The following protocol is a plausible, generalized pathway for obtaining 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, starting from a suitable precursor like malononitrile. The causality behind this pathway involves the creation of a dioxime, which can then be oxidatively cyclized to form the stable furazan ring. Subsequent hydrolysis yields the target molecule.
Caption: Generalized synthetic workflow for the target compound.
Detailed Experimental Protocol (Representative)
This protocol must be considered a self-validating system. Each step's success can be monitored by standard analytical techniques (TLC, LC-MS) to confirm the conversion before proceeding, ensuring the integrity of the workflow.
-
Step 1: Synthesis of Dicyanoglyoxime.
-
Rationale: This step creates the dioxime precursor necessary for ring formation. The use of a nitrite source under acidic conditions generates the nitrosating agent in situ.
-
Procedure: Malononitrile is dissolved in aqueous acetic acid and cooled in an ice bath. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for several hours until TLC analysis indicates the consumption of the starting material. The resulting precipitate is filtered, washed with cold water, and dried to yield dicyanoglyoxime.
-
-
Step 2: Oxidative Cyclization to 3,4-Dicyanofurazan.
-
Rationale: Oxidative cyclization of the dioxime closes the heterocyclic ring. This is a key step in forming the stable 1,2,5-oxadiazole core.
-
Procedure: Dicyanoglyoxime is suspended in an inert solvent like dichloromethane. An oxidizing agent (e.g., dinitrogen tetroxide or an alternative like lead tetraacetate) is carefully introduced at low temperature. The reaction is monitored by GC-MS or TLC. Upon completion, the reaction is quenched, and the organic phase is washed, dried, and concentrated to yield 3,4-dicyanofurazan.
-
-
Step 3: Hydrolysis to Final Product.
-
Rationale: Harsh acid hydrolysis is required to convert both nitrile groups into a carboxylic acid and a hydroxyl group (via a likely amide intermediate that is subsequently hydrolyzed and potentially decarboxylated if a dicarboxylic acid is formed).
-
Procedure: 3,4-Dicyanofurazan is heated at reflux in concentrated hydrochloric acid. The reaction progress is monitored by HPLC. After several hours, the solution is cooled, and the product may precipitate or be extracted with a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by recrystallization.
-
Application in Medicinal Chemistry: A Carboxylic Acid Bioisostere
The primary application of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in drug discovery is rooted in the concept of bioisosterism , where a functional group in a lead compound is replaced by another with similar physicochemical properties to improve the molecule's overall profile. The 4-hydroxy-1,2,5-oxadiazol-3-yl group is a highly effective bioisostere for the carboxylic acid moiety.
Causality of Bioisosteric Equivalence
The effectiveness of this moiety as a carboxylate mimic stems from several factors:
-
Acidity: As discussed, its pKa is in a range similar to many carboxylic acids, allowing it to form critical ionic bonds with positively charged residues (e.g., arginine, lysine) in enzyme active sites or receptors.[2][4]
-
Planarity: The flat, aromatic nature of the oxadiazole ring can occupy a similar spatial footprint to the planar carboxylate group.
-
Hydrogen Bonding: It can act as both a hydrogen bond donor (from the -OH) and acceptor (from the ring nitrogens and oxygen).
-
Metabolic Stability & Pharmacokinetics: Replacing a carboxylic acid can block metabolic pathways (like glucuronidation) and improve membrane permeability, thereby enhancing a drug candidate's pharmacokinetic profile.
A notable application is in the design of ligands for ionotropic glutamate receptors (iGluRs). Researchers have successfully replaced the distal carboxylic acid group in glutamate analogues with the 4-hydroxy-1,2,5-oxadiazol-3-yl group to create novel agonists and antagonists with modulated selectivity and potency at AMPA and NMDA receptors.[2][4]
Caption: Bioisosteric replacement of a carboxyl group.
Spectroscopic Characterization Profile
While specific spectral data requires empirical measurement, a characteristic profile can be predicted based on the molecule's structure. This serves as a guide for researchers in identifying and characterizing the compound.
| Technique | Expected Signature |
| ¹H NMR | A very broad singlet, significantly downfield (>10 ppm), corresponding to the two exchangeable acidic protons (carboxylic acid and enol). The exact chemical shift would be highly dependent on the solvent and concentration. |
| ¹³C NMR | Three signals in the aromatic/carbonyl region: one for the carboxylic acid carbonyl (~160-170 ppm) and two distinct signals for the sp² carbons of the oxadiazole ring, likely in the range of 140-160 ppm. |
| IR (Infrared) | A very broad absorption band from ~2500 to 3300 cm⁻¹ characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid and the enolic hydroxyl. A strong C=O stretch around 1700-1730 cm⁻¹. Absorptions corresponding to C=N and N-O stretching from the heterocyclic ring in the 1400-1600 cm⁻¹ region. |
Conclusion
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is more than just a simple heterocycle; it is a sophisticated chemical tool. Its defining feature—the acidic nature of its 4-hydroxy group—makes it a powerful bioisostere for the carboxylic acid functional group, a property that has been skillfully exploited in modern drug discovery to enhance molecular properties and biological activity. Understanding its tautomerism, reactivity, and synthetic rationale allows researchers to strategically incorporate this valuable scaffold into new chemical entities, paving the way for the development of next-generation therapeutics.
References
-
PubChem. (n.d.). 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. Retrieved January 16, 2026, from [Link]
-
Madsen, U., et al. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry, 53(10), 4110-8. Retrieved January 16, 2026, from [Link]
-
Semantic Scholar. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Retrieved January 16, 2026, from [Link]
- Google Patents. (2013). CN103086998A - Synthetic method of 3-amino-4-hydroxyfurazan.
-
Schotten, T., et al. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. Chirality, 15(5), 415-20. Retrieved January 16, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid | C3H2N2O4 | CID 448650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid: A Bioisostere for Drug Discovery
CAS Number: 66313-36-8
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. A key tactic in this endeavor is the application of bioisosterism, the substitution of a functional group with another that retains similar physicochemical properties, thereby modulating the molecule's activity, selectivity, and pharmacokinetic parameters. 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid has emerged as a significant heterocyclic scaffold, primarily recognized for its role as a bioisostere of the carboxylic acid functional group.[1][2] Its unique electronic and structural characteristics offer a valuable tool for researchers and drug development professionals aiming to overcome challenges associated with traditional carboxylic acids in drug candidates, such as metabolic instability and poor cell permeability.
This technical guide provides a comprehensive overview of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, delving into its physicochemical properties, a detailed examination of its synthesis, and its application in the design of novel therapeutics, with a particular focus on its use in the development of ionotropic glutamate receptor modulators.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is essential for its effective application in drug design. These properties influence its solubility, lipophilicity, and interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₃H₂N₂O₄ | PubChem[3] |
| Molecular Weight | 130.06 g/mol | PubChem[3] |
| CAS Number | 66313-36-8 | BLDpharm[4] |
| Appearance | White to off-white solid | (Typical for similar compounds) |
| pKa | (Value not explicitly available in search results, but expected to be acidic) | |
| LogP | (Value not explicitly available in search results) |
Synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
The synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid can be approached through a multi-step sequence, often involving the formation of a protected precursor followed by deprotection. A plausible and referenced synthetic strategy involves the preparation of a benzyloxy-protected intermediate, which is then deprotected to yield the final product. This approach ensures the stability of the heterocyclic core during the synthetic manipulations.
Synthetic Pathway Overview
The synthesis commences with the esterification of (4-hydroxy-1,2,5-oxadiazol-3-yl)acetic acid, followed by protection of the hydroxyl group as a benzyl ether. Subsequent oxidative cleavage of the acetic acid side chain and final deprotection furnishes the target molecule.
Caption: Synthetic pathway for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.
Detailed Experimental Protocol
The following protocol is a composite based on established synthetic transformations for related oxadiazole derivatives.[2]
Step 1: Synthesis of Ethyl (4-(benzyloxy)-1,2,5-oxadiazol-3-yl)acetate
-
Esterification: (4-hydroxy-1,2,5-oxadiazol-3-yl)acetic acid is dissolved in dry ethanol and saturated with hydrogen chloride gas at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude ethyl ester.
-
Protection: The crude ethyl ester is dissolved in acetone, and anhydrous potassium carbonate is added, followed by benzyl bromide. The mixture is heated to reflux and stirred for several hours. After completion, the inorganic salts are filtered off, and the filtrate is concentrated. The resulting residue is purified by column chromatography to afford ethyl (4-(benzyloxy)-1,2,5-oxadiazol-3-yl)acetate.
Step 2: Synthesis of 4-(Benzyloxy)-1,2,5-oxadiazole-3-carboxylic Acid
-
Hydrolysis: The purified ester from Step 1 is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The ethanol is removed in vacuo, and the aqueous solution is acidified with hydrochloric acid. The precipitated [4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetic acid is collected by filtration.
-
Oxidation: The resulting acetic acid derivative is dissolved in acetone and cooled in an ice bath. A solution of potassium permanganate in water is added portionwise, maintaining the temperature below 10 °C. The reaction is stirred until the oxidation is complete. The manganese dioxide is filtered off, and the filtrate is acidified and extracted with a suitable organic solvent. The organic layers are dried and concentrated to yield 4-(benzyloxy)-1,2,5-oxadiazole-3-carboxylic acid.
Step 3: Synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
-
Deprotection: 4-(Benzyloxy)-1,2,5-oxadiazole-3-carboxylic acid is dissolved in a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (10%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the deprotection is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.
Analytical Characterization
Expected Analytical Data:
-
¹H NMR: A spectrum would likely show a broad singlet for the acidic proton of the carboxylic acid and another for the hydroxyl group proton. The solvent used will significantly impact the chemical shifts of these exchangeable protons.
-
¹³C NMR: The spectrum should display signals corresponding to the two carbons of the oxadiazole ring and the carbonyl carbon of the carboxylic acid. The chemical shifts would be indicative of the electron-withdrawing nature of the heterocyclic system.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 130.06 g/mol .
Application in Drug Discovery: A Carboxylic Acid Bioisostere
The primary utility of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in drug discovery lies in its function as a bioisostere for the carboxylic acid group. This substitution can lead to improved pharmacological properties.
Rationale for Bioisosteric Replacement
Caption: Rationale for using 4-Hydroxy-1,2,5-oxadiazole as a carboxylic acid bioisostere.
Case Study: Ionotropic Glutamate Receptor Modulators
A significant application of the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been demonstrated in the development of ligands for ionotropic glutamate receptors (iGluRs), which are crucial targets for neurological disorders.[1] In a key study, this heterocyclic system was used to replace the distal carboxylic acid group in glutamate and its homologues.[1][2]
The resulting compounds exhibited a range of activities at NMDA, AMPA, and kainate receptors, demonstrating that the 4-hydroxy-1,2,5-oxadiazol-3-yl group is a versatile bioisostere that can be incorporated into both agonists and antagonists.[1] For instance, an aspartate analogue incorporating this moiety showed good affinity exclusively at NMDA receptors.[1] Furthermore, glutamate analogues with this substitution displayed potent, albeit unselective, agonist activity at AMPA receptors.[1] These findings underscore the potential of this scaffold to fine-tune the pharmacological profile of drug candidates targeting iGluRs.
Conclusion
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is a valuable building block for medicinal chemists and drug development professionals. Its role as a carboxylic acid bioisostere provides a strategic advantage in optimizing the properties of drug candidates. The synthetic pathways, though multi-stepped, are achievable through established chemical transformations. The successful application of this moiety in the challenging field of glutamate receptor modulation highlights its potential for broader use in drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic implementation of bioisosteric replacements with scaffolds like 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid will undoubtedly play an increasingly important role.
References
-
Madsen, U., et al. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. Journal of Medicinal Chemistry, 53(10), 4110–4118. [Link]
-
CORE. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. [Link]
-
Baghdad Science Journal. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]
-
PubChem. 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. [Link]
-
Semantic Scholar. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]
-
NIH National Center for Biotechnology Information. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid | C3H2N2O4 | CID 448650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 66313-36-8|4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, spectroscopic properties, synthesis, and its role as a carboxylic acid bioisostere, offering field-proven insights for researchers in the pharmaceutical sciences.
Molecular Structure and Tautomerism
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, with the molecular formula C₃H₂N₂O₄, is a fascinating molecule that exhibits keto-enol tautomerism.[1] This phenomenon is crucial to understanding its chemical behavior and biological activity. The molecule exists in equilibrium between the hydroxy (enol) form and the oxo (keto) form, with the latter being designated by the IUPAC name 4-oxo-1,2,5-oxadiazole-3-carboxylic acid.[1]
The equilibrium between these two tautomers is influenced by factors such as the solvent and the solid-state packing. While the hydroxy form is commonly depicted, the oxo form may be prevalent under certain conditions.
Caption: Tautomeric equilibrium of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.
While a definitive crystal structure for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is not publicly available, the crystal structure of the related compound, 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, provides insight into the geometry of the 1,2,5-oxadiazole (furazan) ring system.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₂N₂O₄ | PubChem[1] |
| Molecular Weight | 130.06 g/mol | PubChem[1] |
| IUPAC Name | 4-oxo-1,2,5-oxadiazole-3-carboxylic acid | PubChem[1] |
| CAS Number | 66313-36-8 | PubChem[1] |
Synthesis Pathway
The synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is a multi-step process that typically involves the creation of a protected intermediate. A common strategy employs a benzyl protecting group for the hydroxyl functionality, which can be removed in the final step. The following workflow outlines a literature-derived pathway.
Sources
An In-depth Technical Guide to the Discovery and History of 1,2,5-Oxadiazole Derivatives
Introduction
The realm of heterocyclic chemistry is foundational to the advancement of pharmacology and materials science. Within this vast field, the 1,2,5-oxadiazole, commonly known as furazan, and its N-oxide counterpart, furoxan, represent a fascinating class of five-membered heterocycles. Characterized by a unique arrangement of two nitrogen atoms and one oxygen atom, these scaffolds have journeyed from a serendipitous discovery and a century-long structural debate to becoming a cornerstone in the development of novel therapeutics and high-performance energetic materials. Their story is one of evolving chemical understanding, from the initial synthesis of a derivative in the mid-19th century to the modern-day rational design of molecules with precisely tailored biological and physical properties.
This technical guide provides a comprehensive exploration of the discovery and history of 1,2,5-oxadiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative but also in-depth technical insights into the key scientific breakthroughs, the evolution of synthetic methodologies, and the elucidation of their diverse applications. We will delve into the seminal moments of their discovery, trace the development of their synthesis from classical to contemporary methods, and examine their emergence as potent bioactive agents and energetic materials. This guide aims to be a definitive resource, grounding its claims in authoritative references and providing practical, field-proven insights into the chemistry and application of this remarkable class of compounds.
Part 1: The Genesis of a Heterocycle: Early Discoveries and Structural Elucidation
The story of the 1,2,5-oxadiazole ring system is a compelling example of how scientific understanding evolves, often from accidental findings and prolonged intellectual discourse. The initial discovery was not of the parent heterocycle but of a derivative, and its true nature remained a puzzle for many decades.
The Serendipitous Synthesis of the First Furoxan (1857)
The first documented synthesis of a compound containing the 1,2,5-oxadiazole N-oxide ring was an unintentional discovery by the renowned chemist August Kekulé in 1857. While investigating the reaction of mercury fulminate with bromine, he isolated a compound he named "dibromonitroacetonitrile". However, due to the limitations of analytical techniques at the time, the proposed structure was incorrect. This initial misidentification set the stage for a long and complex journey toward understanding the true structure of what would later be known as a furoxan.
The Long Road to the Correct Structure: Wieland's Proposal (1903)
The correct structure of the furoxan ring was first proposed in 1903 by Heinrich Wieland, who would later receive the Nobel Prize in Chemistry in 1927 for his work on bile acids. Wieland correctly identified the five-membered ring structure with an exocyclic N-oxide group. However, even with this proposal, the definitive confirmation of the furoxan structure had to await the advent of modern spectroscopic and crystallographic techniques in the 20th century.
The Elusive Parent: The First Synthesis of 1,2,5-Oxadiazole (Furazan) (1965)
While derivatives of its N-oxide had been known for over a century, the synthesis of the parent 1,2,5-oxadiazole, or furazan, was not achieved until 1965.[1][2] R. A. Olofson and J. S. Michelman successfully prepared the unsubstituted furazan by the dehydration of glyoxime.[1] This breakthrough was significant as it provided access to the fundamental building block of this class of compounds and opened the door to a more systematic exploration of their chemistry and properties. The method involved heating glyoxime with succinic anhydride, a dehydrating agent, at elevated temperatures.[1][3]
Foundational Synthetic Methodologies
The early syntheses of furazans and furoxans laid the groundwork for the diverse synthetic strategies that would follow. The preparation of the key precursor, glyoxime, and its subsequent dehydration are fundamental to this chemistry.
Glyoxime is typically synthesized through the condensation reaction of glyoxal with hydroxylamine. The reaction is generally carried out in an aqueous solution under controlled temperature conditions.
Experimental Protocol: Synthesis of Glyoxime
-
Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in water and neutralize it with a base such as sodium hydroxide or potassium hydroxide, typically at a low temperature (0-10 °C) to form free hydroxylamine in situ.
-
Reaction with Glyoxal: Slowly add an aqueous solution of glyoxal (typically 40%) to the chilled hydroxylamine solution while maintaining the temperature below 10 °C.
-
Precipitation and Isolation: Allow the reaction mixture to stand, often at room temperature or in a refrigerator, to facilitate the precipitation of glyoxime.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude glyoxime can be further purified by recrystallization from a suitable solvent like ether.
The cyclodehydration of α-dioximes is a cornerstone of furazan synthesis. Various dehydrating agents have been employed over the years, each with its own advantages and limitations.
-
Succinic Anhydride: As used in the first synthesis of unsubstituted furazan, heating the dioxime with succinic anhydride at high temperatures (around 150-170 °C) effectively removes water to form the furazan ring.[1][3]
-
Thionyl Chloride (SOCl₂): This reagent can also be used for the dehydration of dioximes.
-
1,1'-Carbonyldiimidazole (CDI): A milder alternative that allows for the formation of furazans at ambient temperature, which is particularly useful for sensitive substrates.[4]
Part 2: The Evolution of Synthetic Strategies
The synthetic chemistry of 1,2,5-oxadiazoles has matured significantly since its inception. From harsh, high-temperature reactions to more refined and efficient modern techniques, the evolution of these methods has been driven by the need for greater functional group tolerance, higher yields, and safer reaction conditions.
Classical Approaches to Furazan and Furoxan Synthesis
The traditional methods for constructing the 1,2,5-oxadiazole ring system have been instrumental in the initial exploration of this chemical space.
-
Cyclization of α-Dioximes: As previously discussed, the dehydration of α-dioximes remains a fundamental and widely used method for the synthesis of furazans.
-
Dimerization of Nitrile Oxides: Furoxans can be synthesized through the [3+2] cycloaddition dimerization of nitrile oxides. This method provides a direct route to the N-oxide derivatives.
Modern Synthetic Innovations
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the preparation of 1,2,5-oxadiazole derivatives.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of furazan derivatives. For instance, the synthesis of 3,4-diaminofurazan (DAF), a key precursor for energetic materials, can be achieved much more rapidly using this technique compared to conventional heating.[5]
-
Use of Novel Reagents and Catalysts: The exploration of new reagents, such as supported solid alkali and micellar catalysts, has led to improved yields and milder reaction conditions for the synthesis of DAF from diaminoglyoxime.[6]
3,4-Diaminofurazan (DAF) is a crucial building block for many high-energy materials. Its synthesis from diaminoglyoxime (DAG) is a key transformation.
-
Preparation of Diaminoglyoxime (DAG): DAG is prepared from the reaction of glyoxime and hydroxylamine hydrochloride in an alkaline aqueous solution at elevated temperatures (around 90 °C).[7]
-
Cyclodehydration to DAF:
Chronological Development of Synthetic Methods
The following diagram illustrates the evolution of synthetic methodologies for 1,2,5-oxadiazole derivatives, from the classical approaches to more modern and efficient techniques.
Caption: Evolution of Synthetic Methods for 1,2,5-Oxadiazoles.
Part 3: The Dawn of a Bioactive Scaffold: 1,2,5-Oxadiazoles in Medicinal Chemistry
For much of their history, 1,2,5-oxadiazoles were primarily of academic interest. However, a pivotal discovery in the late 20th century transformed them into a highly promising scaffold for drug discovery.
The Pivotal Discovery: Nitric Oxide (NO) Release from Furoxans (1990s)
In the early 1990s, it was discovered that furoxans could release nitric oxide (NO) under physiological conditions.[8] This was a landmark finding, as NO was by then recognized as a crucial signaling molecule in the cardiovascular, nervous, and immune systems. The ability of furoxans to act as NO donors opened up a vast new area of research into their therapeutic potential. The release of NO from furoxans is not spontaneous but is mediated by a reaction with thiols, such as cysteine and glutathione, which are abundant in biological systems.[9][10]
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
The biological effects of NO released from furoxans are primarily mediated through the activation of the soluble guanylate cyclase (sGC) enzyme. This leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors. This signaling cascade is central to many of the observed pharmacological activities of furoxan derivatives, including vasodilation and inhibition of platelet aggregation.[9][11]
The following diagram illustrates the mechanism of action of furoxan-based NO donors.
Caption: The NO-sGC-cGMP Signaling Pathway.
Therapeutic Applications
The discovery of their NO-donating properties has led to the exploration of 1,2,5-oxadiazole derivatives in a wide range of therapeutic areas.
Given their ability to release NO, a potent vasodilator, furoxans were initially investigated for the treatment of cardiovascular conditions such as hypertension and angina.
More recently, 1,2,5-oxadiazole derivatives have emerged as promising anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis through NO-mediated pathways, as well as the inhibition of key cancer-related enzymes such as topoisomerases and STAT3.
Quantitative Data Table: Anticancer Activity of Selected 1,2,5-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | A549 (Lung) | <0.14 | [12] |
| Compound 2 | C6 (Glioma) | 8.16 | [12] |
| Compound 3 | A549 (Lung) | 1.59 | [12] |
| Compound 4 | C6 (Glioma) | 13.04 | [12] |
| Compound 5 | HepG2 (Liver) | 1.2 | [13] |
| Compound 6 | SGC-7901 (Gastric) | 1.61 | [13] |
| Compound 7 | MCF-7 (Breast) | 0.34 | [13] |
The versatility of the 1,2,5-oxadiazole scaffold has led to its investigation in other therapeutic areas, including as antimicrobial and antitrypanosomal agents.[14]
Part 4: The Energetic Frontier: 1,2,5-Oxadiazoles as High-Energy Materials
In parallel to their development in medicinal chemistry, 1,2,5-oxadiazoles have garnered significant attention in the field of energetic materials. The inherent properties of the furazan ring make it an excellent building block for the design of high-performance explosives and propellants.[15]
The Rationale for High Energy
The high positive heat of formation of the furazan ring is a key contributor to its energetic nature.[16] This, combined with its high density and thermal stability, makes it a desirable component in energetic materials.[15][17]
Key Energetic Derivatives and Their Synthesis
The synthesis of energetic 1,2,5-oxadiazole derivatives often begins with 3,4-diaminofurazan (DAF), which can be further functionalized with explosophoric groups such as nitro (-NO₂) and nitramino (-NHNO₂).[18][19]
Performance and Properties
Many furazan-based energetic materials exhibit superior performance characteristics compared to traditional explosives like TNT and even RDX.[16][20][21][22]
Quantitative Data Table: Energetic Properties of Selected 1,2,5-Oxadiazole Derivatives
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| Hydrazinium Salt 11 | 1.821 | 8,822 | 35.1 | [16][22] |
| Compound 2 | - | 7,722 | 26.3 | [20] |
| Compound 3 | - | 8,008 | 28.4 | [20] |
| NTOM | 1.66 | 7,909 | 24.80 | [21] |
| NTOF | 1.87 | 7,271 | - | [21] |
The Historical Development of Furazan-Based Energetics
The following timeline highlights key milestones in the development of 1,2,5-oxadiazole-based energetic materials.
Caption: Timeline of Furazan-Based Energetic Materials Development.
Conclusion
The journey of 1,2,5-oxadiazole derivatives from a misidentified chemical curiosity to a versatile platform for drug discovery and advanced materials is a testament to the progress of chemical science. The elucidation of their true structure, the development of diverse synthetic methodologies, and the groundbreaking discovery of their nitric oxide-donating properties have collectively unlocked their immense potential. Today, the furazan and furoxan scaffolds continue to inspire the design of new molecules with enhanced therapeutic efficacy and superior energetic performance. As our understanding of their structure-activity and structure-property relationships deepens, the future of 1,2,5-oxadiazole chemistry promises even more exciting innovations, with the potential to address significant challenges in medicine and materials science.
References
- Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials.
- Huang, M., Li, H. Z., & Li, J. S. (2006). Three methods of synthesizing 3,4-diaminofurazan.
- Gasco, A. M., Fruttero, R., & Gasco, A. (2013). Furoxans (1, 2, 5 oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents. ACS chemical neuroscience, 4(1), 109–121.
- Gordge, M. P., Hothersall, J. S., Neild, G. H., & Noronha-Dutra, A. A. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British journal of pharmacology, 148(4), 493–501.
- Wang, R., Zhao, F., Liu, Y., & Li, Y. (2012). Two new synthesis method of 3, 4-diaminofurazan.
- Fedorov, A. Y., & Petukhov, P. A. (2012). Mechanism of NO release from furoxans. Russian Chemical Reviews, 81(12), 1127.
- Huang, M., Li, H. Z., & Li, J. S. (2006). Three methods of synthesizing 3,4-diaminofurazan.
-
Sheremetev, A. B., & Makhova, N. N. (2019). Energetic[6][7][18] oxadiazolo [2, 3-a] pyrimidin-8-ium Perchlorates: Synthesis and Characterization. Molecules, 24(18), 3349.
- Talawar, M. B., Sivabalan, R., Anniyappan, M., & Gore, G. M. (2004). Microwave mediated fast synthesis of diaminoglyoxime and 3, 4-diaminofurazan: key synthons for the synthesis of high energy density materials.
- Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry, 21(1), 55-65.
- Li, Y., Wang, K., Li, H., & Zhang, J. (2021). Synthesis and Properties of Two 1, 2, 5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton.
- Zhang, J., Wu, J., Zhang, T., & Zhang, J. (2021). 5-Nitrotetrazol and 1, 2, 4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances. Molecules, 26(23), 7155.
- Stuart, K. L. (1975). Furazans. Heterocycles, 3(4), 287-310.
- Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry, 21(1), 55-65.
- Vaidya, A., Jain, S., Kumar, B. P., Singh, S. K., & Kashaw, S. K. (2020). Synthesis of 1, 2, 4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(5), 845-866.
- Feelisch, M., & Noack, E. (1994). NO release from furoxan in physiological solution under the action of thiols. Naunyn-Schmiedeberg's archives of pharmacology, 350(2), 136-143.
- Fischer, N., Fischer, D., Klapötke, T. M., Piercey, D. G., & Stierstorfer, J. (2013). Energetic materials based on poly furazan and furoxan structures.
- Xue, Q., Bi, F., Zhang, J., Wang, Z., Zhai, L., Huo, H., ... & Zhang, S. (2020). A family of energetic materials based on 1, 2, 4-oxadiazole and 1, 2, 5-oxadiazole backbones with low insensitivity and good detonation performance. Frontiers in chemistry, 7, 942.
- Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2023). Synthetic approaches and applications of an underprivileged 1, 2, 5-oxadiazole moiety: A review. Archiv der Pharmazie, 356(6), e2300041.
- Matsubara, R., & Yousef, M. A. (2023). Recent progress in synthesis and application of furoxan. RSC advances, 13(8), 5183–5196.
- Xue, Q., Bi, F., Zhang, J., Wang, Z., Zhai, L., Huo, H., ... & Zhang, S. (2020). A family of energetic materials based on 1, 2, 4-oxadiazole and 1, 2, 5-oxadiazole backbones with low insensitivity and good detonation performance. Frontiers in chemistry, 7, 942.
- Medeiros, M. H., Di Mascio, P., & Augusto, O. (2001). Synthesis and evaluation of NO-release from symmetrically substituted furoxans. Redox Report, 6(4), 227-232.
- Unver, Y., Sunit, K., & Kucukislamoglu, M. (2021). The IC 50 values of synthesized novel oxadiazole compounds, CAPE, and CA on SKOV3, MCF7, and A549 cells. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 859-870.
-
Wikipedia. (n.d.). Furazan. Retrieved from [Link]
- Sharma, P., Majee, C., & Dudhe, R. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1 (Suppl)), S26-S36.
- Finogenov, A. O., Kulikov, A. S., Epishina, M. A., & Makhova, N. N. (2013). The First Synthesis of Furoxan and 1, 3, 4‐Oxadiazole Ring Ensembles. European Journal of Organic Chemistry, 2013(2), 273-281.
- Sanna, V., Carta, A., & Collu, F. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3326.
- Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2020). Synthesis of Some New 1, 3, 4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS omega, 5(41), 26866–26879.
- Kumar, A., & Bhatia, R. (2021). Synthetic Procedures and Pharmacological Activities of 1, 2, 4-Oxadiazoles-A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 183-193.
- Olofson, R. A., & Michelman, J. S. (1964). Furazans and Furazanium Salts. Journal of the American Chemical Society, 86(9), 1863-1865.
- Matsubara, R., & Yousef, M. A. (2023). Recent progress in synthesis and application of furoxan. RSC advances, 13(8), 5183–5196.
- Almi, M., Al-Ghamdi, A. M., & Al-Ghamdi, A. A. (2014). Structural Exploration and Quantitative Structure-Activity Relationships Properties for 1.2. 5-Oxadiazole Derivatives. International Journal of ChemTech Research, 6(1), 1-11.
- Matsubara, R., & Yousef, M. A. (2023). Recent progress in synthesis and application of furoxan. RSC advances, 13(8), 5183–5196.
- Gasco, A., & Bovis, A. (1977). [Synthesis and preliminary pharmacological characteristics of various derivatives of 1,2,5-oxadiazole (furazan)]. Il Farmaco; edizione scientifica, 32(11), 789–793.
- Neel, A. J., & Zhao, R. (2018). Mild Synthesis of Substituted 1, 2, 5-Oxadiazoles Using 1, 1′-Carbonyldiimidazole as a Dehydrating Agent. Organic letters, 20(7), 2024–2027.
- Mancini, R. S., Barden, C. J., & Weaver, D. F. (2021). Furazans in Medicinal Chemistry. Journal of medicinal chemistry, 64(5), 2359–2378.
-
Wikipedia. (n.d.). Furoxan. Retrieved from [Link]
- Olofson, R. A., & Michelman, J. S. (1965). Furazan*, 1, 2. The Journal of Organic Chemistry, 30(6), 1854–1859.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Furazan - Wikipedia [en.wikipedia.org]
- 4. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 9. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 17. Energetic [1,2,5]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization | MDPI [mdpi.com]
- 18. Three Methods of Synthesizing 3,4-Diaminofurazan | Semantic Scholar [semanticscholar.org]
- 19. Three methods of synthesizing 3,4-diaminofurazan - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 20. Synthesis and Properties of Two 1,2,5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton [energetic-materials.org.cn]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid: A Technical Guide
Introduction
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, a unique heterocyclic compound, stands at the intersection of functionality and structural novelty. As a derivative of the 1,2,5-oxadiazole (furazan) ring system, it possesses a distinct electronic and structural arrangement that imparts valuable properties, particularly in the realm of medicinal chemistry where it can act as a bioisostere for carboxylic acids.[1] This guide provides an in-depth analysis of the spectroscopic characteristics of this molecule, offering a foundational understanding for researchers and developers in the pharmaceutical and chemical sciences. The interpretation of its spectral data is crucial for its identification, purity assessment, and for understanding its chemical behavior.
This document will delve into the theoretical and practical aspects of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data pertinent to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this guide will leverage a combination of predictive analysis based on established spectroscopic principles and experimental data from its immediate precursor, 4-(Benzyloxy)-1,2,5-oxadiazole-3-carboxylic acid, to construct a comprehensive and scientifically grounded spectroscopic profile.
Molecular Structure
A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data. The structure of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is characterized by a five-membered 1,2,5-oxadiazole ring, substituted with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position.
Caption: Molecular structure of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is predicted to exhibit characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and 1,2,5-oxadiazole functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption frequencies.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Predicted Intensity |
| 3600-3200 | O-H stretch (H-bonded) | Hydroxyl & Carboxylic Acid | Broad, Strong |
| 3100-3000 | C-H stretch (if any impurities) | Aromatic/Alkene | Weak |
| 1730-1700 | C=O stretch | Carboxylic Acid | Strong |
| 1650-1550 | C=N stretch | 1,2,5-Oxadiazole | Medium |
| 1450-1350 | O-H bend | Carboxylic Acid/Hydroxyl | Medium |
| 1300-1200 | C-O stretch | Carboxylic Acid/Hydroxyl | Strong |
| 1200-1000 | C-O-C stretch (ring) | 1,2,5-Oxadiazole | Medium |
| 950-850 | N-O stretch | 1,2,5-Oxadiazole | Medium-Strong |
Interpretation:
The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of both the hydroxyl and carboxylic acid groups, broadened due to hydrogen bonding. A sharp and strong peak is anticipated between 1730-1700 cm⁻¹, corresponding to the C=O stretching of the carboxylic acid. The presence of the 1,2,5-oxadiazole ring is expected to be confirmed by C=N stretching vibrations in the 1650-1550 cm⁻¹ range and N-O stretching vibrations between 950-850 cm⁻¹.[2][3][4][5] The C-O-C stretching of the oxadiazole ring typically appears in the 1200-1000 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is expected to be simple, showing two distinct signals for the acidic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
Data Acquisition: The spectrum is acquired on a 400 MHz or higher NMR spectrometer.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.0 - 13.0 | Broad Singlet | 1H | -COOH |
| 9.0 - 11.0 | Broad Singlet | 1H | -OH |
Interpretation:
The ¹H NMR spectrum will be characterized by two broad singlet peaks in the downfield region. The carboxylic acid proton is expected to appear at a chemical shift between 11.0 and 13.0 ppm, while the hydroxyl proton is predicted to resonate between 9.0 and 11.0 ppm. The broadness of these signals is due to chemical exchange and hydrogen bonding. The exact chemical shifts can be sensitive to the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated solution of the sample in a deuterated solvent (e.g., DMSO-d₆) is prepared.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
-
Data Processing: Similar to ¹H NMR, the data is processed to obtain the final spectrum.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 160.0 - 165.0 | C=O (Carboxylic Acid) |
| 155.0 - 160.0 | C4-OH |
| 140.0 - 145.0 | C3-COOH |
Interpretation:
The ¹³C NMR spectrum is predicted to show three distinct signals. The carbon of the carboxylic acid group (C=O) is expected to be the most downfield, in the range of 160.0-165.0 ppm. The two carbons of the 1,2,5-oxadiazole ring are in different electronic environments. The carbon attached to the hydroxyl group (C4) is anticipated to resonate between 155.0 and 160.0 ppm, while the carbon attached to the carboxylic acid group (C3) is expected to be in the 140.0-145.0 ppm range. These predicted shifts are based on the analysis of related oxadiazole derivatives.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: The solution is infused into the ESI source. The analysis is typically performed in negative ion mode to deprotonate the acidic molecule.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 129.0 | [M-H]⁻ (Molecular Ion) |
| 85.0 | [M-H - CO₂]⁻ |
| 57.0 | [M-H - CO₂ - CO]⁻ or [M-H - COOH - N]⁻ |
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation pathway for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.
Interpretation:
In negative mode ESI-MS, the molecule is expected to readily deprotonate to form the molecular ion [M-H]⁻ at an m/z of 129.0. A characteristic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da), which would lead to a fragment ion at m/z 85.0. Further fragmentation of the 1,2,5-oxadiazole ring could occur through various pathways, including the loss of carbon monoxide (CO) or dinitrogen monoxide (N₂O), leading to smaller fragment ions. The fragmentation of the 1,2,5-oxadiazole ring can be complex.[9]
Conclusion
The spectroscopic profile of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is dictated by the interplay of its constituent functional groups. This guide provides a detailed, albeit predictive, overview of its expected IR, NMR, and MS spectra. The presented data and interpretations are grounded in fundamental spectroscopic principles and supported by data from closely related compounds and the broader scientific literature. Researchers working with this molecule can use this guide as a reference for its characterization and for predicting its behavior in various chemical and biological systems.
References
-
de Souza, M. V. N., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(2), 233-238. Available from: [Link]
-
Asghar, S. F., Yasin, K. A., & Aziz, S. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available from: [Link]
-
Baykov, S. V., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. Available from: [Link]
-
Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. Available from: [Link]
-
PubChem. (n.d.). 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Available from: [Link]
-
Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available from: [Link]
-
Conti, P., et al. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. Journal of Medicinal Chemistry, 53(10), 4045-4056. Available from: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available from: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Available from: [Link]
-
Zhang, C., et al. (2018). Synthesis and Characterization of 4-(1,2,4-Triazole-5-yl)furazan Derivatives as High-Performance Insensitive Energetic Materials. Chemistry, 24(41), 10488-10497. Available from: [Link]
-
Zhang, J., et al. (1998). [Characteristics of IR spectra for oxadiazole]. Guang Pu Xue Yu Guang Pu Fen Xi, 18(5), 556-558. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalspub.com [journalspub.com]
- 3. researchgate.net [researchgate.net]
- 4. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
An In-depth Technical Guide to the Biological Activity of Novel Oxadiazole Carboxylic Acids
Introduction: The Versatility of the Oxadiazole Scaffold in Medicinal Chemistry
Oxadiazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These aromatic rings, containing one oxygen and two nitrogen atoms, are chemically stable and can act as bioisosteres for carboxylic acids, esters, and amides, improving pharmacokinetic properties like bioavailability and metabolic stability.[2][3] The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers are particularly prevalent in the design of new therapeutic agents.[4][5]
The incorporation of a carboxylic acid moiety into novel oxadiazole derivatives represents a strategic approach in drug design. This functional group can enhance solubility, provide a key interaction point for binding to biological targets through hydrogen bonding, and mimic the structure of endogenous molecules. This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of novel oxadiazole carboxylic acids, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies for Oxadiazole Carboxylic Acids
The construction of the 2,5-disubstituted 1,3,4-oxadiazole ring is a cornerstone of synthesizing these target compounds. A prevalent and efficient method involves the dehydrative cyclization of a carboxylic acid with an acylhydrazide.[6] Modern synthetic protocols have optimized this process, utilizing mild oxidizing and cyclodehydrating agents or one-pot strategies to achieve high yields and reduce environmental impact.[6][7][8]
The causality behind choosing a one-pot synthesis, for instance, is driven by efficiency and atom economy. By combining multiple reaction steps without isolating intermediates, such as forming the oxadiazole and then functionalizing it in the same vessel, researchers can save time, reduce solvent waste, and often improve overall yield.[8][9]
Caption: General Synthesis Workflow for 1,3,4-Oxadiazoles.
Core Biological Activities and Mechanisms of Action
Novel oxadiazole derivatives exhibit a remarkable range of pharmacological effects, primarily centered on anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Oxadiazole scaffolds are prominent in the development of new anticancer agents due to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[5][10] Many derivatives have demonstrated potent cytotoxicity against a panel of human cancer cell lines, often exceeding the efficacy of standard chemotherapeutic drugs like 5-Fluorouracil.[4][11]
Mechanisms of Action:
-
Enzyme Inhibition: A primary mechanism is the inhibition of enzymes vital to cancer progression. This includes telomerase, histone deacetylases (HDACs), thymidylate synthase, and various protein kinases like EGFR (Epidermal Growth Factor Receptor).[4][10][11] The oxadiazole ring often serves as a rigid scaffold to correctly orient pharmacophoric groups within the enzyme's active site.
-
Apoptosis Induction: Active compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, a key goal of chemotherapy.[12]
-
NF-κB Pathway Inhibition: Some derivatives exert their anticancer effects by targeting and blocking the aberrant activation of the NF-κB signaling pathway, which is linked to the progression of malignancies such as hepatocellular carcinoma.[5]
Caption: Key SAR Principles for Oxadiazole Derivatives.
In Silico Docking: Molecular docking simulations are invaluable for predicting how these novel compounds will bind to their biological targets. [13]By calculating binding affinities and visualizing interactions with key amino acid residues in an enzyme's active site, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the drug discovery process. [14][15][16]Studies have successfully used docking to predict the binding of oxadiazoles to targets like COX-2, DNA gyrase, and various cancer-related kinases. [17][16]
Experimental Protocols
The following protocols are provided as self-validating, standardized methodologies for the synthesis and evaluation of novel oxadiazole carboxylic acids.
Protocol 1: General One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
[6][8][9] Causality: This one-pot method is chosen for its efficiency. Using a reagent like trichloroisocyanuric acid (TCCA) facilitates oxidative cyclodehydration in a single step at ambient temperature, avoiding the need for harsh catalysts or high temperatures.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the starting carboxylic acid (1.0 mmol, 1.0 equiv) and the acylhydrazide (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., 1,4-dioxane or DMF, 5 mL). Stir the mixture to achieve dissolution or a fine suspension.
-
Reagent Addition: Slowly add the cyclodehydrating agent (e.g., TCCA, 1.2 mmol, 1.2 equiv) portion-wise at ambient temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
[18] Causality: The broth microdilution method is the gold standard for determining Minimum Inhibitory Concentrations (MICs) because it is quantitative, reproducible, and scalable, allowing for the simultaneous testing of multiple compounds against multiple microbial strains.
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test oxadiazole compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) for sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Conclusion and Future Outlook
Novel oxadiazole carboxylic acids represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory domains provides a strong foundation for further development. The chemical tractability of the oxadiazole ring allows for extensive structural modifications, enabling fine-tuning of activity and pharmacokinetic profiles.
Future research should focus on leveraging SAR insights and computational modeling to design next-generation derivatives with enhanced target selectivity and potency. Investigating novel mechanisms of action and exploring the potential of these compounds in combination therapies will be crucial for translating their preclinical promise into clinically effective therapeutic agents.
References
A consolidated list of all sources cited within this guide.
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - NIH. (Source: vertexaisearch.cloud.google.com)
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (Source: mdpi.com) [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (Source: sciforum.net) [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (Source: National Institutes of Health) [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (Source: mdpi.com) [Link]
-
Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (Source: organic-chemistry.org) [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. (Source: mdpi.com) [Link]
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024 - ResearchGate. (Source: researchgate.net) [Link]
-
Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. (Source: tandfonline.com) [Link]
-
A Review on Anticancer Activity of 1, 3, 4-oxadiazole - Neliti. (Source: neliti.com) [Link]
-
Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. (Source: jms.ho.ua) [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - Organic Chemistry Portal. (Source: organic-chemistry.org) [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (Source: innovareacademics.in) [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (Source: sciforum.net) [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus - Auctores | Journals. (Source: auctoresonline.org) [Link]
-
Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (Source: sciencedirect.com) [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (Source: American Chemical Society) [Link]
-
Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed. (Source: National Institutes of Health) [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC - NIH. (Source: National Institutes of Health) [Link]
-
In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study - Taylor & Francis Online. (Source: tandfonline.com) [Link]
-
Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - NIH. (Source: National Institutes of Health) [Link]
-
QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - NIH. (Source: National Institutes of Health) [Link]
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (Source: vertexaisearch.cloud.google.com)
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed Central. (Source: National Institutes of Health) [Link]
-
Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment | Bentham Science Publishers. (Source: benthamscience.com) [Link]
-
Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives - ThaiScience. (Source: thaiscience.info) [Link]
-
Design, synthesis, and pharmacological evaluation of novel oxadiazole and oxadiazoline analogs as anti-inflammatory agents - Taylor & Francis Online. (Source: tandfonline.com) [Link]
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PubMed Central. (Source: National Institutes of Health) [Link]
-
Structure-Activity Relationship for the Oxadiazole Class of Antibacterials - PMC - NIH. (Source: National Institutes of Health) [Link]
-
Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. (Source: mdpi.com) [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials | Request PDF. (Source: researchgate.net) [Link]
-
Structure-Activity Relationship for the Oxadiazole Class of Antibacterials - ResearchGate. (Source: researchgate.net) [Link]
-
Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. (Source: researchgate.net) [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (Source: mdpi.com) [Link]
-
Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4-carboxylic acid | Request PDF - ResearchGate. (Source: researchgate.net) [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - MDPI. (Source: mdpi.com) [Link]
-
Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC - NIH. (Source: National Institutes of Health) [Link]
Sources
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijdcs.com [ijdcs.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. media.neliti.com [media.neliti.com]
- 13. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Bioisostere: A Technical Guide to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the strategic application of 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid as a carboxylic acid bioisostere. Authored from the perspective of a Senior Application Scientist, this guide synthesizes foundational principles with actionable protocols to empower your drug discovery programs.
Executive Summary
The carboxylic acid moiety, while a cornerstone in the pharmacophores of numerous therapeutics, often presents significant challenges in drug development, including metabolic instability, poor membrane permeability, and potential toxicity.[1] Bioisosteric replacement is a time-honored medicinal chemistry strategy to mitigate these liabilities while preserving or enhancing biological activity.[2] This guide focuses on a particularly promising non-classical bioisostere: 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid. We will dissect its physicochemical properties, provide a plausible synthetic pathway, detail experimental protocols for its evaluation, and illustrate its strategic deployment in a real-world context.
The Rationale for Carboxylic Acid Bioisosteres
Carboxylic acids are prevalent in drug molecules due to their ability to form strong hydrogen bonds and salt bridges with biological targets. However, this same functionality can lead to rapid metabolism via glucuronidation, high plasma protein binding, and limited penetration of the blood-brain barrier.[3] The goal of employing a bioisostere is to retain the key charge and hydrogen bonding characteristics of the carboxylic acid group while favorably modulating properties like acidity (pKa), lipophilicity (logP/logD), and metabolic stability.[2]
The 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid moiety has emerged as a compelling option. Its acidic proton on the hydroxyl group mimics the proton of a carboxylic acid, and the surrounding nitrogen and oxygen atoms can participate in similar hydrogen bonding interactions.
Physicochemical Properties and Mechanistic Insights
The effectiveness of 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid as a bioisostere is rooted in its electronic and structural similarity to the carboxylate group. The negative charge of the deprotonated hydroxyl group is delocalized across the oxadiazole ring, creating an anionic pharmacophore with a charge distribution that can effectively mimic a carboxylate.
A comparative analysis of key physicochemical properties underscores its utility. While specific values can be context-dependent within a larger molecule, the inherent properties of the heterocyclic core offer distinct advantages.
| Property | Carboxylic Acid (Typical) | 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid | Rationale for Bioisosteric Advantage |
| pKa | 4-5 | ~5-6 | Lower acidity can reduce unwanted off-target interactions and improve oral absorption. |
| Lipophilicity (logP) | Variable | Generally higher than corresponding carboxylic acid | Enhanced lipophilicity can improve membrane permeability and cell penetration. |
| Metabolic Stability | Susceptible to UGT-mediated glucuronidation | Generally more resistant to Phase II metabolism | The heterocyclic core is less recognized by metabolic enzymes like UGTs, potentially increasing half-life. |
| Hydrogen Bonding | Strong H-bond acceptor (C=O) and donor (O-H) | Multiple H-bond acceptors (N, O) and one donor (O-H) | Versatile hydrogen bonding capacity allows for effective mimicry of interactions with target proteins. |
Table 1: Comparative Physicochemical Properties.
Synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
While a direct, one-pot synthesis is not prominently described, a plausible and robust multi-step synthetic route can be constructed from commercially available precursors, based on established heterocyclic chemistry transformations. The proposed pathway begins with 4-amino-1,2,5-oxadiazole-3-carbonitrile.
Experimental Protocol: Proposed Synthesis
Step 1: Diazotization of 4-Amino-1,2,5-oxadiazole-3-carbonitrile [4]
-
Dissolve 4-amino-1,2,5-oxadiazole-3-carbonitrile (1.0 eq) in a suitable acidic medium (e.g., 2M HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt intermediate.
Step 2: Conversion to 4-Hydroxy-1,2,5-oxadiazole-3-carbonitrile
-
Gently heat the solution containing the diazonium salt intermediate. The diazonium group is a good leaving group and will be displaced by water.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the hydroxy-nitrile product.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid [5][6]
-
Reflux the purified 4-hydroxy-1,2,5-oxadiazole-3-carbonitrile in an aqueous solution of a strong acid (e.g., 6M HCl).[7]
-
Monitor the reaction for the conversion of the nitrile to the carboxylic acid.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid.
Experimental Evaluation of the Bioisostere
To validate the effectiveness of the bioisosteric replacement in a drug discovery program, a series of comparative in vitro assays should be performed on the parent carboxylic acid compound and its oxadiazole analogue.
Protocol 1: pKa Determination via Potentiometric Titration[8]
-
Calibrate a potentiometer with standard buffers at pH 4, 7, and 10.
-
Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.
-
Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Titrate the solution with 0.1 M NaOH, recording the pH after each addition.
-
Continue the titration until the pH reaches ~12.
-
Plot the pH versus the volume of NaOH added. The inflection point of the resulting sigmoid curve corresponds to the pKa.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)[1][9][10]
-
Prepare a lipid solution (e.g., 1% lecithin in dodecane).
-
Coat the membrane of a 96-well donor plate with 5 µL of the lipid solution.
-
Add 300 µL of buffer (e.g., PBS, pH 7.4) to the wells of a 96-well acceptor plate.
-
Prepare 500 µM solutions of the test compounds in PBS with a small percentage of DMSO.
-
Add 200 µL of the test compound solutions to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate onto the acceptor plate.
-
Incubate for 16-18 hours at room temperature.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [C] * -ln(1 - [CA]/[Cequilibrium]) where [C] is a constant related to the well volume and membrane area, [CA] is the concentration in the acceptor well, and [Cequilibrium] is the equilibrium concentration.
Protocol 3: In Vitro Metabolic Stability Assay[11][12][13]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in the aliquots by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Case Study: Application in Glutamate Receptor Ligand Design
The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been successfully employed as a bioisostere for the distal carboxylic acid group in analogues of glutamate.[8] (S)-Glutamate is a major excitatory neurotransmitter, and its receptors (e.g., AMPA, NMDA receptors) are key drug targets.
In a study by Lolli et al. (2010), researchers synthesized a series of amino acids where the distal carboxyl group of glutamate and its homologues was replaced by the 4-hydroxy-1,2,5-oxadiazol-3-yl group.[9] These compounds were then evaluated for their activity at ionotropic glutamate receptors (iGluRs).
The study found that the glutamate analogue containing the bioisostere was a potent agonist at AMPA receptors.[9] This demonstrates that the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety can effectively mimic the carboxylate group in binding to the glutamate receptor, validating its use as a bioisostere in this context.
Conclusion and Future Perspectives
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid represents a valuable tool in the medicinal chemist's armamentarium. Its favorable physicochemical properties offer a strategic advantage over the traditional carboxylic acid group, particularly in overcoming challenges related to metabolic stability and membrane permeability. The synthetic accessibility and the demonstrated success in mimicking the biological function of a carboxylate make it an attractive option for lead optimization campaigns. As drug discovery continues to tackle increasingly complex biological targets, the rational application of well-characterized bioisosteres like 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid will be paramount to success.
References
-
Exploring the Synthesis and Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. (n.d.). Retrieved from [Link]
-
Lolli, M. L., Giordano, C., Pickering, D. S., Rolando, B., Hansen, K. B., Foti, A., Contreras-Sanz, A., Amir, A., Fruttero, R., Gasco, A., Nielsen, B., & Johansen, T. N. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry, 53(10), 4110–4118. [Link]
-
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(25), 4435-4452. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
-
Di, L., & Kerns, E. H. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 2291–2308. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Merck. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]
-
Popović-Nikolić, M., & Jevtić, I. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 26(15), 4487. [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. Retrieved from [Link]
-
Al Khzem, A. H., & Alturki, M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 773-787. [Link]
-
El-Faham, A., & El-Sayed, R. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 8(1), 588–598. [Link]
-
ResearchGate. (n.d.). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]
-
Stawarska, Z., Siwek, A., & Gryboś, A. (2021). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1637–1650. [Link]
-
van der Schoot, M., & Vermonden, T. (2018). Development of Methods for the Determination of pKa Values. Pharmaceutics, 10(3), 114. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Wang, M., & Gao, M. (2021). Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3 with positron emission tomography. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Di Fabio, R., Cugola, A., & Donati, D. (2001). Synthesis, ionotropic glutamate receptor binding affinity, and structure-activity relationships of a new set of 4,5-dihydro-8-heteroaryl-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates analogues of TQX-173. Journal of Medicinal Chemistry, 44(19), 3157–3165. [Link]
-
Daniels, R. N., & Lindsley, C. W. (2014). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 5(11), 1201–1206. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Sharma, P., & Majee, C. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]
-
Kumar, R., & Singh, P. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 1347–1376. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Imbrasaitė, A., & Mickevičius, V. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808. [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
Sources
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Methodological & Application
Application Note & Experimental Protocol: A Streamlined Synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid for Drug Discovery and Development
Introduction
The 1,2,5-oxadiazole (furazan) scaffold is a cornerstone in medicinal chemistry and materials science, prized for its high positive enthalpy of formation and dense nature.[1][2] Within this class of heterocycles, 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid stands out as a crucial building block, particularly as a bioisostere for carboxylic acids in the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note provides a detailed, two-step experimental protocol for the synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, commencing from readily available starting materials. The described method prioritizes safety, scalability, and reproducibility, addressing the shortcomings of previously reported syntheses which were often low-yielding or posed significant safety risks.[1][2]
Overall Synthetic Strategy
The synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is achieved through a two-step sequence. The initial step involves a safe and efficient one-pot synthesis of the key intermediate, 4-Aminofurazan-3-carboxylic acid, from methyl cyanoacetate. The subsequent step focuses on the conversion of the amino group of this intermediate to a hydroxyl group via a diazotization reaction, yielding the final product.
Caption: Overall synthetic pathway for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.
Materials and Equipment
Reagents
-
Methyl cyanoacetate (99%)
-
Sodium nitrite (98%)
-
Acetic acid (glacial)
-
Hydroxylamine hydrochloride (99%)
-
Sodium hydroxide (pellets)
-
Hydrochloric acid (concentrated)
-
Sulfuric acid (95-98%)
-
Deionized water
-
Ethanol
-
p-Toluenesulfonic acid monohydrate (for optional esterification)[3]
Equipment
-
Three-neck round-bottom flasks (500 mL and 2 L)
-
Magnetic stirrer with stirring bars
-
Temperature probe
-
Addition funnel
-
Ice bath
-
Heating mantle
-
Reflux condenser
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
Experimental Protocol
Part 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid[1][3]
This one-pot procedure is adapted from a safer and more efficient method, minimizing the risk of dangerous exotherms associated with previous syntheses.[1][2][3]
Caption: Experimental workflow for the synthesis of 4-Aminofurazan-3-carboxylic acid.
Step-by-Step Procedure:
-
In a 2 L three-neck round-bottom flask equipped with a magnetic stir bar and a temperature probe, dissolve sodium nitrite (73.9 g, 1.05 mol) in 500 mL of deionized water.
-
To this solution, add methyl cyanoacetate (99.0 g, 1.00 mol) and cool the mixture to 0 °C using an ice bath.
-
Slowly add glacial acetic acid (63.1 g, 1.05 mol) dropwise via an addition funnel, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (146 g, 2.10 mol) and sodium hydroxide (84.0 g, 2.10 mol) in 500 mL of deionized water. Caution: This dissolution is exothermic.
-
Add the hydroxylamine/NaOH solution to the reaction flask.
-
Heat the reaction mixture to 95-100 °C and maintain this temperature for 2 hours.
-
Cool the mixture to room temperature, and then further cool to 0 °C in an ice bath.
-
Slowly acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid. Caution: This should be done in a well-ventilated fume hood as gases may be evolved.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 100 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight. A typical yield of 4-aminofurazan-3-carboxylic acid is around 64%.[1]
Part 2: Synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
This procedure is based on the diazotization of an amino-substituted furazan, a method shown to be effective for the synthesis of hydroxyfurazans.[4]
Step-by-Step Procedure:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a temperature probe, add 4-Aminofurazan-3-carboxylic acid (12.9 g, 0.1 mol) to a 25% (w/w) solution of sulfuric acid (prepared by carefully adding 25 g of concentrated sulfuric acid to 75 g of deionized water).
-
Cool the mixture to -5 °C to 0 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (6.9 g, 0.1 mol) in 20 mL of deionized water and cool the solution to 0 °C.
-
Add the sodium nitrite solution dropwise to the stirred suspension of 4-Aminofurazan-3-carboxylic acid, maintaining the temperature between -5 °C and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to 40-50 °C for approximately 30 minutes to ensure complete hydrolysis of the diazonium salt. Caution: Monitor for any vigorous gas evolution.
-
Cool the reaction mixture to 0-5 °C in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water.
-
Recrystallize the crude product from hot water to obtain pure 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.
-
Dry the purified product under vacuum.
Results and Discussion
The successful synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is dependent on the careful control of reaction parameters, particularly temperature, in both steps.
| Parameter | Part 1: 4-Aminofurazan-3-carboxylic acid Synthesis | Part 2: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid Synthesis |
| Starting Material | Methyl cyanoacetate | 4-Aminofurazan-3-carboxylic acid |
| Key Reagents | NaNO₂, Acetic Acid, NH₂OH·HCl, NaOH | NaNO₂, H₂SO₄ |
| Temperature Control | 0-15 °C (Oxime formation), 95-100 °C (Cyclization) | -5 to 5 °C (Diazotization), 40-50 °C (Hydrolysis) |
| pH Control | Acidification to pH 1-2 for precipitation | Not applicable |
| Expected Yield | ~64% | Moderate to high |
| Product Appearance | White solid | Crystalline solid |
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point of the product should also be determined and compared to literature values.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The dissolution of sodium hydroxide is highly exothermic and should be done with care.
-
Concentrated acids (acetic, hydrochloric, and sulfuric) are corrosive and should be handled with caution.
-
The diazotization reaction involves the formation of a diazonium salt, which can be unstable. Temperature control is critical, and the reaction should not be allowed to warm uncontrollably.
-
Furazan-based compounds can be energetic materials. Although the described intermediates are reported to be insensitive to impact and friction, appropriate care should be taken.[2]
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. By employing a safer one-pot procedure for the key intermediate, 4-Aminofurazan-3-carboxylic acid, and a controlled diazotization-hydrolysis sequence, this method offers a practical route for researchers in drug discovery and development to access this valuable building block. The detailed step-by-step instructions, coupled with safety considerations and expected outcomes, are intended to facilitate the successful and safe implementation of this synthesis in a laboratory setting.
References
-
Miller, C. W., et al. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development, 24(4), 599–603. Available from: [Link]
-
American Chemical Society. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. ACS Publications. Available from: [Link]
-
Miller, C. W., et al. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. ResearchGate. Available from: [Link]
- Zheng, S. (2013). Synthetic method of 3-amino-4-hydroxyfurazan. Google Patents.
-
National Center for Biotechnology Information. (n.d.). A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials. National Library of Medicine. Available from: [Link]
Sources
Application Notes and Protocols for the Use of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid in Glutamate Receptor Studies
Introduction: A Novel Scaffold for Probing Glutamatergic Neurotransmission
The excitatory neurotransmitter L-glutamate is fundamental to the majority of fast synaptic transmission in the central nervous system. Its actions are mediated by a family of ionotropic glutamate receptors (iGluRs), namely the AMPA, kainate, and NMDA receptors. The development of selective ligands for these receptors is crucial for dissecting their physiological roles and for the discovery of novel therapeutics for neurological disorders. A significant challenge in designing such ligands is the ubiquitous presence of the carboxylic acid moiety in the endogenous agonist, L-glutamate, which is essential for receptor activation.
This document provides a detailed guide for researchers on the application of a unique chemical scaffold, the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, as a bioisosteric replacement for the distal carboxylic acid group of glutamate and its analogs. This moiety has been demonstrated to be a versatile tool, capable of being integrated into both agonists and antagonists targeting iGluRs.[1][2][3] Specifically, we will focus on the practical application of compounds derived from 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in glutamate receptor studies, providing both the theoretical framework and detailed experimental protocols.
Mechanism of Action: From AMPA Agonism to NMDA Antagonism
The versatility of the 4-hydroxy-1,2,5-oxadiazol-3-yl scaffold lies in its ability to mimic the key interactions of a carboxylic acid group within the ligand-binding domains of iGluRs. Depending on the overall structure of the parent amino acid, this bioisostere can lead to compounds with distinct pharmacological profiles.
-
AMPA Receptor Agonism: When the 4-hydroxy-1,2,5-oxadiazol-3-yl group replaces the distal carboxyl group of a glutamate analog, the resulting compound can act as a potent agonist at AMPA receptors.[1][2][3] The oxadiazole ring and its hydroxyl group are positioned to form critical hydrogen bonds within the AMPA receptor's ligand-binding domain, mimicking the interactions of the natural agonist L-glutamate and triggering the conformational changes that lead to ion channel opening and cation influx.
-
NMDA Receptor Modulation: Interestingly, analogs based on aspartate or higher glutamate homologues featuring the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety can exhibit high affinity and selectivity for NMDA receptors, often acting as antagonists.[1][2][3] In these cases, the specific stereochemistry and chain length of the amino acid backbone, in conjunction with the bioisosteric ring, allow the compound to bind to the NMDA receptor's glutamate binding site without inducing the conformational changes necessary for channel activation, thereby blocking the binding of endogenous glutamate.
Below is a conceptual diagram illustrating the interaction of a 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid-based agonist with an AMPA receptor.
Caption: Agonist binding to the AMPA receptor leading to channel opening.
Pharmacological Profile of Key Analogs
The following table summarizes the in vitro pharmacological data for key analogs of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid at specific iGluR subtypes. This data is crucial for selecting the appropriate compound and concentration for your experiments.
| Compound ID | Parent Amino Acid | Receptor Subtype | Activity | EC50 (µM) | Relative Fmax/Imax (vs. L-Glu) | IC50 (µM) | Reference |
| (+)-10 | Glutamate | iGluR2 | Agonist | 9.4 | 0.92 | - | [2] |
| (-)-10 | Glutamate | iGluR2 | Agonist | 43 | Not Determined | - | [2] |
| (+)-10 | Glutamate | NR1-1a/NR2A | Agonist | 47 | 0.76 | - | [2] |
| (-)-10 | Glutamate | NR1-1a/NR2A | Agonist | >500 | Not Determined | - | [2] |
| 12 | Aspartate | NMDA Receptors | High Affinity Ligand | - | - | - | [1][2][3] |
| (-)-15 | Higher Glu Homolog | NR1-1a/NR2A | Antagonist | - | - | 49 | [2] |
| (-)-18 | Higher Glu Homolog | NR1-1a/NR2A | Antagonist | - | - | 28 | [2] |
Experimental Workflow for Compound Characterization
A systematic approach is essential for characterizing the activity of novel compounds at glutamate receptors. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for characterizing glutamate receptor ligands.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting radioligand binding assays and whole-cell patch-clamp electrophysiology experiments to characterize compounds based on the 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid scaffold.
Protocol 1: Competitive Radioligand Binding Assay for AMPA Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for AMPA receptors using [³H]-AMPA as the radioligand.
Materials:
-
Test Compound: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid analog (e.g., (+)-10)
-
Radioligand: [³H]-AMPA (specific activity ~50-60 Ci/mmol)
-
Membrane Preparation: Rat cortical membranes or membranes from HEK293 cells expressing the desired AMPA receptor subtype (e.g., iGluR2).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: L-Glutamate (1 mM).
-
Assay Plates: 96-well polypropylene plates.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Membrane Preparation:
-
Thaw the membrane preparation on ice.
-
Homogenize the membranes in binding buffer and centrifuge at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-AMPA (final concentration ~5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of L-Glutamate (1 mM), 50 µL of [³H]-AMPA, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of test compound dilution, 50 µL of [³H]-AMPA, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 1 hour with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-AMPA and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol is designed to assess the agonist or antagonist activity of a test compound on AMPA or NMDA receptors expressed in a heterologous system like HEK293 cells.
Materials:
-
Cell Line: HEK293 cells stably or transiently expressing the desired glutamate receptor subunits (e.g., iGluR2 for AMPA agonism, or NR1/NR2A for NMDA antagonism).
-
External Solution (for AMPA agonism): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
-
External Solution (for NMDA antagonism): Same as above, but with 0 mM MgCl₂ and supplemented with 10 µM glycine.
-
Internal Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH adjusted to 7.2 with CsOH.
-
Agonist (for antagonist assay): L-Glutamate.
-
Patch-Clamp Setup: Inverted microscope, micromanipulators, amplifier, data acquisition system.
-
Drug Application System: A fast perfusion system is recommended for rapid application and washout of compounds.
Procedure:
-
Cell Culture and Plating:
-
Culture the transfected HEK293 cells under standard conditions.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the appropriate external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell (identified, for example, by co-expression of a fluorescent protein).
-
Clamp the cell at a holding potential of -60 mV.
-
-
Agonist Activity Measurement:
-
Apply the test compound (e.g., (+)-10) at various concentrations for a short duration (e.g., 100 ms) using the fast perfusion system.
-
Record the inward current elicited by the compound.
-
Wash out the compound with external solution between applications.
-
Construct a dose-response curve by plotting the peak current amplitude against the log concentration of the test compound.
-
Fit the data with the Hill equation to determine the EC50 and maximum response (Imax).
-
-
Antagonist Activity Measurement:
-
Apply a fixed concentration of L-glutamate (e.g., a concentration that elicits ~20-30% of the maximal response, EC₂₀-EC₃₀) to establish a baseline current.
-
Co-apply the test compound (e.g., (-)-15 or (-)-18) at various concentrations with the fixed concentration of L-glutamate.
-
Record the inhibition of the glutamate-evoked current.
-
Wash out the test compound between applications.
-
Construct a dose-response curve by plotting the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to determine the IC50 value.
-
Conclusion and Future Directions
The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety represents a significant advancement in the design of ligands for ionotropic glutamate receptors. Its ability to serve as a carboxylic acid bioisostere opens up new avenues for developing subtype-selective agonists and antagonists. The protocols outlined in this document provide a robust framework for researchers to characterize the pharmacological properties of novel compounds based on this scaffold. Future studies could explore the in vivo efficacy of these compounds in animal models of neurological and psychiatric disorders, further validating their therapeutic potential.
References
-
Lolli, M. L., Giordano, C., Pickering, D. S., Rolando, B., Hansen, K. B., Foti, A., ... & Johansen, T. N. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry, 53(10), 4110–4118. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
-
Lolli, M. L., et al. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. Journal of Medicinal Chemistry, 53(10), 4110-4118. [Link]
- Javitt, D. C., & Zukin, S. R. (1991). Recent advances in the phencyclidine model of schizophrenia. American Journal of Psychiatry, 148(10), 1301–1308.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from a general protocol description. [Link]
- Wyllie, D. J., Béhé, P., & Colquhoun, D. (1998). Single-channel currents from recombinant NMDA NR1a/NR2D receptors expressed in Xenopus oocytes. The Journal of physiology, 510(Pt 1), 1–18. (This is a representative reference for electrophysiology methods).
-
Semantic Scholar. (n.d.). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function.... [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function.... [Link]
Sources
- 1. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. [PDF] 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. | Semantic Scholar [semanticscholar.org]
Application of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid as a Novel NMDA Receptor Antagonist: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists. This guide is designed to offer not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their exploration of this promising class of compounds.
Introduction to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid and its Therapeutic Potential
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, is integral to synaptic plasticity, learning, and memory.[1][2] However, its overactivation can lead to excitotoxicity, a process implicated in a range of neurological disorders including stroke, epilepsy, and neurodegenerative diseases.[3][4] Consequently, the development of NMDA receptor antagonists has been a significant focus of neuroscience research.
Recent studies have highlighted the potential of heterocyclic compounds, particularly derivatives of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid (also known as 4-Hydroxy-furazan-3-carboxylic acid), as a novel class of NMDA receptor antagonists.[5] These compounds present a unique scaffold for the design of subtype-selective modulators of the NMDA receptor, offering the potential for targeted therapeutic interventions with improved side-effect profiles compared to traditional antagonists.[6] This guide will delve into the synthesis, in vitro characterization, and in vivo evaluation of these compounds.
Synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid Derivatives
While the direct synthesis of the parent compound, 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, is a multi-step process often starting from complex precursors, a common strategy for producing its derivatives involves the use of amidoximes and acylating agents.[4][7][8] The 1,2,4-oxadiazole core, a related and well-studied scaffold, is frequently synthesized through the cyclization of O-acylamidoximes, which can be formed from the reaction of an amidoxime with a carboxylic acid or its derivative.[9]
A generalizable synthetic approach to obtain derivatives of interest for NMDA receptor screening is outlined below. This protocol is adapted from established methods for the synthesis of substituted 1,2,4-oxadiazoles and can be modified for the 1,2,5-oxadiazole isomer with appropriate starting materials.[4][8]
General Protocol for the Synthesis of Substituted Oxadiazole Carboxylic Acids:
This one-pot protocol is an efficient method for generating a library of compounds for screening.
Materials:
-
Appropriate amidoxime
-
Dicarboxylic acid anhydride
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve the chosen amidoxime and dicarboxylic acid anhydride in DMSO.
-
Add NaOH to the mixture and stir at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired substituted oxadiazole carboxylic acid.
In Vitro Characterization of NMDA Receptor Antagonism
The initial characterization of a putative NMDA receptor antagonist involves a series of in vitro assays to determine its potency, mechanism of action, and subtype selectivity. The two primary techniques for this are patch-clamp electrophysiology and calcium imaging.
Electrophysiological Analysis using Whole-Cell Patch-Clamp
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of a compound on ion channel function with high temporal and voltage resolution.[6] This technique allows for the direct measurement of NMDA receptor-mediated currents.
Objective: To determine the inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of the test compound on NMDA receptors.
Cell Preparation:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines stably expressing specific NMDA receptor subtypes (e.g., HEK293 cells expressing GluN1/GluN2A or GluN1/GluN2B subunits) are suitable for these experiments.
Protocol:
-
Prepare the external and internal solutions for patch-clamp recording. The external solution should contain NMDA and a co-agonist (glycine or D-serine) to activate the receptors.
-
Establish a whole-cell patch-clamp configuration on a selected neuron or transfected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.
-
Apply a solution containing NMDA and co-agonist to elicit an inward current.
-
After establishing a stable baseline current, apply the test compound at various concentrations along with the NMDA and co-agonist.
-
Measure the reduction in the peak or steady-state current at each concentration of the test compound.
-
Construct a concentration-response curve and calculate the IC50 value.
-
To investigate the mechanism of action, assess the voltage dependency of the block by applying the antagonist at different holding potentials.
| Parameter | Typical Value/Range | Rationale |
| Holding Potential | -60 mV to -70 mV | To measure inward currents and maintain a physiological resting membrane potential. |
| NMDA Concentration | 10-100 µM | To elicit a robust and reproducible receptor activation. |
| Glycine/D-serine Conc. | 1-10 µM | To ensure co-agonist binding site saturation. |
| Test Compound Conc. | Logarithmic dilutions (e.g., 1 nM to 100 µM) | To generate a complete concentration-response curve. |
Calcium Imaging Assays
Calcium imaging provides a high-throughput method to screen for NMDA receptor antagonists by measuring changes in intracellular calcium concentration following receptor activation.[10][11][12][13][14]
Objective: To perform a primary screen of a compound library or to confirm the antagonistic activity of a lead compound by measuring its ability to block NMDA-induced calcium influx.
Cell Preparation:
-
Primary neuronal cultures or cell lines expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12][14]
Protocol:
-
Plate cells in a multi-well plate suitable for fluorescence imaging.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Apply the test compound at the desired concentration.
-
Stimulate the cells with a solution containing NMDA and a co-agonist.
-
Record the change in fluorescence intensity over time. A reduction in the NMDA-induced fluorescence increase in the presence of the test compound indicates antagonistic activity.
-
The data is typically expressed as a percentage of the control response (NMDA stimulation without the antagonist).
| Parameter | Typical Value/Range | Rationale |
| Calcium Indicator | Fura-2 AM or Fluo-4 AM | Widely used and reliable indicators for intracellular calcium. |
| NMDA Concentration | 10-100 µM | To induce a significant and measurable calcium influx. |
| Test Compound Conc. | Screening: 1-10 µM; IC50: Log dilutions | For initial hit identification and subsequent potency determination. |
In Vivo Evaluation of NMDA Receptor Antagonists
Following successful in vitro characterization, promising compounds are advanced to in vivo studies to assess their behavioral effects, pharmacokinetic properties, and potential therapeutic efficacy in animal models of neurological disorders.
Behavioral Assays
A battery of behavioral tests can be employed to investigate the in vivo effects of NMDA receptor antagonists on learning, memory, anxiety, and sensorimotor function.
-
Morris Water Maze: This test is widely used to assess spatial learning and memory, functions known to be dependent on hippocampal NMDA receptor activity.[9] A deficit in the ability of an animal to learn the location of a hidden platform following drug administration can indicate NMDA receptor antagonism.
-
Elevated Plus Maze: This assay is used to evaluate anxiety-like behavior.[15][16][17][18] Some NMDA receptor antagonists have anxiolytic effects, which would be observed as an increase in the time spent in the open arms of the maze.
-
Contextual Fear Conditioning: This test assesses fear-associated learning and memory.[1][19][20] The acquisition and consolidation of contextual fear memories are dependent on NMDA receptor function. An antagonist would be expected to impair the freezing response when the animal is re-exposed to the context in which it previously received a footshock.
General Protocol for Behavioral Testing:
-
Acclimate the animals to the testing room and handling procedures.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After an appropriate pre-treatment time, conduct the behavioral test according to the specific protocol for that assay.
-
Record and analyze the relevant behavioral parameters (e.g., escape latency in the Morris water maze, time in open arms in the elevated plus maze, freezing time in contextual fear conditioning).
| Behavioral Test | Key Parameter Measured | Expected Effect of NMDA Antagonist |
| Morris Water Maze | Escape Latency | Increased latency to find the platform. |
| Elevated Plus Maze | Time in Open Arms | Potential increase, indicating anxiolytic effects. |
| Contextual Fear Conditioning | Freezing Time | Decreased freezing upon re-exposure to the context. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular context and experimental design, the following diagrams illustrate the NMDA receptor signaling pathway and a typical workflow for the characterization of a novel antagonist.
Caption: NMDA Receptor Signaling Pathway and Site of Action.
Caption: Experimental Workflow for Antagonist Characterization.
Conclusion
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its derivatives represent a promising new frontier in the development of NMDA receptor antagonists. Their unique chemical structure offers opportunities for the design of highly selective and potent modulators with therapeutic potential for a wide range of neurological disorders. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers entering this exciting field. By combining rigorous synthetic chemistry with detailed in vitro and in vivo pharmacological characterization, the full therapeutic potential of this novel class of compounds can be elucidated.
References
- Berman, R. M., et al. (2000). Antidepressant effects of ketamine in depressed patients.
- Bliss, T. V., & Collingridge, G. L. (1993). A synaptic model of memory: long-term potentiation in the hippocampus.
- Choi, D. W. (1988). Glutamate neurotoxicity and diseases of the nervous system. Neuron, 1(8), 623-634.
- Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current Opinion in Neurobiology, 11(3), 327-335.
- Fanselow, M. S., & LeDoux, J. E. (1999).
- Grivas, V., et al. (2020). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. European Journal of Medicinal Chemistry, 207, 112727.
- Handley, S. L., & Mithani, S. (1984). Effects of alpha-adrenoceptor agonists and antagonists in a maze-exploration model of 'anxiety' in the mouse. Naunyn-Schmiedeberg's Archives of Pharmacology, 327(1), 1-5.
- Hemstapat, K., et al. (2003). A novel class of positive allosteric modulators of NMDA receptors: N-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-4-((dimethylamino)methyl)benzamide and related compounds. Journal of Pharmacology and Experimental Therapeutics, 307(1), 209-217.
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.
- Kalia, L. V., & Kalia, S. K. (2015). An update on the pathophysiology of Parkinson's disease. Current Opinion in Neurology, 28(4), 346-351.
- Kandel, E. R. (2001). The molecular biology of memory storage: a dialogue between genes and synapses. Science, 294(5544), 1030-1038.
- Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185.
- Madsen, U., et al. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry, 53(10), 4110-4118.
- Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores. Journal of Biological Chemistry, 264(14), 8171-8178.
- Nakai, J., Ohkura, M., & Imoto, K. (2001). A high signal-to-noise Ca2+ probe composed of a single green fluorescent protein.
- Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
- Rodgers, R. J., & Dalvi, A. (1997). Anxiety, defence and the elevated plus-maze. Neuroscience & Biobehavioral Reviews, 21(6), 801-810.
- Shang, Y., et al. (2017). Room-temperature synthesis of pharmaceutically important carboxylic acids bearing the 1,2,4-oxadiazole moiety. Tetrahedron Letters, 58(37), 3672-3677.
- Takahashi, A., et al. (1999). A new calcium indicator, Fura-PE3, for measuring cytosolic free calcium.
- Tsoleridis, C. A., et al. (2018). Synthesis and biological activity of 1,3,4-oxadiazoles used in medicine and agriculture. Molecules, 23(4), 817.
- Waxman, E. A., & Lynch, D. R. (2005). N-methyl-D-aspartate receptor subtypes: multiple roles in excitotoxicity and neurological disease. The Neuroscientist, 11(1), 37-49.
- Zarei, M. (2018). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 23(10), 2663.
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. *Journal of Visualized Experiments, (137), e58160.
Sources
- 1. scbt.com [scbt.com]
- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging calcium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]
- 12. Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. The effects of an acute challenge with the NMDA receptor antagonists, MK-801, PEAQX, and ifenprodil, on social inhibition in adolescent and adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 17. ijper.org [ijper.org]
- 18. 4-Hydroxy-furazan-3-carboxylic acid | 66313-36-8 [chemicalbook.com]
- 19. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Behavioural evaluation of long-term neurotoxic effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC purification method for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
An Application Note and Protocol for the HPLC Purification of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This application note provides a detailed, field-proven methodology for the purification of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, a polar acidic compound, using High-Performance Liquid Chromatography (HPLC). The inherent challenges in retaining and resolving highly polar analytes on conventional reversed-phase columns are addressed through a systematic approach involving column selection, mobile phase optimization, and precise pH control. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy for this and structurally similar molecules. We explain the causality behind each experimental choice, ensuring a deep understanding of the chromatographic principles at play.
Introduction: The Challenge of Polar Acidic Compounds
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid (also known as 4-Hydroxy-furazan-3-carboxylic acid) is a heterocyclic compound of interest in medicinal chemistry and proteomics research. Its molecular structure, featuring both a carboxylic acid and an acidic hydroxyl group on the oxadiazole ring, classifies it as a highly polar, acidic molecule.[1][2]
The purification of such compounds by reversed-phase HPLC (RP-HPLC) is notoriously difficult.[3][4] Standard C18 stationary phases, which separate molecules based on hydrophobicity, provide minimal retention for polar analytes, often causing them to elute in the void volume with poor resolution from other polar impurities.[5][6] This guide outlines a specialized RP-HPLC method that overcomes these challenges to achieve high-purity isolation.
Analyte Profile: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
A thorough understanding of the analyte's physicochemical properties is the foundation of a successful purification method.
| Property | Value / Description | Source(s) |
| IUPAC Name | 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid | [2] |
| Molecular Formula | C₃H₂N₂O₄ | [7][2] |
| Molecular Weight | 130.06 g/mol | [7][2] |
| Chemical Structure | [2] | |
| Key Functional Groups | Carboxylic acid, enolic hydroxyl on a heterocyclic ring. | N/A |
| Polarity | High. The presence of multiple heteroatoms and ionizable groups makes it very hydrophilic. | [5][6] |
| Acidity (pKa) | Contains two acidic protons. The carboxylic acid and the 4-hydroxy group are both ionizable. Precise pKa values are critical for pH selection and have been determined in previous studies.[1] Controlling ionization is key to retention.[8] | N/A |
Causality-Driven Method Development
The chosen method is grounded in addressing the specific properties of our target molecule. The narrative below explains not just what to do, but why each step is critical for success.
The Core Problem: Insufficient Retention
Standard C18 columns fail to retain this molecule because the hydrophobic stationary phase has little affinity for the polar analyte.[5] To achieve retention, we must either modify the analyte to be less polar or use a stationary phase that offers an alternative interaction mechanism. Our strategy focuses on both.
Solution Pillar 1: pH Control to Modulate Polarity
An ionizable compound is most polar in its charged (ionized) state and least polar in its neutral (non-ionized) state.[8] By suppressing the ionization of the carboxylic acid and the acidic hydroxyl group, we can significantly increase the molecule's hydrophobicity, thereby promoting retention on a reversed-phase column.
This is achieved by acidifying the mobile phase to a pH well below the pKa of the analyte's functional groups (typically a pH of 2.5-3.0).[8][9] At this pH, the carboxylic acid is protonated (-COOH), drastically reducing its polarity compared to its ionized carboxylate form (-COO⁻).
Solution Pillar 2: Advanced Stationary Phase Selection
While pH control is crucial, relying on it alone can be insufficient. Furthermore, the high percentage of water required in the mobile phase to elute such a polar compound can cause "dewetting" or "phase collapse" on traditional C18 columns, leading to drastic loss of retention and reproducibility.[4]
Therefore, selecting a modern stationary phase designed for polar analytes is mandatory. Two excellent choices are:
-
Polar-Embedded C18 Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 alkyl chain. This feature allows a stable layer of water to form at the silica surface, preventing phase collapse even in 100% aqueous mobile phases and providing an alternative hydrogen-bonding interaction mechanism.[10]
-
Mixed-Mode Columns: A highly effective option combines reversed-phase characteristics with ion-exchange capabilities.[3] For a polar acid, a mixed-mode column with anion-exchange functionality (containing positively charged groups) provides a powerful secondary retention mechanism for the negatively charged analyte, even if it is only partially ionized.[3][11]
For this protocol, we will proceed with a polar-embedded C18 column as it represents a robust and widely applicable solution.
Detailed Purification Protocol
Instrumentation, Materials, and Reagents
-
HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Fraction Collector: Required for automated collection of the purified compound.
-
HPLC Column: A polar-embedded C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18). A typical semi-preparative dimension is 250 mm x 10 mm, 5 µm particle size.
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN).
-
Mobile Phase Additive: Formic acid (FA) or Trifluoroacetic acid (TFA), high purity (≥99%). Note: TFA can be difficult to remove from the final product and may suppress ionization in MS analysis. Formic acid is often preferred.
-
Sample Diluent: Mobile Phase A (0.1% FA in Water).
HPLC Method Parameters
The following table summarizes the recommended starting conditions. Optimization may be required based on the specific impurity profile of the crude sample.
| Parameter | Recommended Setting | Rationale |
| Column | Polar-Embedded C18, 250 x 10 mm, 5 µm | Provides robust retention for polar analytes and is stable in highly aqueous conditions.[4] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization, increasing retention.[9] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Organic solvent to elute the compound. Acetonitrile offers good UV transparency and low viscosity.[12] |
| Gradient Program | 0-5 min: 2% B5-35 min: 2% to 30% B35-40 min: 30% to 95% B40-45 min: 95% B45-50 min: 95% to 2% B50-60 min: 2% B | A shallow gradient is used to effectively resolve closely eluting polar impurities. A final wash step ensures all strongly retained components are removed. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID semi-preparative column. Adjust as needed based on column dimensions and system pressure. |
| Column Temperature | 30 °C | Enhances efficiency and reproducibility by maintaining a constant viscosity and improving mass transfer kinetics. |
| Detection | DAD @ 220 nm and 254 nm | The oxadiazole ring is expected to have UV absorbance. 220 nm provides general sensitivity, while 254 nm can help assess purity. The optimal wavelength (λmax) should be confirmed by running a UV scan of the analyte. |
| Injection Volume | 100 - 1000 µL | Dependent on sample concentration and column loading capacity. |
Step-by-Step Experimental Workflow
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 999 mL of HPLC-grade water.
-
To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in Mobile Phase A to a concentration of 5-10 mg/mL.
-
Ensure the sample is fully dissolved. Gentle sonication may be used.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
System Equilibration:
-
Install the selected HPLC column in the column oven.
-
Purge the pump lines with the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (98% A / 2% B) at the set flow rate for at least 10-15 column volumes (approx. 30-45 minutes) or until a stable baseline is achieved.
-
-
Purification Run and Fraction Collection:
-
Inject the filtered sample onto the equilibrated column.
-
Start the gradient method and the data acquisition.
-
Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak using the fraction collector. Set the collection threshold to trigger on peak height or slope.
-
-
Post-Purification Processing:
-
Analyze a small aliquot of the collected fraction(s) using an analytical HPLC method to confirm purity.
-
Combine the pure fractions.
-
Remove the solvents (water and acetonitrile) and formic acid using a rotary evaporator or freeze-dryer (lyophilizer) to obtain the purified solid compound.
-
Purification Workflow Diagram
The following diagram illustrates the logical flow of the entire purification process.
Caption: HPLC purification workflow from sample prep to pure compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Retention | 1. Incorrect mobile phase pH (too high).2. Column "dewetting" (if using a standard C18 column).3. Column failure. | 1. Ensure mobile phase pH is between 2.5-3.0.2. Switch to a polar-embedded or AQ-type C18 column.3. Test column with a standard QC mixture; replace if necessary. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column.2. Column overload.3. Extraneous column effects. | 1. Ensure mobile phase is sufficiently acidic. A small amount of TFA (0.05%) can sometimes improve peak shape for acids.2. Reduce sample concentration or injection volume.3. Check for dead volumes in tubing and connections. |
| Poor Resolution | 1. Gradient is too steep.2. Insufficient column efficiency.3. Inappropriate mobile phase composition. | 1. Make the gradient shallower (e.g., increase the gradient time or decrease the %B/min change).2. Use a column with smaller particles or a longer length. Ensure flow rate is optimal.3. Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.[9] |
| Low Recovery | 1. Irreversible adsorption of the compound onto the column.2. Compound degradation on column or in solution.3. Inefficient fraction collection. | 1. Flush the column with a strong solvent. Consider a different stationary phase if the issue persists.2. Check sample stability at the mobile phase pH. Run at a lower temperature.3. Adjust fraction collector settings to ensure the entire peak is collected. |
References
- Vertex AI Search. (n.d.). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds.
- Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Trust Your Science. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | S2E16. YouTube.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds.
- PubChem. (n.d.). 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). Polar Compounds.
- Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- ResearchGate. (2025). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function....
- LCGC Blog. (2013). HPLC Column Selection - Are You Barking Up the Right Tree?.
- Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-furazan-3-carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid | C3H2N2O4 | CID 448650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. waters.com [waters.com]
- 5. m.youtube.com [m.youtube.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. scbt.com [scbt.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Application Notes and Protocols for the In Vitro Assay of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid Derivatives
Introduction: The Emergence of Oxadiazole Derivatives in Drug Discovery
The 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid scaffold and its derivatives represent a compelling class of heterocyclic compounds with significant potential in medicinal chemistry. A key feature of this structural motif is its role as a bioisostere of the carboxylic acid group.[1][2] This mimicry allows these compounds to engage with biological targets that recognize carboxylate moieties, such as enzymes and receptors, while offering modulated physicochemical properties that can be advantageous for drug development.
Oxadiazole derivatives, in general, have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[3][4][5] Specifically, derivatives of 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid have been identified as modulators of ionotropic glutamate receptors (iGluRs), highlighting their potential in neuroscience research and the development of therapies for neurological disorders.[1][2]
This guide provides a comprehensive overview of the in vitro assays essential for the characterization of 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and discuss the interpretation of the resulting data. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate this promising class of compounds.
The In Vitro Assay Cascade: A Strategic Approach to Characterization
A systematic in vitro evaluation is paramount to understanding the biological profile of novel chemical entities. For 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives, a tiered approach is recommended. This cascade typically begins with an assessment of general cytotoxicity to establish a therapeutic window, followed by target-specific assays to elucidate the mechanism of action and potency.
Figure 1: A representative workflow for the in vitro characterization of 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives, starting from initial cytotoxicity assessment to lead optimization.
Part 1: Foundational Assays - Assessing Cytotoxicity
Before investigating specific biological targets, it is crucial to determine the inherent cytotoxicity of the compounds. This initial screen helps to identify a concentration range where the observed effects are likely due to specific interactions with a target rather than general cellular toxicity. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[1]
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives (stock solutions in DMSO)
-
Human cell line (e.g., HEK293 for general toxicity, or a neuron-derived line for neurotoxicity studies)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. It is advisable to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.
-
Include a vehicle control (DMSO at the same final concentration as the test compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated as follows:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Part 2: Target-Specific Assays - Unraveling the Mechanism of Action
Once a non-toxic concentration range has been established, the next step is to investigate the interaction of the compounds with their putative biological targets. For 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives, this could involve receptor binding assays for iGluR modulators or enzyme inhibition assays for other potential targets.
Focus Area: Modulation of Ionotropic Glutamate Receptors
Derivatives of this scaffold have been shown to act as both agonists and antagonists at different subtypes of iGluRs.[1][2] A common method to assess this activity is through competitive radioligand binding assays or functional assays measuring receptor activation (e.g., calcium imaging).
Protocol 2: Fluorescence Polarization (FP) Assay for Enzyme Inhibition
For derivatives targeting enzymes, a fluorescence polarization (FP) assay is a powerful, homogeneous technique for screening and characterizing inhibitors.[6] This method is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger enzyme, its rotation slows down, leading to an increase in polarization. Test compounds that inhibit this interaction will displace the tracer, causing a decrease in polarization.
Figure 2: The principle of a fluorescence polarization assay for enzyme-ligand binding.
Materials:
-
Purified target enzyme
-
Fluorescently labeled tracer (a ligand known to bind to the enzyme)
-
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the enzyme in assay buffer.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the test compound dilutions to the wells of the 384-well plate.
-
Include controls:
-
No enzyme control (low polarization): 5 µL of assay buffer.
-
No inhibitor control (high polarization): 5 µL of assay buffer containing the same concentration of DMSO as the test compounds.
-
-
Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 10 µL of the 2X tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Data Analysis:
The data is typically normalized to the high and low controls. The percentage of inhibition is calculated as:
% Inhibition = 100 x (High Polarization - Sample Polarization) / (High Polarization - Low Polarization)
IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: A Comparative Overview of Oxadiazole Derivatives
The following table summarizes the in vitro activity of various oxadiazole derivatives from the literature, showcasing the diverse biological activities of this class of compounds.
| Compound Class | Derivative | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | Glutamate analogue ((+)-10) | AMPA receptor (iGluR2) | EC₅₀ = 10 µM | [1][2] |
| 1,2,4-Oxadiazole | Compound 13f | SARS-CoV-2 PLpro | IC₅₀ = 1.8 µM | [6] |
| 1,2,4-Oxadiazole | Compound 26r | SARS-CoV-2 PLpro | IC₅₀ = 1.0 µM | [6] |
| 1,3,4-Oxadiazole | AMK OX-8 | Cytotoxicity (A549 cells) | IC₅₀ = 25.04 µM | [3] |
| 1,3,4-Oxadiazole | AMK OX-9 | Cytotoxicity (A549 cells) | IC₅₀ = 20.73 µM | [3] |
| 1,3,4-Oxadiazole | Compound 26a | Acetylcholinesterase (AChE) | IC₅₀ = 0.068 µM | [7] |
| 1,2,4-Oxadiazole | Compound 4f | Antifungal (C. capsica) | EC₅₀ = 8.81 µg/mL | [4] |
Conclusion: A Versatile Scaffold for Drug Discovery
The 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid moiety and its related oxadiazole derivatives represent a versatile and promising scaffold in drug discovery. Their ability to act as bioisosteres for carboxylic acids opens up a wide range of biological targets. The in vitro assays detailed in this guide provide a robust framework for the initial characterization of these compounds, from assessing their general cytotoxicity to elucidating their specific mechanisms of action. A systematic and well-designed in vitro testing cascade is essential for identifying promising lead candidates and advancing them through the drug discovery pipeline.
References
-
Rizzi, A. et al. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. Journal of Medicinal Chemistry, 53(10), 4110-4118. [Link]
-
Rizzi, A. et al. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry, 53(10), 4110–4118. [Link]
-
PubChem. 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
-
Li, Y. et al. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Tiwari, A. et al. (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. DARU Journal of Pharmaceutical Sciences, 25(1), 1. [Link]
-
Tripathi, A. et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(8), 914-926. [Link]
-
Saeed, A. et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Wang, Y. et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Karczmarzyk, Z. et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5006. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]
-
Al-Amiery, A. A. et al. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Journal of Medicinal and Chemical Sciences, 5(6), 986-997. [Link]
-
Pace, A. et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2017(3), 377-398. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ipbcams.ac.cn [ipbcams.ac.cn]
- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Replacement of Carboxylic Acids in Drug Design: A-Z Application Notes and Protocols
Introduction: The Strategic Imperative to Replace the Carboxyl Group
The carboxylic acid moiety is a cornerstone in the pharmacophores of numerous therapeutic agents, engaging in critical hydrogen bonding and electrostatic interactions with biological targets.[1] However, this functional group can also be a significant liability, presenting challenges in absorption, distribution, metabolism, and excretion (ADME), and potentially leading to toxicity.[1][2][3] Key drawbacks include poor membrane permeability due to ionization at physiological pH, rapid metabolic clearance through the formation of reactive acyl glucuronides, and high plasma protein binding that can limit the concentration of the free, active drug.[1][2] Bioisosteric replacement, the substitution of the carboxylic acid with a surrogate functional group that retains similar physical and chemical properties, has emerged as a powerful strategy in medicinal chemistry to mitigate these issues and optimize drug candidates.[1][2][3]
This comprehensive guide provides an in-depth exploration of the bioisosteric replacement of carboxylic acids, offering a practical framework for researchers, scientists, and drug development professionals. We will delve into the diverse classes of bioisosteres, their comparative physicochemical properties, and provide detailed, validated protocols for their synthesis and evaluation.
Understanding the Landscape of Carboxylic Acid Bioisosteres
The selection of an appropriate bioisostere is a multifactorial decision, guided by the specific challenges of the parent molecule and the desired physicochemical and pharmacological profile. Bioisosteres can be broadly classified as acidic and non-acidic (neutral) replacements.
Acidic Bioisosteres: Mimicking the Essential Acidity
These bioisosteres maintain the acidic character of the carboxylic acid, which is often crucial for ionic interactions with the biological target.
-
Tetrazoles: As one of the most widely utilized carboxylic acid bioisosteres, 5-substituted tetrazoles possess pKa values (around 4.5-4.9) that closely resemble those of carboxylic acids.[4] This similarity allows them to preserve vital interactions with the target. While generally more lipophilic than their carboxylic acid counterparts, tetrazoles can still present challenges with membrane permeability due to their capacity for hydrogen bonding.[4] However, they are typically more resistant to metabolic degradation.[4]
-
Acylsulfonamides and Related Groups: This category includes acylsulfonamides, acylsulfamides, and sulfonylureas. A key advantage of these groups is the ability to fine-tune the acidity by modifying the substituents, offering a broader range of accessible pKa values.[5] This class of bioisosteres can lead to improved metabolic stability and enhanced membrane permeability compared to carboxylic acids.[5]
-
Hydroxamic Acids: While frequently employed for their metal-chelating properties, hydroxamic acids can also function as carboxylic acid bioisosteres.[5] They are generally less acidic, with pKa values in the range of 8-9.[5]
-
Hydroxyisoxazoles and Other Acidic Heterocycles: A variety of five-membered heterocyclic rings bearing a hydroxyl group, such as 3-hydroxyisoxazole, can effectively mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid.[5] Their diverse structures provide opportunities to modulate physicochemical properties.
Neutral Bioisosteres: An Alternative Approach to Target Engagement
In instances where the acidity of the carboxylic acid is not essential for biological activity, a neutral bioisostere that can participate in key hydrogen bonding interactions can be a highly effective replacement.[6] These replacements often rely on hydrogen bond donor/acceptor patterns or cation-π interactions to replicate the binding of a carboxylate.[6] This strategy can be particularly advantageous for improving brain penetration in CNS drug discovery programs.[2][6] Boronic acids, for example, have gained significant interest as neutral alternatives due to their relatively high pKa of approximately 9.[4]
Quantitative Comparison of Key Physicochemical Properties
The choice of a bioisostere should be data-driven. The following table provides a comparative summary of key physicochemical properties for common carboxylic acid bioisosteres, using phenylpropionic acid as a reference.
| Bioisostere | Structure | pKa | logD at pH 7.4 | Key Characteristics |
| Carboxylic Acid | -COOH | ~4.6 | -0.49 | High acidity, potential for metabolic liabilities (acyl glucuronides).[1] |
| Tetrazole | -CN4H | ~5.1 | -0.25 | Similar acidity to carboxylic acids, generally more metabolically stable.[1][4] |
| Acylsulfonamide | -CONHSO2R | ~4.5 | -0.09 | Tunable acidity, can improve metabolic stability and permeability.[1][5] |
| Hydroxamic Acid | -CONHOH | ~8.2 | 0.71 | Less acidic, also possesses metal-chelating properties.[1][5] |
| Sulfonylurea | -SO2NHCONHR | ~5.0 | -1.23 | Can improve metabolic stability.[1] |
| Boronic Acid | -B(OH)2 | ~9 | Neutral at physiological pH | Forms reversible covalent bonds with nucleophiles.[4] |
Experimental Workflows: From Synthesis to In Vitro Evaluation
A systematic approach to the synthesis and evaluation of bioisosteric replacements is critical for successful drug optimization. The following workflow outlines the key experimental stages.
Caption: A generalized experimental workflow for the synthesis and evaluation of carboxylic acid bioisosteres.
Detailed Application Protocols
The following section provides detailed, step-by-step protocols for the synthesis of a common carboxylic acid bioisostere and its subsequent in vitro evaluation.
Protocol 1: Synthesis of a 5-Substituted-1H-Tetrazole from a Nitrile
This protocol describes a widely used method for the synthesis of 5-substituted-1H-tetrazoles via a [3+2] cycloaddition reaction between a nitrile and sodium azide, catalyzed by a zinc salt in an aqueous medium.[7][8]
Materials:
-
Organic nitrile (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Zinc bromide (ZnBr2) (1.5 eq)
-
Deionized water
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the organic nitrile (1.0 eq), sodium azide (1.5 eq), zinc bromide (1.5 eq), and deionized water to achieve a concentration of approximately 1 M for the nitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the nitrile.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 1-2 by the slow addition of 4 M HCl. Caution: This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid, which is toxic and explosive.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude tetrazole can be purified by recrystallization or column chromatography on silica gel, depending on its physical properties.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a compound using potentiometric titration.[9][10][11]
Materials:
-
Test compound (API)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of at least three different pH values (e.g., 4, 7, and 10).[9]
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the test compound to prepare a solution of known concentration (e.g., 1 mM).[9]
-
Dissolve the compound in deionized water. If solubility is an issue, a small amount of a co-solvent like methanol or DMSO can be used, but its effect on the pKa should be considered.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9]
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
If the compound is an acid, titrate with the standardized NaOH solution. If it is a base, titrate with the standardized HCl solution.
-
Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, ensuring the reading has stabilized (drift < 0.01 pH units per minute).[10] Take more frequent readings near the expected equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point.[12] Alternatively, the pKa can be calculated from the inflection points of the first derivative of the titration curve.
-
Perform the titration in triplicate to ensure reproducibility.[10]
-
Protocol 3: Determination of Lipophilicity (LogD7.4) by the Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a physiological pH of 7.4.[13][14]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with phosphate buffer, pH 7.4)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Prepare n-octanol saturated with phosphate buffer (pH 7.4) and phosphate buffer (pH 7.4) saturated with n-octanol by vigorously mixing equal volumes of the two phases and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated aqueous buffer. The final concentration should be within the linear range of the analytical method.
-
Partitioning:
-
In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the test compound. A typical phase ratio is 1:1 or 2:1 (buffer:octanol).[15]
-
Securely cap the vial and shake vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[13]
-
-
Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the LogD7.4 using the following equation: LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous)
-
Perform the experiment in triplicate.
-
Protocol 4: Assessment of Membrane Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay used to predict the passive diffusion of compounds across a lipidic artificial membrane.[16][17]
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF filter)
-
Acceptor plate (low-binding)
-
Lipid solution (e.g., 1% lecithin in dodecane)[18]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
Plate reader or LC-MS for quantification
Procedure:
-
Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well of the donor plate, ensuring the entire surface is coated. Allow the solvent to evaporate completely.[18]
-
Preparation of Plates:
-
Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare the donor solutions by diluting the test compound stock solutions in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
-
Incubation:
-
Add the donor solutions to the wells of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring good contact between the filter membrane and the acceptor solution.
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[18][19]
-
-
Quantification:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where VD and VA are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Protocol 5: Evaluation of Cell Permeability using the Caco-2 Cell Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[20][21] Caco-2 cells, when grown on a semi-permeable support, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[20]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Hank's Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[20]
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be above a predetermined threshold to indicate a confluent and intact monolayer.[20]
-
Alternatively, assess the permeability of a low-permeability marker, such as Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the permeability assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[20]
-
Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER significantly greater than 1 suggests the involvement of active efflux.
-
Protocol 6: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.[22][23]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Control compounds (high and low clearance)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator or water bath at 37 °C
-
Centrifuge
-
LC-MS/MS for quantification
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of HLMs in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of the test compound in buffer.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-incubate the HLM solution and the test compound solution at 37 °C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
Quantification: Analyze the amount of the remaining parent compound in the supernatant at each time point using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.[24]
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).[24]
-
Conclusion: A Data-Driven Approach to Drug Optimization
The bioisosteric replacement of carboxylic acids is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome a range of ADME and toxicity challenges. A successful bioisosteric replacement is not a matter of chance but the result of a systematic, data-driven approach. By carefully considering the physicochemical properties of different bioisosteres and employing robust in vitro assays to evaluate their impact on permeability, metabolic stability, and target engagement, researchers can significantly enhance the probability of developing safer and more effective medicines. The protocols and guidelines presented in this document provide a solid foundation for the rational design and evaluation of novel drug candidates.
References
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Anonymous. (2021). How to Conduct an In Vitro Metabolic Stability Study. [Source not further specified].
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Hypha Discovery. (2024). Acyl Glucuronides of Carboxylic acid-containing Drugs. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
- Anonymous. (n.d.). Caco2 assay protocol. [Source not further specified].
-
Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Neuhoff, S., Artursson, P., & Zamora, I. (2013). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 945, pp. 177–189). Humana Press.
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
- Wu, D. (2022). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
- Wernevik, J., Giethlen, B., & D'Souza, M. (2019). Protocol for the Human Liver Microsome Stability Assay.
-
Carpentier, F., Zammattio, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 471–477. [Link]
-
European Commission, Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 22(4), 294–312.
-
Mohammad-Ali, G., & et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10582–10590. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]
- Demko, Z. P., & Sharpless, K. B. (2001).
- Anonymous. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Anonymous. (2021).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
VanVleet, T. R., et al. (2017). Acyl glucuronide metabolites: Implications for drug safety assessment. Toxicology Letters, 274, 37–43. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
- Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Source not further specified].
-
Regan, S. L., & Maggs, J. L. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(8-9), 427–449. [Link]
-
protocols.io. (2021). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
- Yang, X., & et al. (2010). Drug Acyl Glucuronides: Reactivity and Analytical Implication.
-
Shool, N., & et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 13(20), 1785–1798. [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Spectroscopy Europe, 25(3), 14–19. [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
- Anonymous. (n.d.).
-
Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3343–3364. [Link]
-
Sushko, Y., & et al. (2012). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Journal of Computer-Aided Molecular Design, 26(6), 667–679. [Link]
- Fuguet, E., & et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D)
- Cyprotex. (2021). Cyprotex LogD Shake Flask Fact Sheet. Evotec.
-
Fuguet, E., & et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 1–7. [Link]
-
protocols.io. (2021). LogP / LogD shake-flask method. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. tandfonline.com [tandfonline.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. study.com [study.com]
- 13. Shake Flask LogD | Domainex [domainex.co.uk]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. evotec.com [evotec.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. mercell.com [mercell.com]
- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Physicochemical Characterization of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid Derivatives
Introduction: The Rising Prominence of a Unique Carboxylic Acid Bioisostere
In the landscape of medicinal chemistry, the strategic replacement of functional groups to enhance a molecule's pharmacological profile is a cornerstone of drug design. The 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid scaffold and its derivatives have emerged as a compelling class of compounds, primarily due to the acidic 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazan) moiety, which serves as an effective bioisostere for the carboxylic acid group.[1] This substitution can lead to improved potency, selectivity, and optimized ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, while offering novel intellectual property opportunities.[1]
Unlike the more commonly utilized 1,2,4- and 1,3,4-oxadiazole isomers, the 1,2,5-oxadiazole (furazan) ring system offers a distinct electronic and structural profile.[1] Its application has been noted in the development of modulators for critical biological targets, such as ionotropic glutamate receptors.[1] The acidic nature of the C4-hydroxyl group mimics the proton-donating ability of a carboxylic acid, a feature critical for interactions with many biological targets.
This guide provides a comprehensive framework for the robust characterization of novel derivatives of 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that researchers can generate reliable, high-quality data for publications, patents, and regulatory submissions.
Core Principles: A Multi-Technique, Validated Approach
The unambiguous characterization of any novel chemical entity, particularly one destined for biological assessment, cannot rely on a single analytical technique. A synergistic and orthogonal approach is paramount. Mass spectrometry may confirm the molecular weight, but it provides limited information about isomerism. NMR spectroscopy reveals the molecular framework but is less sensitive for trace impurity detection than chromatography. Therefore, a comprehensive workflow is essential for building a complete and validated data package.
Caption: Integrated workflow for the characterization of novel oxadiazole derivatives.
Structural Elucidation: Assembling the Molecular Puzzle
The first objective is to confirm that the synthesized molecule has the correct atomic connectivity and stereochemistry. This is achieved primarily through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. For 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives, a suite of experiments is necessary.
Causality Behind the Experiment:
-
¹H NMR: Identifies all unique proton environments and their neighboring protons (via spin-spin coupling). This is the first check to see if the expected proton signals are present.
-
¹³C NMR: Identifies all unique carbon environments. The chemical shifts of the two carbons within the furazan ring are highly characteristic.[2][3]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for complex derivatives. COSY establishes H-H correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) H-C correlations, allowing for the unambiguous assignment of the entire molecular skeleton.[3]
| Nucleus/Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) | 160 - 175 | The proton signal may be absent or very broad if exchanging with residual water. |
| Ring C3-COOH | - | ~155 - 165 | The carbon attached to the carboxylic acid. |
| Ring C4-OH | - | ~165 - 175 | The carbon attached to the hydroxyl group. |
| Hydroxyl (-OH) | 5.0 - 9.0 (broad) | - | Highly variable and dependent on solvent, concentration, and temperature. |
| Derivative Substituents | Variable | Variable | Dependent on the specific R-groups attached. |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often an excellent choice as it can solubilize polar compounds and allows for the observation of exchangeable protons (e.g., -OH, -COOH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio for quaternary carbons, such as those in the oxadiazole ring.
-
If the structure is novel or assignments are ambiguous, acquire 2D spectra (COSY, HSQC, HMBC).
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS or residual solvent peak. Integrate ¹H signals and assign all peaks.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through high-resolution analysis (HRMS), its elemental composition. Fragmentation patterns can also offer structural clues.
Causality Behind the Experiment:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for these polar, acidic molecules. It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula, a critical piece of evidence for a new compound.
| Analysis Type | Expected Result | Purpose |
| Low-Resolution MS (ESI) | [M+H]⁺ or [M-H]⁻ | Confirms the molecular weight of the derivative. |
| High-Resolution MS (ESI) | CₓHᵧN₂O₄... (Calculated vs. Found) | Confirms the elemental formula. |
| Tandem MS (MS/MS) | Characteristic fragment ions | Provides structural information (e.g., loss of CO₂, H₂O, or side chains). |
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatography: Inject the sample onto a suitable LC system (e.g., C18 column) coupled to the mass spectrometer. A simple gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is often sufficient to separate the analyte from salts and minor impurities before it enters the mass spectrometer.
-
MS Acquisition: Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Data Analysis: Identify the molecular ion peak. If using HRMS, use the instrument software to calculate the elemental composition and compare it with the theoretical formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to identify the presence of key functional groups based on their vibrational frequencies.
Causality Behind the Experiment: The energy absorbed by specific bonds at infrared frequencies is unique. This allows for the quick confirmation that the expected functional groups (hydroxyl, carbonyl, etc.) are present in the final molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, often overlapping C-H stretches |
| O-H (Hydroxy) | 3200 - 3600 | Broad |
| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Sharp |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |
| C=N / N-O (Oxadiazole Ring) | 1500 - 1650 | Medium to strong |
| C-O | 1000 - 1300 | Medium to strong |
Purity Assessment and Separation Science
Confirming the structure is only half the battle. Establishing the purity of the compound is critical for ensuring that any observed biological activity is due to the compound of interest and not an impurity.
High-Performance Liquid Chromatography (HPLC / UHPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[4] An optimized method should be able to separate the main compound from starting materials, by-products, and degradation products.
Causality Behind the Method Development:
-
Column Choice: A reversed-phase C18 column is a versatile starting point. For molecules with unique electronic properties, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can offer alternative selectivity and better resolution of closely related isomers.[5]
-
Mobile Phase: A gradient of a weak acid (e.g., 0.1% formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is typical. The acid suppresses the ionization of the carboxylic acid and hydroxyl groups, leading to sharper, more symmetrical peaks.
-
Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which can help in peak identification and tracking.
Protocol: Reverse-Phase HPLC Purity Method Development
-
System Setup:
-
Column: C18, 2.1 x 50 mm, < 2 µm particle size (for UHPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: PDA, scan range 210-400 nm. Monitor at a wavelength of maximum absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare the sample at a concentration of ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Gradient Elution: Run a fast "scouting" gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate retention time of the main peak.
-
Method Optimization: Based on the scouting run, develop a focused gradient that provides good resolution around the main peak and any impurities. A typical gradient might be a shallow slope starting ~10-15% below the elution percentage of the main peak and extending ~10-15% above it, run over 10-15 minutes.
-
Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. For regulatory purposes, impurities above 0.1% should be identified if possible.
Physicochemical Property Determination
For compounds intended for drug development, understanding their fundamental physicochemical properties is non-negotiable as these govern ADME behavior.
Ionization Constant (pKa) Measurement
The pKa value quantifies the acidity of the molecule. Since the key feature of this scaffold is its bioisosteric relationship with a carboxylic acid, determining its pKa is essential to validate this claim.[1]
Causality Behind the Experiment: The pKa dictates the charge state of the molecule at a given pH. This is critical for receptor binding, membrane permeability, and solubility. A compound with a pKa similar to that of a carboxylic acid (~4-5) will have a similar charge profile at physiological pH (7.4).
Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Principle: This method relies on the difference in the UV-Vis absorbance spectrum between the protonated and deprotonated forms of the molecule.
-
Buffer Preparation: Prepare a series of buffers of known pH, spanning a range of at least 2 pH units above and below the expected pKa (e.g., from pH 2 to pH 8).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant aliquot of this stock solution to a cuvette containing each of the different pH buffers.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the sample in each buffer.
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot absorbance at this wavelength versus pH.
-
Fit the data to the Henderson-Hasselbalch equation. The pH at the inflection point of the resulting sigmoidal curve is the pKa.
-
References
-
Kristensen, J. L., et al. (2025). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. ResearchGate. Available at: [Link]
-
MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. PubChem. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. ResearchGate. Available at: [Link]
-
IOP Publishing. (2025). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Baghdad Science Journal. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available at: [Link]
-
ResearchGate. (n.d.). Energetic materials based on poly furazan and furoxan structures. ResearchGate. Available at: [Link]
-
Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. Available at: [Link]
-
ScienceDirect. (2017). Room-temperature synthesis of pharmaceutically important carboxylic acids bearing the 1,2,4-oxadiazole moiety. Tetrahedron Letters. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. Available at: [Link]
-
SciSpace. (2014). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl). American Chemical Science Journal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. This versatile heterocyclic scaffold presents two key functional handles for chemical modification: a carboxylic acid and an acidic hydroxyl group. We present detailed protocols for the selective modification of each group, including esterification, amidation, O-alkylation, and O-acylation. The narrative emphasizes the rationale behind experimental choices, providing a framework for logical troubleshooting and adaptation. All protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction: A Scaffold of Strategic Importance
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, also known as 4-hydroxy-furazan-3-carboxylic acid, is a heterocyclic compound of significant interest in modern medicinal chemistry. Its primary value lies in the discovery that the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety can serve as an effective bioisostere of the carboxylic acid functional group.[1] Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physicochemical properties, is a cornerstone of drug design for optimizing potency, selectivity, and pharmacokinetic profiles.
The acidic nature of the ring hydroxyl group (due to the electron-withdrawing properties of the oxadiazole ring) allows the deprotonated form to mimic the carboxylate anion, while the overall structure provides a more rigid and often more metabolically stable alternative to a simple carboxylic acid.[1] This has led to its incorporation into analogues of bioactive molecules, such as glutamate receptor ligands, to modulate their pharmacological properties.[1]
The presence of two distinct and chemically addressable functional groups—the C3-carboxylic acid and the C4-hydroxyl—makes this molecule an exceptionally valuable starting material for generating diverse chemical libraries for drug screening. This guide provides validated methodologies for selectively targeting these groups to synthesize novel esters, amides, ethers, and acyl derivatives.
General Workflow for Selective Derivatization
The selective derivatization of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid hinges on the differential reactivity of the carboxylic acid and the phenolic hydroxyl group. Standard coupling and protection strategies can be employed to achieve high selectivity. The following diagram illustrates the primary pathways for modification.
Caption: Selective derivatization pathways for the title compound.
Derivatization of the Carboxylic Acid Group
The carboxylic acid at the C3 position is the more nucleophilically reactive of the two acidic protons and is readily targeted using standard coupling chemistries. For these reactions, the C4-hydroxyl group typically does not interfere, though its acidity may require the use of an additional equivalent of base in some protocols.
Protocol: Amide Synthesis via Carbodiimide Coupling
Amidation is a fundamental transformation in drug discovery. The use of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole) is a reliable method that proceeds under mild conditions, preserving the integrity of the heterocyclic core.
Rationale: This method avoids the harsh conditions associated with forming an acid chloride. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. HOBt is added to suppress racemization (if chiral amines are used) and improve efficiency by forming a more reactive HOBt-ester intermediate.
Experimental Protocol:
-
Preparation: To a solution of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1 M) under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes. The solution may become heterogeneous as the activated species forms.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If using DMF, dilute the reaction mixture with ethyl acetate and perform the same aqueous washes.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel, typical eluents include ethyl acetate/hexane or DCM/methanol gradients) to yield the desired amide.
Protocol: Ester Synthesis via DCC/DMAP Coupling
Esterification can be achieved under similarly mild conditions using Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[2]
Rationale: DCC activates the carboxylic acid in a manner similar to EDC. DMAP acts as a highly effective acyl-transfer catalyst, forming a reactive N-acylpyridinium intermediate that is readily attacked by the alcohol, even sterically hindered ones.[2]
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere. This is critical to control the exothermicity of the reaction and minimize side-product formation.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the precipitated DCU, washing the filter cake with additional DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by flash column chromatography.
| Reaction Type | Coupling/Activating Agents | Base (if needed) | Solvent | Temp. | Typical Time |
| Amidation | EDC·HCl, HOBt | DIPEA or TEA | DMF / DCM | RT | 12-24 h |
| Amidation | SOCl₂ or (COCl)₂ | Pyridine or TEA | DCM / Toluene | 0 °C to RT | 2-6 h |
| Esterification | DCC, DMAP (cat.) | - | DCM | 0 °C to RT | 4-18 h |
| Esterification | H₂SO₄ (cat.), R-OH (excess) | - | R-OH | Reflux | 8-24 h |
Table 1: Summary of Reaction Conditions for Carboxylic Acid Derivatization.
Derivatization of the C4-Hydroxyl Group
The hydroxyl group on the oxadiazole ring is acidic and can be deprotonated with a suitable base to form an oxygen nucleophile. For reactions targeting the hydroxyl group, it is often advantageous, though not always necessary, to first protect the more reactive carboxylic acid, typically as an ester (e.g., methyl or benzyl ester), to prevent undesired side reactions.
Protocol: O-Alkylation (Ether Synthesis)
The Williamson ether synthesis is a classic and effective method for forming the C4-ether linkage.
Rationale: A moderately strong base is used to deprotonate the acidic hydroxyl group, forming the corresponding alkoxide. This potent nucleophile then displaces a halide or other suitable leaving group from an alkylating agent in an Sₙ2 reaction.
Caption: Experimental workflow for O-alkylation.
Experimental Protocol:
-
Preparation: To a solution of the starting material (e.g., Methyl 4-hydroxy-1,2,5-oxadiazole-3-carboxylate, 1.0 eq) in anhydrous DMF (0.2 M), add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, use with extreme caution).
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes. If using NaH, the cessation of hydrogen gas evolution indicates complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the alkylating agent (typically 50-80 °C) and stir for 2-16 hours until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring into ice-water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash with water and brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography to afford the desired ether.
Protocol: O-Acylation (Ester Synthesis)
Acylation of the hydroxyl group to form an ester is readily achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Rationale: The base (e.g., pyridine or triethylamine) serves a dual purpose: it deprotonates the hydroxyl group to increase its nucleophilicity and also acts as a scavenger for the HCl or carboxylic acid byproduct generated during the reaction.
Experimental Protocol:
-
Preparation: Dissolve the starting material (with a protected carboxylic acid, 1.0 eq) in a suitable solvent such as anhydrous DCM or pyridine (if pyridine is used as the base/solvent).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the base (e.g., triethylamine, 1.5 eq, if not using pyridine as solvent), followed by the dropwise addition of the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 eq).
-
Reaction: Allow the mixture to stir, warming to room temperature, for 1-4 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl (to remove the base), water, and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by chromatography.
Conclusion
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is a powerful and versatile building block for medicinal chemistry and drug discovery. The distinct reactivity of its carboxylic acid and hydroxyl functional groups allows for selective and predictable derivatization using well-established synthetic methodologies. The protocols outlined in this guide provide a robust starting point for researchers to generate diverse libraries of novel compounds, enabling the exploration of this valuable pharmacophore in a wide range of biological targets. Careful selection of reagents and reaction conditions, as detailed herein, will facilitate the successful synthesis of target derivatives with high purity and yield.
References
-
Madsen, U., et al. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Journal of Medicinal Chemistry, 53(10), 4110-4118. [Link]
-
Sharma, P., & Kumar, V. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. [Link]
-
Hamdan, A. A., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812. [Link]
-
Špirtović-Halilović, S., et al. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 44, 25-42. [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498-12505. [Link]
-
Tarasenko, M., et al. (2017). Room-temperature synthesis of pharmaceutically important carboxylic acids bearing the 1,2,4-oxadiazole moiety. Tetrahedron Letters, 58(37), 3672-3677. [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Kulikov, A. S., et al. (2003). Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. Russian Chemical Bulletin, 52(11), 2458-2466. [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]
-
Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 21(6), 1600-1612. [Link]
-
PubChem. (n.d.). 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. PubChem Compound Summary for CID 448650. Retrieved January 16, 2026, from [Link].
-
Lee, Y. J., et al. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 25(2), 207-210. [Link]
-
Tang, P. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 326. [Link]
-
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]
-
Gabriel, C. M. A., & El-Faham, A. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(16), 4821. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 1,2,5-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole N-oxide (furoxan) synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice and frequently asked questions to navigate common challenges in your experiments.
I. FAQs: Understanding the Core Synthesis and Common Pitfalls
Question 1: What is the most common starting material for 1,2,5-oxadiazole synthesis, and what are the initial challenges?
The most prevalent route to both 1,2,5-oxadiazoles and their N-oxides begins with α-dioximes (also known as glyoximes). These are typically prepared from the corresponding diketones. A primary challenge lies in the stereochemistry of the vic-dioxime itself. These compounds can exist in three stereoisomeric forms: anti-(E,E), amphi-(E,Z), and syn-(Z,Z). The specific isomer can significantly influence the subsequent cyclization reaction and the potential for side products.[1]
Question 2: My cyclization of an α-dioxime is not yielding the expected 1,2,5-oxadiazole. What could be the issue?
A common pitfall in the dehydration of α-dioximes to form 1,2,5-oxadiazoles is the unintended formation of 1,2,4-oxadiazoles via a Beckmann rearrangement.[2] This is particularly problematic when using strong dehydrating agents like thionyl chloride.[2] The choice of dehydrating agent is critical and should be tailored to the stability of your specific substrate. For many disubstituted 1,2,5-oxadiazoles, a range of dehydrating conditions can be tolerated.[2] However, for sensitive substrates, milder methods are recommended.
Question 3: I am attempting to synthesize a 1,2,5-oxadiazole N-oxide (furoxan) but am getting a mixture of products. Why is this happening?
The synthesis of unsymmetrically substituted furoxans is often complicated by the formation of isomeric mixtures.[2] This arises from the two possible modes of cyclization of the intermediate dinitrosoalkene species.[3][4] The choice of oxidizing agent and reaction conditions can influence the ratio of these isomers. For instance, the oxidation of vic-dioximes with copper(II) perchlorate is a known method for furoxan synthesis, but the mechanism involves a transient dinitrosoalkene intermediate that can lead to different isomeric products.[3][4]
II. Troubleshooting Guide: Specific Side Reactions and Solutions
This section addresses specific side reactions you may encounter and provides actionable troubleshooting steps.
Issue 1: Formation of Furoxan (1,2,5-Oxadiazole N-oxide) Instead of the Desired 1,2,5-Oxadiazole
Symptoms:
-
Mass spectrometry data shows an additional oxygen atom compared to the expected product.
-
Spectroscopic data (e.g., NMR) is inconsistent with the planned 1,2,5-oxadiazole structure.
Causality: This occurs when the reaction conditions are oxidative rather than simply dehydrative. Many reagents used for the cyclization of α-dioximes can also act as oxidizing agents, leading to the formation of the N-oxide. A variety of oxidizing agents, including hypohalites, ferricyanide, ceric ions, nitrogen oxides, manganese dioxide, and lead tetraacetate, are known to convert vic-dioximes to furoxans.[3]
Troubleshooting Protocol:
-
Reagent Selection: If the goal is the 1,2,5-oxadiazole, avoid strong oxidizing agents. Consider using milder dehydrating agents that are less prone to oxidation. 1,1'-Carbonyldiimidazole (CDI) has been shown to induce the formation of 1,2,5-oxadiazoles from bisoximes at ambient temperatures, which can be advantageous for thermally sensitive compounds.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize aerial oxidation.
-
Temperature Control: Elevated temperatures can sometimes promote oxidation. Attempt the reaction at a lower temperature if feasible with the chosen reagent.
Issue 2: Beckmann Rearrangement Leading to 1,2,4-Oxadiazole Impurities
Symptoms:
-
Isolation of a product with a different connectivity than the expected 1,2,5-oxadiazole.
-
Complex NMR spectra indicating a mixture of isomers.
Causality: Certain dehydrating agents, particularly strong acids or reagents like thionyl chloride and phosphorus pentachloride, can catalyze a Beckmann rearrangement of one of the oxime functionalities before cyclization. This leads to the formation of a 1,2,4-oxadiazole ring system instead of the desired 1,2,5-isomer.[2]
Troubleshooting Protocol:
-
Choice of Dehydrating Agent: Opt for neutral or basic dehydrating conditions. For example, heating glyoximes with silica gel has been reported to yield 1,2,5-oxadiazoles.[2] For monosubstituted or unsubstituted 1,2,5-oxadiazoles, basic dehydrating agents are often preferred.[2]
-
Temperature Management: The Beckmann rearrangement can be temperature-dependent. Running the reaction at the lowest effective temperature may suppress this side reaction.
Issue 3: Ring Opening of the 1,2,5-Oxadiazole Ring
Symptoms:
-
Disappearance of the desired product over time, especially during workup or purification.
-
Formation of acyclic decomposition products.
Causality: The 1,2,5-oxadiazole ring, while generally stable, can be susceptible to ring opening under certain conditions, particularly in the presence of strong nucleophiles or reducing agents. The electron-deficient nature of the ring makes it a target for nucleophilic attack.[6]
Troubleshooting Protocol:
-
pH Control: During aqueous workup, maintain a neutral or slightly acidic pH to avoid ring cleavage by strong bases.
-
Nucleophile Scavenging: If the reaction mixture contains residual nucleophiles, consider adding a scavenger before workup.
-
Mild Purification: Use mild purification techniques. For example, opt for flash chromatography with a less polar eluent system if the compound is sensitive to more polar solvents.
Issue 4: Dimerization of Nitrile Oxide Precursors in Furoxan Synthesis
Symptoms:
-
In syntheses aiming for unsymmetrical furoxans via nitrile oxide dimerization, the formation of undesired symmetrical furoxans is observed.
Causality: The dimerization of nitrile oxides is a common route to symmetrically substituted furoxans.[2][7] If two different nitrile oxides are generated in situ with the intention of cross-dimerization, self-dimerization will be a competing and often significant side reaction.
Troubleshooting Protocol:
-
Stepwise Addition: Instead of generating both nitrile oxides simultaneously, consider a stepwise approach where one nitrile oxide is generated slowly in the presence of a pre-formed excess of the other.
-
Alternative Synthetic Routes: For unsymmetrical furoxans, it may be more efficient to pursue a synthetic route that does not rely on nitrile oxide dimerization, such as the oxidation of an unsymmetrical α-dioxime.
III. Visualizing Reaction Pathways
To aid in understanding the key transformations and potential side reactions, the following diagrams illustrate the synthetic landscape of 1,2,5-oxadiazoles.
Caption: Synthetic pathways from α-dioximes to 1,2,5-oxadiazoles and potential side reactions.
IV. Quantitative Data Summary
| Side Reaction | Favored By | Suppressed By |
| Furoxan Formation | Oxidizing agents (e.g., Cu(II), Ce(IV), MnO2)[3] | Mild, non-oxidizing dehydrating agents (e.g., CDI)[5]; Inert atmosphere |
| Beckmann Rearrangement | Strong acids, Thionyl chloride[2] | Neutral or basic dehydrating conditions (e.g., silica gel, NaOAc)[2] |
| Ring Opening | Strong nucleophiles, Strong bases | Neutral or slightly acidic pH during workup |
| Symmetrical Dimerization | Simultaneous generation of different nitrile oxides[7] | Stepwise addition of precursors; Alternative synthetic routes |
V. References
-
Bera, M., et al. (2012). Mediated Oxidative Transformation of vic-Dioxime to Furoxan: Evidence for a Copper(II)-Dinitrosoalkene Intermediate. Inorganic Chemistry, 51(15), 8106-8114. Available from: [Link]
-
Bera, M., & Ali, M. (2013). Mechanistic studies of copper(II)-mediated oxidation of vic-dioxime to furoxan. Journal of Chemical Sciences, 125(4), 735-743. Available from: [Link]
-
Zhilin, V. F., et al. (2020). Renaissance of 1,2,5‐Oxadiazolyl Diazonium Salts: Synthesis and Reactivity. Chemistry – An Asian Journal, 15(18), 2826-2834. Available from: [Link]
-
Kumar, R., et al. (2023). Synthetic approaches and applications of an underprivileged 1,2,5‐oxadiazole moiety: A review. Chemistry & Biodiversity, 20(7), e202300469. Available from: [Link]
-
Neel, A. J., & Zhao, R. (2018). 1,1'-Carbonyldiimidazole-Induced Formation of 3,4-Disubstituted 1,2,5-Oxadiazoles (Furazans) from Bisoximes at Ambient Temperature. Organic Letters, 20(7), 2024-2027. Available from: [Link]
-
Singh, P., et al. (2023). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Chemistry & Biodiversity, 20(1), e202200947. Available from: [Link]
-
Fruttero, R., et al. (2011). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 15(3), 376-392. Available from: [Link]
-
Kumar, R., et al. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Chemistry & Biodiversity, 20(7), e202300469. Available from: [Link]
-
Paton, R. M. (2008). Product Class 7: 1,2,5-Oxadiazoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 13. Georg Thieme Verlag. Available from: [Link]
-
Various Authors. (n.d.). 1,2,5-Oxadiazoles. Semantic Scholar. Retrieved from: [Link]
-
Fershtat, L. L., et al. (2020). and 1,2,5-oxadiazole ring assemblies via a one-pot condensation/oxidation protocol. Tetrahedron Letters, 61(38), 152309. Available from: [Link]
-
Sharma, P., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4057-4068. Available from: [Link]
-
Li, Y., et al. (2021). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Accounts of Chemical Research, 54(17), 3349-3362. Available from: [Link]
-
An, C., et al. (2016). Dimerization reaction of cyanide oxide: Important route for synthesis of furoxan derivatives. Propellants, Explosives, Pyrotechnics, 41(5), 768-776. Available from: [Link]
-
Gulea, A., et al. (2020). Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation. Molecules, 25(21), 5038. Available from: [Link]
Sources
- 1. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 5. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
stability of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in aqueous solutions
Technical Support Center: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
Welcome to the technical support guide for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this compound in aqueous environments. We will address common stability issues, provide troubleshooting workflows, and offer validated protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline stability of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in an aqueous solution?
A1: The core structure of your compound is a furoxan (1,2,5-oxadiazole N-oxide). Generally, the furoxan ring system is considered stable in both water and oxygen.[1][2] However, this stability is not absolute and is highly dependent on the specific substituents on the ring and the experimental conditions.[1] While the compound is expected to be reasonably stable under standard neutral pH and ambient temperature conditions, its hydroxy and carboxylic acid functional groups introduce potential pH-dependent liabilities. For instance, related furoate compounds have demonstrated pH and temperature-dependent decomposition in aqueous solutions.[3] Therefore, assuming universal stability without validation for your specific experimental conditions is not recommended.
Q2: How does pH influence the stability of the compound in my buffer?
A2: While direct pH-rate profiles for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid are not extensively published, the stability of heterocyclic compounds, in general, can be significantly affected by pH. The carboxylic acid moiety (pKa to be determined experimentally, but expected to be acidic) and the hydroxy group mean the molecule's overall charge and electronic distribution will change with pH. Extreme pH values (highly acidic or highly alkaline) should be avoided as they can catalyze hydrolytic ring-opening of the oxadiazole ring. For a related compound, diloxanide furoate, degradation was shown to be dependent on hydroxide ion concentration in the pH range of 7.6 to 9.6.[3] We advise preparing solutions in a well-buffered system within a pH range of 6.0-7.5 and verifying the stability for your specific application.
Q3: My assay buffer contains thiols like DTT or L-cysteine. Is this a concern?
A3: Absolutely. This is a critical consideration. Furoxans are known to be thiophilic electrophiles, and their reaction with thiols is a well-documented mechanism for nitric oxide (NO) release.[4][5] This reaction involves a thiol-dependent ring-opening of the furoxan heterocycle.[4] In fact, control experiments have shown that while many furoxans are stable in aqueous media at physiological pH, the introduction of cysteine initiates measurable degradation and NO production.[4] Therefore, if your experimental goal is to study the intact molecule, the presence of thiol-containing reagents is a major contraindication and will likely lead to rapid degradation.
Q4: What are the recommended storage conditions for aqueous stock solutions?
A4: To maximize the shelf-life of your aqueous stock solutions, we recommend the following:
-
Preparation: Use high-purity, sterile-filtered water or a stable buffer (e.g., PBS, pH 7.4). Prepare the solution on ice to minimize any initial thermal stress.
-
Storage Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C. This minimizes thermal degradation, as furoxans can undergo isomerization at elevated temperatures (above 100°C).[2]
-
Aliquotting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Light Protection: Store aliquots in amber vials or protect them from light, as UV irradiation can also induce isomerization in some furoxans.[2]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in aqueous media.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of compound activity or concentration in the assay. | Thiol-Mediated Degradation: The assay buffer contains reducing agents like DTT, L-cysteine, or glutathione. | Redesign the buffer to exclude thiol-containing reagents. If a reducing agent is essential, consider non-thiol alternatives and validate compound stability in their presence.[4][5] |
| pH Instability: The solution pH is outside the optimal range, leading to acid- or base-catalyzed hydrolysis. | Ensure your solution is adequately buffered. Measure the final pH after adding the compound. Perform a preliminary stability test across a narrow pH range (e.g., 6.5, 7.0, 7.5) to find the optimal condition.[3] | |
| Thermal Degradation: The experiment is run at an elevated temperature (e.g., >37°C) for an extended period. | Minimize incubation times at elevated temperatures. Include a time-course experiment to determine the window of stability. For cell-based assays, ensure the compound is added immediately before the measurement period. Furoxans are generally thermally stable at ambient temperatures but can be sensitive to heat.[2][6] | |
| Inconsistent or non-reproducible experimental results. | Stock Solution Degradation: The stock solution has degraded due to improper storage or age. | Prepare fresh stock solutions from solid material. Avoid using old stocks or those that have undergone multiple freeze-thaw cycles. Always use single-use aliquots for critical experiments. |
| Inconsistent Solution Preparation: Minor variations in pH, buffer components, or final concentration between experiments. | Adhere strictly to a validated Standard Operating Procedure (SOP) for solution preparation. See Protocol 1 below. | |
| Precipitation of the compound in the aqueous buffer. | Poor Solubility: The concentration exceeds the compound's solubility limit at the given pH and temperature. | Determine the aqueous solubility before preparing high-concentration stocks. A small amount of a co-solvent like DMSO may be used to prepare a high-concentration primary stock, which is then diluted into the aqueous buffer (ensure final DMSO concentration is low and does not affect the assay). |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution
-
Materials: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid (solid), sterile 1X Phosphate-Buffered Saline (PBS, pH 7.4), sterile microcentrifuge tubes, calibrated analytical balance.
-
Procedure:
-
Accurately weigh out a precise amount of the solid compound (e.g., 1.30 mg for a 10 mM stock in 1 mL).
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 1X PBS (pH 7.4) to achieve the desired final concentration (e.g., 10 mM).
-
Vortex briefly (15-30 seconds) until the solid is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath or brief sonication can be attempted, but the solution must be cooled to room temperature before storage.
-
Verify the pH of the final solution to ensure the compound did not significantly alter it.
-
Immediately prepare single-use aliquots (e.g., 20 µL) in sterile, light-protecting (amber) microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer immediately to -80°C for long-term storage.
-
Protocol 2: Preliminary Assessment of pH-Dependent Stability by HPLC
This protocol provides a framework to quickly assess stability at different pH values.
-
Buffer Preparation: Prepare three sterile, aqueous buffers of identical ionic strength, e.g., 50 mM phosphate buffer at pH 6.0, 7.4, and 8.5.
-
Sample Preparation:
-
Prepare a 1 mM solution of the compound in each of the three buffers.
-
Immediately inject a sample of each solution onto a suitable HPLC system (e.g., C18 column) to obtain the initial peak area (T=0).
-
Incubate the remaining solutions at the intended experimental temperature (e.g., 37°C).
-
-
Time-Course Analysis:
-
At subsequent time points (e.g., 1, 4, 8, and 24 hours), inject an aliquot from each of the three incubated solutions onto the HPLC.
-
Record the peak area corresponding to the intact compound.
-
-
Data Analysis:
-
For each pH condition, calculate the percentage of the compound remaining at each time point relative to its T=0 peak area.
-
Plot the percentage of compound remaining versus time for each pH. A rapid decrease in peak area indicates instability under those conditions.
-
Factors Influencing Compound Stability
Caption: Key environmental factors affecting stability.
References
- Recent progress in synthesis and application of furoxan - RSC Publishing. (2023). Royal Society of Chemistry.
- Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PubMed Central. (n.d.).
-
Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[7][7]bicyclic Structures - MDPI. (2023). MDPI.
- NO donors: Focus on furoxan derivatives - ResearchGate. (2004).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed. (2004).
- Recent progress in synthesis and application of furoxan - PMC - NIH. (2023).
- 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid | C3H2N2O4 | CID 448650 - PubChem. (n.d.).
- 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function... - ResearchGate. (2009).
- Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic M
Sources
- 1. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 2. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.ca [fishersci.ca]
Technical Support Center: Degradation Pathways of Oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole-containing compounds. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to navigate the complexities of oxadiazole degradation. Understanding the stability of these privileged scaffolds is paramount for successful drug discovery and development, ensuring the safety, efficacy, and shelf-life of new chemical entities.
The oxadiazole ring, particularly the 1,2,4- and 1,3,4-isomers, is a valued bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1][2] However, the inherent weakness of the N-O bond and the electron-deficient nature of the ring system can render these compounds susceptible to specific degradation pathways.[1][3] This guide is structured to address the primary degradation mechanisms you may encounter, followed by a practical, question-and-answer-based troubleshooting section to resolve common experimental challenges.
Section 1: Primary Degradation Pathways of Oxadiazole Compounds
The stability of an oxadiazole derivative is not absolute and is highly dependent on its isomeric form, substituents, and the chemical environment. The 1,3,4-oxadiazole isomer is generally the most thermally and thermodynamically stable.[4][5][6] Conversely, the 1,2,4-oxadiazole isomer, while common in medicinal chemistry, possesses lower aromaticity, making it more reactive and prone to ring rearrangement or cleavage under certain conditions.[5]
Hydrolytic Degradation: The Role of pH
Hydrolysis is a principal chemical degradation pathway for many pharmaceuticals and is a critical test in forced degradation studies.[7][8] For oxadiazole compounds, susceptibility to hydrolysis is strongly pH-dependent.
-
Mechanism under Acidic and Basic Conditions: Studies on 1,2,4-oxadiazole derivatives show that the ring is most stable in a pH range of 3-5.[9][10] Outside this range, degradation accelerates.
-
At low pH (Acid-Catalyzed): The degradation process begins with the protonation of a ring nitrogen atom (N-4). This activation facilitates a nucleophilic attack by water on an adjacent carbon, leading to the opening of the heterocyclic ring.[9][10]
-
At high pH (Base-Catalyzed): Under basic conditions, a direct nucleophilic attack (e.g., by a hydroxide ion) occurs on a ring carbon. This generates an anionic intermediate that, upon proton capture from water, similarly results in ring cleavage.[9][10] The primary degradation product in both scenarios is often an aryl nitrile or a related open-chain compound.[9]
-
-
Enzymatic Hydrolysis: Beyond simple chemical hydrolysis, oxadiazole rings can be cleaved by enzymes. In a notable example, the 1,2,4-oxadiazole ring of an inhibitor was found to be hydrolyzed within the active site of the metallohydrolase HDAC6.[11][12][13] This enzymatic process involves two hydrolytic steps, ultimately transforming the oxadiazole into an acylhydrazide, demonstrating a clear pathway for metabolic degradation.[11][12]
Caption: Acid- and base-catalyzed hydrolytic pathways of 1,2,4-oxadiazoles.
Photodegradation: The Influence of Light and Oxygen
Photostability is a critical parameter evaluated during drug development, as mandated by ICH guidelines (Q1B).[14][15] Oxadiazole compounds can exhibit photoreactivity, leading to isomerization or degradation.
-
Photoisomerization: Certain 3-amino-5-aryl-1,2,4-oxadiazoles have been shown to undergo ring photoisomerization to the more stable 1,3,4-oxadiazole isomer upon irradiation with UV light (254 nm).[16] This transformation likely proceeds through a 'ring contraction–ring expansion' mechanism.[16]
-
Photo-oxidation: The presence of oxygen is often essential for photodegradation, turning the process into photo-oxidation.[17] Studies on poly(1,3,4-oxadiazole) fibers revealed that degradation under UV exposure only occurred in the presence of oxygen. The mechanism involves the transformation of oxygen into a superoxide anion radical, which then reacts with the excited oxadiazole molecule, leading to the disruption of the oxadiazole ring and the formation of carbonyl and amide-containing degradants.[17]
Metabolic Degradation: Biotransformation Pathways
Drug metabolism is the enzymatic conversion of xenobiotics into metabolites for elimination.[18][19] While the oxadiazole ring is often incorporated to improve metabolic stability, it is not inert. Metabolism can occur on the ring itself or its substituents.
-
Phase I Reactions: These reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose polar functional groups through oxidation, reduction, or hydrolysis.[18][20]
-
Phase II Reactions: These involve the conjugation of the drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid) to increase water solubility and facilitate excretion.[21]
Caption: Overview of major degradation pathways for oxadiazole compounds.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of oxadiazole degradation.
Q1: My HPLC chromatogram shows inconsistent peak retention times and poor resolution during a stability study. What is the likely cause?
A1: This is a classic chromatography problem often related to the mobile phase or the column.
-
Causality: Inconsistent retention times point to a fluctuating mobile phase composition or flow rate.[22] Poor resolution suggests that the chosen mobile phase is not optimal for separating your parent compound from its degradants, or that the column's efficiency has deteriorated.[22]
-
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure the mobile phase is accurately prepared, well-mixed, and from high-purity solvents. For ionizable compounds, the pH of the mobile phase is critical and must be consistent; always use a calibrated pH meter.[22]
-
Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to pressure fluctuations and inconsistent flow rates. Use an inline degasser or sonicate the mobile phase before use.[22]
-
Inspect the System: Check for leaks in the pump, injector, and fittings, as these can cause pressure drops.[23]
-
Evaluate the Column: A column can degrade over time.[23] Try flushing the column with a strong solvent to remove contaminants. If performance does not improve, the column may need replacement. Using a guard column can help extend the life of your analytical column.[23]
-
Q2: I ran a forced degradation study under harsh acidic conditions (e.g., 1N HCl at 80°C) and see many small peaks, making my mass balance very low. How should I interpret this?
A2: You have likely over-stressed the compound.
-
Causality: The goal of forced degradation is to achieve a target degradation of 5-20%.[8] Exceeding this can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual shelf-life stability of the drug.[7] Over-stressing can obscure the primary degradation pathway.[24]
-
Troubleshooting Steps:
-
Reduce Stress Conditions: Decrease the acid concentration (e.g., to 0.1N or 0.01N HCl), lower the temperature, or shorten the exposure time.[7] The aim is to find conditions that yield sufficient, but not excessive, degradation.
-
Time-Point Analysis: Sample at multiple, earlier time points. This can help you distinguish primary degradants from secondary ones that form later.[7]
-
Confirm Mass Balance: If mass balance is still low, consider that some degradants may be volatile or lack a UV chromophore. Use a mass spectrometer (LC-MS) or other universal detectors to search for missing components.
-
Q3: My oxadiazole compound appears stable to hydrolysis and oxidation, but I am seeing significant degradation in my drug product formulation. What could be the cause?
A3: This points to an interaction with an excipient or impurities within the excipients.
-
Causality: Excipients are not always inert and can be a source of reactants, moisture, or metallic ions that catalyze degradation. For example, peroxides present as impurities in polymers like povidone can initiate oxidative degradation. The microenvironmental pH created by acidic or basic excipients can also accelerate hydrolysis.[10]
-
Troubleshooting Steps:
-
Conduct Excipient Compatibility Studies: Perform stress studies (e.g., accelerated stability at 40°C/75% RH) on binary mixtures of your active pharmaceutical ingredient (API) with each individual excipient used in the formulation.[25] This will help identify the problematic excipient(s).
-
Analyze Placebo: Run a degradation study on the placebo (formulation without the API) to see if the excipients themselves degrade or interact.[25]
-
Characterize Excipients: Check the certificates of analysis for your excipients for levels of known reactive impurities (e.g., peroxides, aldehydes, metal ions). Consider sourcing higher purity grades if necessary.
-
Q4: How do I definitively identify the structure of a major degradation product found during my studies?
A4: Structure elucidation requires a combination of analytical techniques.
-
Causality: Identifying degradants is essential for understanding the degradation pathway and assessing their potential toxicity, a key regulatory requirement.
-
Workflow:
-
LC-MS/MS Analysis: Start by obtaining the accurate mass of the degradant using high-resolution mass spectrometry (HRMS) to determine its elemental formula. Perform tandem MS (MS/MS) to obtain fragmentation data, which provides clues about the molecule's structure.[9]
-
Isolation: Develop a preparative or semi-preparative HPLC method to isolate a sufficient quantity (typically several milligrams) of the pure degradation product.
-
NMR Spectroscopy: The definitive structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) will allow you to piece together the complete chemical structure. The researchers in the study of BMS-708163 used isotopically labeled compounds and NMR to confirm their proposed degradation mechanism.[9][10]
-
Section 3: Experimental Protocols
Protocol: Standard Forced Degradation Study
This protocol outlines a typical workflow for stress testing an oxadiazole-based drug substance, in accordance with ICH guidelines.[7][8][24]
1. Preparation:
-
Prepare a stock solution of the drug substance at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[7]
-
Prepare solutions of stress agents: 0.1N HCl, 0.1N NaOH, and 3% H₂O₂.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the drug stock solution and 0.1N HCl. Keep at 60°C.
-
Base Hydrolysis: Mix equal parts of the drug stock solution and 0.1N NaOH. Keep at room temperature. Note: Base hydrolysis is often much faster.
-
Oxidation: Mix equal parts of the drug stock solution and 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Store the solid drug substance at 70°C in a stability chamber. Also, store a solution of the drug at 70°C.
-
Photostability: Expose the solid drug substance and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[15]
-
Controls: For each condition, prepare a control sample stored at refrigerated or room temperature conditions, protected from light.
3. Sampling and Analysis:
-
Withdraw aliquots from the stressed solutions at appropriate time points (e.g., 2, 8, 24, 48 hours). For solid samples, dissolve a weighed amount at each time point.
-
Neutralize the acid and base samples before injection if necessary. Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method, typically with both UV and MS detection.[26][27]
4. Data Interpretation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative percentage of each degradation product.
-
Calculate the mass balance to ensure all major components are accounted for.
-
Propose degradation pathways based on the identified products.
Caption: Experimental workflow for a forced degradation study.
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Type | Condition | Purpose | Potential Products |
| Acid Hydrolysis | 0.1N HCl at 60-80°C | To test for lability to acid | Ring-opened products (e.g., nitriles) |
| Base Hydrolysis | 0.1N NaOH at RT-60°C | To test for lability to base | Ring-opened products (e.g., amides, hydrazides) |
| Oxidation | 3% H₂O₂ at RT | To test for susceptibility to oxidation | N-oxides, hydroxylated species |
| Thermal | 70°C (or 20°C above accelerated) | To evaluate thermal stability | Varies; may include rearrangements or fragmentation |
| Photolytic | ICH Q1B light exposure | To evaluate light sensitivity | Photoisomers, photo-oxidized products |
Conditions should be adjusted to achieve 5-20% degradation.[8]
References
- Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023). PubMed.
- Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023). PMC - NIH.
- Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA.
- The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals. (2025). Benchchem.
- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (2010). Der Pharma Chemica.
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid
- Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023).
- Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. (2025). ScienceDirect.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2012).
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025).
- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Comput
- New FDA Stability Storage Guidelines. (2013). Q1 Scientific.
- FDA Stability Testing. (n.d.). Scribd.
- A Review of Regulatory Guidelines on Stability Studies. (2019). The Journal of Phytopharmacology.
- Stability Testing of Drug Substances and Drug Products. (1998). FDA.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD.
- (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024).
- Drug metabolism. (n.d.). Wikipedia.
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- Photochemical behaviour of some 1,2,4-oxadiazole deriv
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PMC - NIH.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Drug Metabolism. (2023).
- Drug metabolism – Knowledge and References. (n.d.). Taylor & Francis.
- Photochemistry of 1,2,4-oxadiazoles. A DFT Study on Photoinduced Competitive Rearrangements of 3-amino. (2006). PubMed.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (n.d.). OUCI.
- Principles of Drug Metabolism. (n.d.). OUCI.
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.).
- Drug Metabolism: Understanding the Fate of Medications in the Body. (2023). Journal of Pharmaceutical Research and Clinical Practice.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Oxadiazolines as Photoreleasable Labels for Drug Target Identific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. q1scientific.com [q1scientific.com]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Drug metabolism - Wikipedia [en.wikipedia.org]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 23. ijnrd.org [ijnrd.org]
- 24. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. thieme-connect.com [thieme-connect.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Purification of Oxadiazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole carboxylic acids. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established chemical principles and field-proven techniques, we will explore the causality behind purification issues and offer robust, step-by-step protocols to overcome them.
Overview of Core Challenges
The purification of oxadiazole carboxylic acids is frequently complicated by a combination of their intrinsic physicochemical properties. The presence of both a carboxylic acid group (acidic) and nitrogen atoms within the heterocyclic ring (weakly basic) can lead to zwitterionic character. This, combined with the inherent polarity of the oxadiazole ring, results in several key difficulties:
-
Poor Solubility: These compounds often exhibit low solubility in standard non-polar organic solvents (e.g., hexane, dichloromethane) but may also have limited solubility in highly polar solvents, complicating both recrystallization and chromatography.
-
Chromatographic Difficulties: Their high polarity makes them challenging to purify using traditional silica gel chromatography, often resulting in streaking and poor separation.[1] In reversed-phase chromatography, their ionic character can lead to little or no retention on standard C18 columns.[2]
-
pH Sensitivity: The stability of the oxadiazole ring can be compromised under certain conditions. While generally stable in acidic solutions, some isomers, particularly the 1,3,4-oxadiazole ring, can be susceptible to cleavage under strong basic conditions.[3][4]
-
Co-eluting Impurities: Synthetic precursors, such as hydrazides or other carboxylic acids, are often polar themselves, making their separation from the final product challenging.[5][6]
This guide provides a structured approach to troubleshooting these issues, beginning with frequently asked questions and progressing to detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my oxadiazole carboxylic acid almost insoluble in my ethyl acetate/hexane chromatography eluent? A1: This is a common issue stemming from the high polarity of your compound. The combination of the polar oxadiazole ring and the hydrogen-bonding capability of the carboxylic acid group makes it poorly soluble in moderately non-polar solvent systems. You will likely need to switch to a much more polar mobile phase, such as dichloromethane/methanol or even incorporate additives.
Q2: My compound streaks severely on a silica gel TLC plate, making it impossible to see separation. What can I do? A2: Streaking for acidic compounds on silica gel is often caused by strong, non-ideal interactions with the acidic silanol groups on the silica surface.[1] To resolve this, you can add a small amount of a modifier to your eluent. Adding ~1% acetic or formic acid can often improve the spot shape by keeping your compound protonated and competing for binding sites on the silica. Alternatively, for basic heterocycles, adding a small amount of triethylamine or ammonia can neutralize the acidic sites on the silica surface.[1]
Q3: I'm not getting any retention on my C18 HPLC column; my compound elutes in the void volume. Is my column faulty? A3: It is unlikely the column is faulty. This is a classic sign that your analyte is too polar for the stationary phase under the current conditions.[2] At neutral pH, the carboxylic acid is deprotonated (ionized) into a carboxylate, making it extremely polar and giving it little affinity for the hydrophobic C18 stationary phase. The solution is to suppress this ionization.[7]
Q4: My product yield is low, and I suspect it's decomposing during the basic aqueous workup. Is this possible? A4: Yes, this is possible. While many disubstituted oxadiazole rings are robust, they can be susceptible to hydrolytic cleavage under strong basic conditions.[3][4] If your workup involves prolonged exposure to a high pH (e.g., >12), you may be losing product. Consider using a milder base like sodium bicarbonate or minimizing the time the compound spends in the basic solution.
Troubleshooting Guide: A Workflow for Purification Strategy
When crude oxadiazole carboxylic acid is in hand, the first step is to assess the best purification route. This workflow provides a logical decision-making process.
Caption: Decision workflow for purifying oxadiazole carboxylic acids.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent system can be identified.
Problem 1: Compound "oils out" instead of crystallizing.
-
Probable Cause: The compound's solubility decreases too rapidly upon cooling, causing it to crash out of solution as a liquid phase before it can form an ordered crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.
-
Solution & Protocol:
-
Re-heat and Dilute: Add more of the same solvent (or the more soluble solvent in a binary system) to the mixture and heat until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cork ring. Do not place it directly in an ice bath.
-
Seed Crystals: If available, add a single, tiny seed crystal of the pure compound once the solution has cooled slightly below its saturation temperature.[1]
-
Try New Solvents: If oiling out persists, the solvent system is likely unsuitable. Refer to the table below to select a new system.
-
Problem 2: No crystals form, even after extended cooling.
-
Probable Cause: The solution is not sufficiently supersaturated, meaning the compound remains soluble even at low temperatures. Alternatively, impurities may be present that inhibit crystal nucleation.
-
Solution & Protocol:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by careful boiling. Allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.
-
Anti-solvent Addition: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add an "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the first solvent to clarify and allow it to cool slowly.
-
-
Pre-purification: If impurities are suspected, dissolve the crude material in a strong solvent (like methanol), adsorb it onto a small amount of silica gel, and filter it through a small plug of silica using a more polar eluent to remove baseline impurities before attempting recrystallization again.[1]
-
Table 1: Recommended Recrystallization Solvents for Polar Carboxylic Acids
| Solvent System | Polarity | Comments & Best Use Cases |
| Ethanol (EtOH) / Water | High | An excellent starting point. Dissolve in hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify and cool slowly. |
| Acetone / Hexane | Medium | Good for compounds with moderate polarity. Dissolve in a minimum of hot acetone and add hexane as an anti-solvent.[8] |
| Ethyl Acetate (EtOAc) / Hexane | Medium-Low | Can work but is often less effective than acetone systems for highly polar compounds.[8] |
| Toluene | Low | Unlikely to work alone but can be an effective anti-solvent for compounds soluble in ethers or acetone. |
Troubleshooting Guide 2: Column Chromatography
When recrystallization fails or is unsuitable, column chromatography is the primary alternative. The key is selecting the right stationary and mobile phases.
Part A: Reversed-Phase (RP) Chromatography
This is often the method of choice for highly polar compounds.[1]
-
Probable Cause: The carboxylic acid is deprotonated (ionized) in a neutral mobile phase (e.g., water/acetonitrile). The resulting carboxylate is highly polar and has minimal interaction with the nonpolar C18 stationary phase.[2][7]
-
Solution & Protocol: Mobile Phase Modification
-
The Causality: To increase retention, you must suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase. According to chromatographic principles, the mobile phase pH should be at least 2 units below the pKa of the analyte to ensure it is in its neutral, more hydrophobic form.[7]
-
Step-by-Step Protocol:
-
Prepare Modified Solvents: Create your aqueous mobile phase (Solvent A) and organic mobile phase (Solvent B) to each contain 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) . For example:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Equilibrate the Column: Flush the column with at least 10 column volumes of your starting mobile phase composition (e.g., 95% A / 5% B) to ensure the pH is stable throughout the system.
-
Run the Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic percentage (e.g., to 95% B over 20 minutes). Your protonated, neutral oxadiazole carboxylic acid will now have significantly more interaction with the C18 phase and elute at a higher organic concentration.
-
-
Table 2: Common Reversed-Phase Mobile Phase Modifiers
| Modifier | Concentration | Effect on Analyte | Mass Spec Compatibility |
| Formic Acid (FA) | 0.1% | Suppresses ionization of acids. Good proton source. | Excellent |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Stronger acid, very effective at suppressing ionization.[7] | Poor (causes ion suppression) |
| Ammonium Acetate/Formate | 10 mM | Acts as a buffer to control pH. | Excellent |
Part B: Normal-Phase (Silica Gel) Chromatography
While challenging, silica gel can be used with the correct mobile phase.
-
Probable Cause: The highly polar, acidic analyte is interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. The solvent system is not polar enough to elute the compound.[1]
-
Solution & Protocol: Modified Polar Eluents
-
The Causality: You need to disrupt the strong analyte-silica interaction. This can be done by either increasing the eluent's polarity dramatically or by adding a modifier that competes with your analyte for binding sites on the silica.
-
Step-by-Step Protocol:
-
Select a Base Solvent System: Start with a more polar system than traditional EtOAc/Hexane. Dichloromethane (DCM) / Methanol (MeOH) is a good choice.
-
Add a Modifier: To a premixed solution of 95:5 DCM/MeOH, add 1% Acetic Acid . The acetic acid will protonate the basic sites on your molecule and compete with the carboxylic acid for interaction with the silica, resulting in a much-improved peak shape.
-
Screen TLCs: Test this modified eluent using TLC. If the Rf is still too low, increase the percentage of methanol (e.g., 90:10 DCM/MeOH with 1% acetic acid).
-
Run the Column: Once an appropriate Rf (0.2-0.4) is achieved, run the flash column using the optimized, pre-mixed mobile phase. Do not dry-load the sample onto silica if it streaks badly; instead, use liquid loading by dissolving the sample in a minimal amount of the mobile phase or a strong solvent like DMF.
-
-
Troubleshooting Guide 3: Aqueous Workup (Acid-Base Extraction)
This is a powerful technique for separating acidic compounds from neutral or basic impurities.[9]
Caption: Workflow for a standard acid-base extraction purification.
Problem: A persistent emulsion forms between the aqueous and organic layers.
-
Probable Cause: Vigorous shaking can create fine droplets that are slow to separate. Surfactant-like impurities can also stabilize emulsions.[1]
-
Solution & Protocol:
-
Be Gentle: Instead of shaking the separatory funnel, gently invert it 10-15 times to allow for extraction with minimal energy input.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel. This significantly increases the polarity and ionic strength of the aqueous layer, helping to break the emulsion and force the separation of layers.[1]
-
Filtration: As a last resort, pass the entire emulsified layer through a pad of Celite or glass wool in a funnel. This can often break up the fine droplets.[1]
-
Problem: The product does not precipitate after acidification.
-
Probable Cause: The pH of the aqueous layer is not low enough to fully protonate the carboxylic acid, or the protonated product has some solubility in the acidic water.
-
Solution & Protocol:
-
Verify pH: Use pH paper or a calibrated pH meter to ensure the pH is well below the pKa of your acid (typically pH 1-2 is sufficient). Add more concentrated acid if needed.
-
Back-Extraction: If the product remains dissolved, it must be extracted back out of the aqueous phase. Add a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane), shake, and separate the layers. The protonated, neutral product will now move into the organic layer. Repeat the extraction 2-3 times, combine the organic layers, dry with sodium or magnesium sulfate, and evaporate the solvent to recover your product.
-
References
- Phenomenex, Inc. (2017). Selectivity for Polar Acids in LC: Tips & Techniques.
- Bora, R. O., et al. (2022).
- Waters Corporation. (2020).
- Crawford Scientific. (2023).
- Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
- BenchChem. (2025).
- Biotage. (2023).
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Patel, R., & Patel, P. (2024).
- University of Rochester, Department of Chemistry. (n.d.).
- LookChem. (n.d.).
- Patel, R., & Patel, P. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. biotage.com [biotage.com]
- 8. Purification [chem.rochester.edu]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Oxadiazole Ring Formation
From the Desk of the Senior Application Scientist
Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing 1,3,4- and 1,2,4-oxadiazole rings. These heterocycles are privileged scaffolds in drug discovery, but their synthesis can be fraught with challenges ranging from low yields to intractable side products.
This resource moves beyond simple protocols. It is structured to provide a deep, mechanistic understanding of the common pitfalls and to equip you with robust, field-proven strategies for optimizing your reaction conditions. Here, we will dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.
Section 1: Troubleshooting Guide for Oxadiazole Synthesis
Low yields, unexpected side products, and failed reactions are common hurdles. This section addresses the most frequently encountered issues in a systematic, question-and-answer format.
Q1: My 1,3,4-oxadiazole synthesis is giving a very low yield. What are the primary factors to investigate?
Low yields in 1,3,4-oxadiazole synthesis often trace back to incomplete cyclodehydration of the key diacylhydrazine intermediate or degradation of starting materials.[1][2]
Troubleshooting Low Yield in 1,3,4-Oxadiazole Synthesis
| Problem | Potential Cause | Recommended Solution & Optimization Strategy |
|---|---|---|
| Reaction Stalls / Low Conversion | Inefficient Dehydrating Agent: The energy barrier for the cyclodehydration step is not being overcome. Common agents like POCl₃ or SOCl₂ can be effective but may not be optimal for all substrates.[3][4] | 1. Change Dehydrating Agent: Consider stronger or more specialized reagents. For example, triflic anhydride or polyphosphoric acid (PPA) can drive stubborn cyclizations.[3][4] For milder conditions, Burgess reagent or TBTU can be highly effective.[5][6] 2. Increase Temperature: If the substrate is thermally stable, increasing the reaction temperature can provide the necessary energy for ring closure. Refluxing in a high-boiling solvent is a common strategy.[1] |
| Suboptimal Solvent: The polarity and boiling point of the solvent can dramatically affect reaction rates and solubility of intermediates. | 1. Solvent Screening: Aprotic polar solvents like DMF or DMSO can facilitate base-mediated reactions and improve solubility.[1] 2. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water can hydrolyze intermediates and quench dehydrating agents. | |
| Formation of Side Products | Diacylhydrazine Intermediate Accumulation: The precursor forms but fails to cyclize, becoming the major product.[1] | 1. More Forcing Conditions: This directly indicates that the cyclization step is the bottleneck. Employ a stronger dehydrating agent or higher temperatures as described above. 2. Microwave Irradiation: This is a highly effective method to overcome the activation energy for cyclization, often reducing reaction times from hours to minutes and significantly improving yields.[7][8][9] |
| | Degradation/Charring: The starting material or product is sensitive to the harsh reaction conditions (e.g., strong acid, high heat). | 1. Milder Reagents: Switch from aggressive reagents like POCl₃ to milder options like tosyl chloride/pyridine or TBTU.[6][10] 2. Lower Temperature: Explore room-temperature cyclization methods where applicable, for example, using specialized coupling reagents.[5] |
Q2: I'm synthesizing a 1,2,4-oxadiazole from an amidoxime and a carboxylic acid, but the reaction is failing. What should I check?
The formation of 1,2,4-oxadiazoles typically involves the acylation of an amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration.[11] Failure can occur at either stage.
Troubleshooting Low Yield in 1,2,4-Oxadiazole Synthesis
| Problem | Potential Cause | Recommended Solution & Optimization Strategy |
|---|---|---|
| No Product Formation | Failed Acylation of Amidoxime: The initial coupling between the amidoxime and the carboxylic acid/acyl chloride is not occurring. | 1. Activate the Carboxylic Acid: Use standard peptide coupling agents like HATU, HBTU, or EDC to form a highly reactive activated ester in situ.[12][13] 2. Use an Acyl Chloride: Convert the carboxylic acid to the more reactive acyl chloride before adding the amidoxime.[11] |
| Incompatible Functional Groups: Free hydroxyl (-OH) or amino (-NH₂) groups on your starting materials can interfere with the reaction.[14] | 1. Protect Functional Groups: Use standard protecting group strategies (e.g., Boc for amines, TBDMS for alcohols) before attempting the synthesis. | |
| Intermediate Accumulates | Inefficient Cyclization: The O-acylamidoxime intermediate is formed but does not cyclize to the oxadiazole. This is a very common failure mode.[1][14] | 1. Thermal Cyclization: Heating is often required. Refluxing in a high-boiling solvent like toluene, xylene, or DMSO is a standard approach.[1][14] 2. Base-Mediated Cyclization: A strong, non-nucleophilic base can promote cyclization, often at lower temperatures. Tetrabutylammonium fluoride (TBAF) is a highly effective catalyst for this step.[1] Superbase systems like NaOH or KOH in DMSO can also be very effective.[1] 3. Microwave Irradiation: As with 1,3,4-oxadiazoles, microwave heating can dramatically accelerate the cyclization step and improve yields.[13][14] |
| Major Side Product Observed | Boulton-Katritzky Rearrangement: The desired 1,2,4-oxadiazole forms but then rearranges to another heterocycle, especially under thermal or acidic conditions.[14] | 1. Neutral, Anhydrous Workup: Avoid acidic or basic aqueous workups where possible. 2. Minimize Heat Exposure: Purify the product quickly and avoid prolonged heating during solvent evaporation or chromatography. Store in a dry environment.[14] |
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for 1,3,4-oxadiazoles? A: The most prevalent and versatile method is the cyclodehydration of 1,2-diacylhydrazines. This precursor is typically formed by reacting an acid hydrazide with a carboxylic acid or an acid chloride.[3][4] Other important methods include the oxidative cyclization of acylhydrazones and the reaction of acid hydrazides with reagents like carbon disulfide or cyanogen bromide.[15][16]
Q: How do I choose the right dehydrating agent for my 1,3,4-oxadiazole synthesis? A: The choice is substrate-dependent and is a balance between reactivity and functional group tolerance.
-
Harsh/Aggressive Reagents (POCl₃, SOCl₂, P₂O₅): These are inexpensive and powerful, making them suitable for robust, electron-deficient, or sterically hindered substrates.[3][4][15] However, they can cause degradation with sensitive molecules.
-
Acid Catalysts (Polyphosphoric Acid - PPA): PPA is effective and often used for one-pot syntheses directly from a carboxylic acid and a hydrazide, but requires high temperatures.[3]
-
Milder Reagents (Triflic Anhydride, Burgess Reagent, TBTU): These are preferred for substrates with sensitive functional groups that would not survive harsher conditions.[3][5][6] They are more expensive but often give cleaner reactions and higher yields.
Q: What is the primary advantage of using microwave irradiation? A: The primary advantage is a dramatic reduction in reaction time, often from many hours to just a few minutes.[8][9] This is due to efficient and rapid heating of the polar reaction mixture. This speed can also lead to higher yields and purer products by minimizing the formation of thermal degradation side products.[7][17] It is a key technique in green chemistry approaches to synthesis.[9][17]
Section 3: Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to effective troubleshooting. Below are diagrams illustrating the core transformation, a troubleshooting workflow, and a decision-making process for route selection.
Caption: General mechanism for acid-catalyzed cyclodehydration of a diacylhydrazine.
Caption: Troubleshooting workflow for low reaction yield.
Section 4: Key Experimental Protocols
These protocols provide a starting point for optimization. Always perform reactions on a small scale first to establish optimal conditions for your specific substrates.
Protocol 1: Classical Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using POCl₃[3]
This method is robust and widely used for many substrates.
-
To a round-bottom flask: Add the 1,2-diacylhydrazine precursor (1.0 equiv).
-
Under a nitrogen atmosphere and in a fume hood: Carefully add phosphorus oxychloride (POCl₃, 5-10 mL per gram of precursor).
-
Heat the reaction: Stir the mixture and heat to reflux (approx. 107 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extraction: A precipitate will often form, which can be collected by vacuum filtration. If no solid forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles[8][18]
This protocol offers a significant speed advantage.
-
To a microwave-safe reaction vessel: Add the acid hydrazide (1.0 equiv) and the carboxylic acid (1.0 equiv).
-
Add dehydrating agent: Add a few drops of POCl₃ or a solid-supported dehydrating agent. For solvent-free conditions, grind the reagents together into a fine powder.[18]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a suitable power (e.g., 150-300 W) for 3-10 minutes. The temperature should be monitored and controlled (a typical target is 120-150 °C).
-
Work-up and Purification: After cooling, follow the same work-up and purification procedure as described in Protocol 1. The significantly cleaner reaction often simplifies purification.
Protocol 3: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles[1][19]
This method avoids the isolation of the O-acylamidoxime intermediate.
-
To a dry Schlenk tube under a nitrogen atmosphere: Add the amidoxime (1.0 equiv), the carboxylic acid (1.1 equiv), a coupling agent (e.g., HATU, 1.2 equiv), and a non-nucleophilic base (e.g., DIPEA, 2.5 equiv).
-
Add Solvent: Add a dry, aprotic polar solvent, such as DMSO or DMF (0.4 M).
-
Acylation Step: Stir the reaction mixture at room temperature for 1-2 hours to form the O-acylamidoxime intermediate.
-
Cyclization Step: Heat the reaction mixture to 80-120 °C and stir for 3-12 hours until the intermediate is fully consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
References
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]
-
Bentham Science (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science. Available at: [Link]
-
ResearchGate (2022). Synthesis of substituted 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Proposed mechanism for the synthesis of oxadiazoles 4. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Bhardwaj, V., et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Sinko, C. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Honors College Theses. Available at: [Link]
-
Cognizance Scientific (2024). Design, microwave assisted synthesis and characterization of oxadiazoles. Cognizance Scientific. Available at: [Link]
-
Parrish, D. A., & Parrish, J. P. (2018). Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1′-Carbonyldiimidazole as a Dehydrating Agent. Organic Letters. Available at: [Link]
-
Preprints.org (2024). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Pathan, A. A., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules. Available at: [Link]
-
Balalaie, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
JournalsPub (2023). Different Method for the Production of Oxadiazole Compounds. JournalsPub. Available at: [Link]
-
ResearchGate (n.d.). Optimization of reduction reaction of 1,2,4-oxadiazole 1a. ResearchGate. Available at: [Link]
-
Cognizance Scientific (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Cognizance Scientific. Available at: [Link]
-
Kumar, A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Murthy, S. N., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
ResearchGate (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. Available at: [Link]
-
Research & Reviews: A Journal of Pharmaceutical Science (2021). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research & Reviews. Available at: [Link]
-
Gribanov, I., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Fokin, A. V., & Fokin, A. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Yang, B., & Li, X. (2004). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. Available at: [Link]
-
Nowak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Available at: [Link]
-
Preprints.org (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]
-
Murthy, S. N., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
ResearchGate (n.d.). Mechanism for the formation of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Karakaş, D., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. wjarr.com [wjarr.com]
- 8. Design, microwave assisted synthesis and characterization of oxadiazoles [wisdomlib.org]
- 9. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 17. journalspub.com [journalspub.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
avoiding impurities in the synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on impurity profiling and mitigation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to ensure the highest possible purity and yield.
Overview of Synthetic Strategy
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is a valuable building block in medicinal chemistry, often used as a bioisostere for a carboxylic acid group in drug design.[1] Its synthesis, while achievable, requires careful control of reaction conditions to prevent the formation of persistent impurities. A common synthetic route involves the cyclization of a dicyanoglyoxime intermediate, followed by controlled hydrolysis of one of the nitrile groups. The purity of the starting materials and intermediates is paramount for a successful synthesis.
A plausible synthetic pathway starts from diaminoglyoxime, which can be synthesized from glyoxal.[2][3][4][5][6] Diaminoglyoxime can then be converted to dicyanoglyoxime, which is subsequently cyclized to form the 1,2,5-oxadiazole (furazan) ring. The final step is the selective hydrolysis of one nitrile group to a carboxylic acid. Each of these steps presents unique challenges and potential for impurity formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Q1: My final product is a mixture of the desired mono-acid and the dicarboxylic acid. How can I improve the selectivity of the hydrolysis?
Possible Cause: Over-hydrolysis of the dinitrile intermediate. The hydrolysis of both nitrile groups can occur if the reaction conditions (temperature, time, or concentration of acid/base) are too harsh.[7][8][9][10][11]
Solution:
-
Reaction Monitoring: The hydrolysis step must be carefully monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as a significant amount of the desired mono-acid is formed, before the dicarboxylic acid becomes a major byproduct.
-
Temperature Control: Perform the hydrolysis at a lower temperature. While this will slow down the reaction rate, it will significantly improve the selectivity for the mono-hydrolysis product.
-
Stoichiometry of Base/Acid: Use a limited amount of the hydrolyzing agent. For instance, in a base-catalyzed hydrolysis, using slightly more than one equivalent of hydroxide can favor the formation of the mono-carboxylate.
Q2: I'm observing a significant amount of an amide intermediate in my final product. What's causing this and how do I resolve it?
Possible Cause: Incomplete hydrolysis of the nitrile group. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[8][9][10] If the reaction is not allowed to proceed to completion, the amide will remain as an impurity.
Solution:
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature of the hydrolysis step while monitoring for the formation of the dicarboxylic acid byproduct.
-
Adjust pH: Ensure the pH of the reaction mixture is appropriate for complete hydrolysis. For acid-catalyzed hydrolysis, a sufficiently low pH is required, while for base-catalyzed hydrolysis, a high pH is necessary.[7]
Q3: The NMR spectrum of my product shows unexpected aromatic signals. What could be the source of these impurities?
Possible Cause: Side reactions during the cyclization of the glyoxime intermediate. Depending on the cyclization conditions, rearrangement or decomposition reactions can lead to the formation of various heterocyclic byproducts.[12][13][14]
Solution:
-
Purification of Intermediates: Ensure that the dicyanoglyoxime intermediate is of high purity before proceeding to the cyclization step. Recrystallization is often an effective method for purifying such intermediates.
-
Optimize Cyclization Conditions: The choice of dehydrating agent and reaction temperature is critical. Milder conditions are generally preferred to minimize side reactions. Explore different cyclizing agents such as succinic anhydride.[15]
Q4: My overall yield is consistently low. Where am I most likely losing my product?
Possible Causes:
-
Inefficient Diaminoglyoxime Synthesis: The initial step of producing diaminoglyoxime can be low-yielding and prone to thermal runaway if not controlled properly.[2][3][5]
-
Product Loss During Workup: The desired product, being a carboxylic acid, may have significant solubility in the aqueous phase, leading to losses during extraction.
-
Incomplete Reactions: Any of the steps not going to completion will result in a lower overall yield.
Solutions:
-
Improved Diaminoglyoxime Synthesis: A newer, safer procedure involving the dropwise addition of aqueous glyoxal to a preheated aqueous hydroxylamine solution can give yields of 77-80% without the need for recrystallization.[2][3][5]
-
Optimized Workup: After hydrolysis, carefully acidify the reaction mixture to the isoelectric point of the product to minimize its solubility in water before extraction. Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery.
-
Reaction Monitoring: As mentioned previously, monitor each step to ensure it has gone to completion before proceeding to the next.
Frequently Asked Questions (FAQs)
What are the most critical parameters to control during the synthesis?
The most critical parameters are temperature, reaction time, and the stoichiometry of reagents, particularly during the hydrolysis step to ensure selective formation of the mono-acid. Careful control of the exothermic nature of the diaminoglyoxime synthesis is also crucial for safety and yield.[2][3][5]
How can I best purify the final product?
Recrystallization is the most common and effective method for purifying the final product. The choice of solvent will depend on the solubility profile of the product and its impurities. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
What analytical techniques are recommended for quality control?
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity of the product and identify the molecular weights of any impurities.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (e.g., -OH, -C=O, -C≡N, N-O).
-
Melting Point: A sharp melting point is a good indicator of high purity.
What are the key safety precautions for this synthesis?
-
The synthesis of diaminoglyoxime can be highly exothermic and presents a risk of thermal runaway.[2][3][5] It is essential to have adequate cooling and to control the rate of addition of reagents.
-
Hydroxylamine and its salts can be hazardous and should be handled with appropriate personal protective equipment (PPE).
-
Nitrile-containing compounds are toxic and should be handled in a well-ventilated fume hood.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
Proposed Synthetic Pathway and Potential Side Reaction
This diagram outlines a plausible synthetic route and highlights a common side reaction.
Caption: Synthetic pathway with a key side reaction.
Detailed Experimental Protocol
This protocol is a suggested starting point and may require optimization based on laboratory conditions and available equipment.
Step 1: Synthesis of Diaminoglyoxime [2][3][5]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 50% aqueous solution of hydroxylamine (10 equivalents).
-
Heat the solution to 95 °C with stirring.
-
Slowly add a 40% aqueous solution of glyoxal (1 equivalent) dropwise over one hour.
-
After the addition is complete, maintain the reaction mixture at 95 °C for 72-96 hours.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to 0-5 °C to precipitate the product.
-
Collect the white crystalline solid by filtration, wash with cold water, and dry under vacuum. This product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of Dicyanoglyoxime
This step would typically involve the reaction of diaminoglyoxime with a cyanating agent. The specific conditions would need to be determined from relevant literature on the synthesis of similar compounds.
Step 3: Cyclization to form 4-Cyano-1,2,5-oxadiazol-3-ol
This step involves the dehydration and cyclization of dicyanoglyoxime. A common method for the formation of the furazan ring is heating the corresponding glyoxime with a dehydrating agent like succinic anhydride.[15]
Step 4: Selective Hydrolysis to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
-
Dissolve the 4-Cyano-1,2,5-oxadiazol-3-ol intermediate in an appropriate solvent.
-
Add a controlled amount of acid (e.g., HCl) or base (e.g., NaOH) to catalyze the hydrolysis.[7][8][9][10]
-
Heat the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor its progress by TLC or HPLC.
-
Once the reaction has reached the desired conversion to the mono-acid, cool the mixture to room temperature.
-
Carefully adjust the pH of the solution to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent.
References
-
A Convenient and Safer Synthesis of Diaminoglyoxime. Organic Process Research & Development - ACS Publications. [Link]
-
A Convenient and Safer Synthesis of Diaminoglyoxime. OSTI.GOV. [Link]
-
A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate. DTIC. [Link]
-
Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. National Technical Reports Library. [Link]
-
New approach to furazan dicarboxylic acids. ResearchGate. [Link]
-
Alkyl nitrate nitration of active methylene compounds. XI. Nitration of toluenes. Facile preparation of stilbenes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
-
A New Strategy for the Synthesis of Furan-3,4-dicarboxylic Acid. ResearchGate. [Link]
- US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Alkyl nitrate nitration of active methylene compounds. VIII. Synthesis of .alpha.-nitrosulfonate esters. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Alkyl nitrate nitration of active methylene compounds. V. The nitration of ketones in liquid ammonia. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. NIH. [Link]
-
Nitrosation Chemistry of Pyrroline, 2-Imidazoline, and 2-Oxazoline: Theoretical Curtin-Hammett Analysis of Retro-Ene and Solvent. pubs.acs.org. [Link]
-
4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. ResearchGate. [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. NIScPR. [Link]
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. NIH. [Link]
-
Alkyl nitrate nitration of active methylene compounds. 14. Nitration of alkylphosphonate esters. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. Journals. [https://www.eur Journals/index.php/aj/article/view/3191]([Link] Journals/index.php/aj/article/view/3191)
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. Luxembourg Bio Technologies. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. journal.chemrev.org. [Link]
-
Safe and Efficient Synthesis of 4-Aminofurazan-3- Carboxylic Acid and its Ethyl Ester. Thieme. [Link]
-
Furazan. Wikipedia. [Link]
-
4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. PubChem. [Link]
-
Room-temperature synthesis of pharmaceutically important carboxylic acids bearing the 1,2,4-oxadiazole moiety. Sci-Hub. [Link]
-
Article - Synthesis and Biological Activity of Some New 1,3,4-Oxadiazoles Derived from Carboxylic Acids. Digital Repository. [Link]
-
Diverse tandem cyclization reactions of o-cyanoanilines and diaryliodonium salts with copper catalyst for the construction of quinazolinimine and acridine scaffolds. PubMed. [Link]
-
Synthesis of heterocyclic (triazole, furoxan, furazan) fused pyridazine di-N-oxides via hypervalent iodine oxidation. New Journal of Chemistry (RSC Publishing). [Link]
-
[Formations and reactions of aromatic furazan compounds]. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. pubs.acs.org. [Link]
-
[Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. PubMed. [Link]
-
Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]
-
Synthesis of 1,2,4-diazaphospholes via base-promoted cyclization reaction of hydrazonoyl chlorides and [Bu4N][P(SiCl3)2]. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. jove.com [jove.com]
- 11. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 12. Synthesis of heterocyclic (triazole, furoxan, furazan) fused pyridazine di-N-oxides via hypervalent iodine oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. [Formations and reactions of aromatic furazan compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Chemical and Biochemical Reactions of Aromatic Furazan Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Furazan - Wikipedia [en.wikipedia.org]
troubleshooting low reactivity of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
Technical Support Center: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. This resource is designed to assist you in troubleshooting common issues related to the reactivity of this compound in various chemical syntheses. The following question-and-answer format addresses specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amide coupling reaction with 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is sluggish or failing. What are the likely causes and how can I resolve this?
A1: Low reactivity in amide coupling is a common challenge. The primary reason is that the direct reaction between a carboxylic acid and an amine is often unfavorable due to an acid-base reaction that forms a highly unreactive carboxylate salt. [1][2][3] To overcome this, the carboxylic acid must be "activated."
Troubleshooting Steps & Explanations:
-
Carboxylic Acid Activation: The hydroxyl group of the carboxylic acid is a poor leaving group.[4][5] It needs to be converted into a better one.
-
Common Activating Agents:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used.[2][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.
-
Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another common choice.
-
-
Protocol Insight: The choice of activating agent can be critical. For sterically hindered amines or less reactive carboxylic acids, phosphonium or uronium salt-based reagents are often more effective than carbodiimides alone.
-
-
Use of Additives: To improve reaction rates and suppress side reactions like racemization, additives are often used in conjunction with carbodiimides.[6]
-
HOBt and HOAt: 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions.[7]
-
-
Solvent Selection: Aprotic solvents are generally preferred for amide coupling reactions.
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are common choices.[2] DMF is particularly useful for dissolving polar starting materials.
-
-
Base Addition: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often added to neutralize any acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[2]
-
Reaction Temperature: Most amide coupling reactions proceed well at room temperature.[2] However, for particularly challenging substrates, gentle heating may be required. Conversely, starting the reaction at 0°C can help control exothermic reactions and minimize side products.
Q2: I am attempting an esterification with 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and observing low yields. What factors should I consider?
A2: Similar to amide coupling, direct esterification can be challenging. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4]
Troubleshooting Steps & Explanations:
-
Catalyst Choice: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Common Catalysts: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used.
-
-
Reaction Equilibrium: Fischer esterification is a reversible reaction.[4] To drive the reaction towards the product, it's necessary to either use a large excess of the alcohol or to remove the water that is formed as a byproduct.
-
Practical Tip: Using a Dean-Stark apparatus is an effective way to remove water azeotropically.[3]
-
-
Alternative Esterification Methods:
-
Reaction with Alkyl Halides: The carboxylate salt of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid can be reacted with a primary alkyl halide in an SN2 reaction.[4] This is a good alternative, especially for sensitive substrates.
-
Activation to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2][4][8] The resulting acyl chloride will readily react with an alcohol to form the ester.
-
Q3: Does the 1,2,5-oxadiazole ring itself influence the reactivity of the carboxylic acid?
A3: Yes, the heterocyclic ring system can have a significant impact. The 1,2,5-oxadiazole ring is electron-withdrawing, which can affect the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.
Key Considerations:
-
Acidity: The electron-withdrawing nature of the oxadiazole ring increases the acidity of the carboxylic acid proton, making deprotonation easier.
-
Electrophilicity: The ring can also influence the electron density at the carbonyl carbon, potentially affecting its reactivity towards nucleophiles.
-
Bioisosterism: The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been investigated as a bioisostere for the carboxylic acid group in drug design.[9][10] This suggests that its electronic properties are comparable to a carboxylic acid in certain biological contexts.
Q4: Are there any known stability issues or potential side reactions with 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid?
A4: While generally stable, certain conditions can lead to side reactions.
Potential Side Reactions:
-
Decarboxylation: Like many carboxylic acids, especially those with certain activating groups, decarboxylation can occur under harsh conditions, such as high temperatures.[11]
-
Ring Opening: The oxadiazole ring can be susceptible to opening under certain reductive or strongly basic conditions.
Recommendations:
-
Avoid excessive heat unless a specific reaction requires it.
-
Be mindful of the reagents used, particularly strong reducing agents or bases, and consider their potential to interact with the oxadiazole ring.
Experimental Protocols & Data
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent | Full Name | Class | Additives |
| DCC | Dicyclohexylcarbodiimide | Carbodiimide | HOBt, HOAt |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | HOBt, HOAt |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | DIPEA, TEA |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | DIPEA, TEA |
Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Diagram 1: Amide Coupling via Carbodiimide Activation
A simplified workflow for the activation of a carboxylic acid with a carbodiimide and subsequent reaction with an amine.
Caption: Carbodiimide activation and amide formation workflow.
Diagram 2: Troubleshooting Logic for Low Amide Coupling Yield
A decision tree to diagnose and solve low yield issues in amide coupling reactions.
Caption: Troubleshooting decision tree for amide coupling.
References
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). National Center for Biotechnology Information. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub. [Link]
-
4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. ResearchGate. [Link]
-
Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. (2023). Wiley Online Library. [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2024). Journal of Science for Women. [Link]
-
21.3: Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. [Link]
-
Carboxylic acid reactions overview. Khan Academy. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]
-
4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Semantic Scholar. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amide Synthesis [fishersci.dk]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. | Semantic Scholar [semanticscholar.org]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Technical Support Center: Characterization of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this unique molecule. Its purpose is to provide expert insights, troubleshooting strategies, and validated protocols to navigate the inherent analytical challenges associated with its characterization.
The structure of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, containing both a carboxylic acid and an acidic hydroxyoxadiazole (furazan) moiety, presents a distinct set of analytical hurdles.[1] This guide is structured as a direct Q&A resource to address the most common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental properties and expected behavior of the molecule.
Q1: What are the primary stability concerns when handling 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid?
A: The primary stability concern is its susceptibility to degradation under both strongly acidic and basic conditions. The 1,2,4-oxadiazole ring in a similar compound has been shown to undergo ring-opening, with maximum stability observed in a pH range of 3-5.[2] Similarly, other hydroxy-heterocycles are known to be unstable towards hydrolytic ring-opening and decarboxylation.[3] Therefore, it is critical to control the pH of all aqueous solutions, including sample diluents and chromatographic mobile phases. Samples should be prepared fresh and stored at 2-8°C for short-term use.[4]
Q2: This molecule has two acidic protons. What are the expected pKa values and their analytical implications?
Analytical Implication: The presence of two acidic sites with overlapping pKa values means that the molecule's charge state is highly sensitive to small changes in pH between 2 and 6. This directly impacts chromatographic retention, ionization efficiency in mass spectrometry, and UV-Vis absorption spectra.
Q3: What are the key spectroscopic features (IR, NMR, UV-Vis) I should look for to confirm the structure?
A:
-
Infrared (IR) Spectroscopy: Expect to see a very broad O-H stretching band from ~3400 to 2500 cm⁻¹ (representing both the carboxylic acid and hydroxyl protons), a strong C=O stretch around 1700-1750 cm⁻¹, and characteristic C=N and N-O stretching vibrations from the oxadiazole ring in the 1650-1000 cm⁻¹ region.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a solvent like DMSO-d6, you should observe two distinct, exchangeable protons for the -OH and -COOH groups. The specific chemical shifts for the ring carbons would need to be confirmed by 13C NMR.
-
UV-Vis Spectroscopy: The oxadiazole ring system is a chromophore.[5] The λmax will be highly dependent on the pH of the solution due to the protonation/deprotonation of the acidic groups, which alters the electronic conjugation of the system. It is advisable to record spectra in buffered solutions (e.g., pH 3, pH 7.4) for consistent results.
Q4: What is the expected fragmentation pattern in Mass Spectrometry (MS)?
A: Oxadiazole rings exhibit characteristic fragmentation pathways. Under electron impact (EI) or high-energy collision-induced dissociation (CID), a common pathway is retro-cyclization, leading to the formation of nitrile-containing fragments.[7] For 1,2,5-oxadiazole N-oxide derivatives, losses of neutral molecules like CH₂O or OH have been observed, which can be diagnostic.[8] In electrospray ionization (ESI), you should primarily observe the deprotonated molecular ion [M-H]⁻ in negative mode. A potential fragment in MS/MS would be the loss of CO₂ (44 Da) from the carboxylic acid group.
Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This section provides solutions to common chromatographic problems.
Problem 1: Poor or no retention on a standard C18 column.
-
Symptom: The analyte peak elutes at or very near the solvent front (void volume).
-
Causality: At a typical mobile phase pH of 6-7, both acidic protons are deprotonated, making the molecule a highly polar dianion. This form has very little affinity for the non-polar C18 stationary phase and is repelled, resulting in no retention.[9]
-
Solutions:
-
Implement Ion Suppression: Lower the pH of the mobile phase to 2.5-3.0 using an additive like formic acid or phosphoric acid. This fully protonates the molecule, making it significantly less polar and allowing for retention via the reversed-phase mechanism.[9]
-
Switch to a Polar-Compatible Column: Use a stationary phase designed for polar analytes, such as an AQ-type C18 column (e.g., ZORBAX SB Aq) that is stable in highly aqueous mobile phases, or consider Hydrophilic Interaction Liquid Chromatography (HILIC).[9]
-
Problem 2: Asymmetric peak shape (tailing).
-
Symptom: The back half of the peak is broader than the front half.
-
Causality: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte's acidic groups and residual, un-capped silanol groups (-Si-OH) on the silica backbone of the stationary phase. These interactions create alternative retention sites, leading to peak distortion.
-
Solutions:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of available silanol groups.
-
Lower Mobile Phase pH: As with improving retention, lowering the pH to ~2.5 protonates both the analyte and the silanol groups, significantly reducing this unwanted ionic interaction.
-
Add a Competing Agent: A small amount of a competing base (e.g., triethylamine, adjusted to the correct pH) can be added to the mobile phase to saturate the active silanol sites, though this is less common in modern practice.
-
Problem 3: Drifting retention times and poor reproducibility.
-
Symptom: The retention time of the analyte peak shifts between injections or over a sequence.
-
Causality: This issue is often linked to either compound instability or insufficient buffering of the mobile phase. If the mobile phase pH is not well-controlled, especially near one of the analyte's pKa values, minor fluctuations can cause significant changes in the analyte's protonation state and, consequently, its retention time. Degradation of the analyte on-column can also lead to the appearance of new peaks and shifting retention.
-
Solutions:
-
Ensure Adequate Buffering: Use a proper buffer system (e.g., phosphate or formate buffer) instead of just adding acid to water. A buffer resists pH changes, ensuring a stable chemical environment for the analyte. A buffer concentration of 10-20 mM is typically sufficient.
-
Verify Analyte Stability: Prepare a sample and re-inject it after several hours to check for the appearance of degradation products. If instability is observed, ensure the sample manager is cooled (4-10 °C) and use a shorter analysis sequence. As previously noted, a pH of 3-5 is likely optimal for stability.[2]
-
Section 3: Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)
This section focuses on challenges specific to LC-MS analysis.
Problem 1: Low signal intensity or poor ionization efficiency.
-
Symptom: The peak for the analyte in the mass spectrometer is weak, even with a strong signal on a UV detector.
-
Causality: Carboxylic acids can have poor ionization efficiency in ESI-MS.[10] While negative mode ESI is the logical choice to detect the [M-H]⁻ ion, ion suppression from mobile phase additives (like TFA) or matrix components can drastically reduce the signal.
-
Solutions:
-
Optimize Mobile Phase Additives: Avoid trifluoroacetic acid (TFA), which is a strong ion-pairing agent and causes significant signal suppression in MS. Use MS-friendly modifiers like formic acid (0.1%) for positive mode or a very low concentration of ammonium formate/acetate for negative mode.
-
Optimize MS Source Parameters: Systematically tune the capillary voltage, nebulizer gas pressure, drying gas flow, and temperature to find the optimal conditions for this specific molecule. High source temperatures can sometimes lead to degradation.[10]
-
Consider Derivatization: For trace-level quantification, derivatization of the carboxylic acid group can improve both chromatographic retention and ionization efficiency, though this adds a step to sample preparation.[11]
-
Problem 2: Evidence of in-source decay or unexpected fragments.
-
Symptom: The mass spectrum shows significant ions corresponding to the loss of water (-18 Da) or carbon dioxide (-44 Da) from the molecular ion, even with no collision energy applied.
-
Causality: The molecule may be thermally labile. The high temperatures in the ESI source can cause the molecule to fragment before it is detected. This spontaneous decarboxylation is a known issue for some carboxylic acids.[10]
-
Solutions:
-
Reduce Source Temperature: Lower the drying gas temperature and source temperature in increments to see if the intensity of the molecular ion increases relative to the fragment ions.
-
Use "Softer" Ionization Settings: Decrease the fragmentor or skimmer voltage. These voltages control the acceleration of ions into the mass analyzer, and lower settings can reduce the energy that leads to in-source fragmentation.
-
Section 4: Protocols & Workflows
These protocols provide validated starting points for method development.
Protocol 4.1: Recommended Starting Conditions for HPLC-UV Analysis
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18, 2.1 or 4.6 mm ID, 1.8-3.5 µm particle size | Provides good efficiency and minimizes secondary silanol interactions. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with Phosphoric Acid | Provides robust ion suppression and buffering capacity for reproducible retention.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B and re-equilibrate. | A generic gradient to elute the compound and clean the column. Adjust based on observed retention time. |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for the respective column dimensions. |
| Column Temperature | 30 °C | Provides stable retention times and reduces mobile phase viscosity. Avoid excessively high temperatures. |
| Injection Volume | 5 µL | A typical starting volume to avoid peak overload. |
| Detection | Diode Array Detector (DAD), monitor 210-400 nm. Select optimal wavelength from spectrum. | Allows for confirmation of peak purity and selection of the most sensitive wavelength for quantification. |
| Sample Diluent | Mobile Phase A or a 50:50 mix of Water:Acetonitrile with 0.1% Formic Acid | Ensures sample is soluble and compatible with the starting mobile phase conditions. |
Workflow Diagram: HPLC Method Development
Caption: HPLC method development decision workflow.
Diagram: pH-Dependent Stability Profile
Caption: Conceptual diagram of pH's effect on stability.
Section 5: Data Summary Table
| Property | Value / Description | Source(s) |
| Molecular Formula | C₃H₂N₂O₄ | [12] |
| Molecular Weight | 130.06 g/mol | [12] |
| Chemical Structure | 1,2,5-oxadiazole ring substituted with a hydroxyl group at position 4 and a carboxylic acid at position 3. | [1][12] |
| Key IR Peaks (cm⁻¹) | ~3400-2500 (O-H, broad), ~1720 (C=O), ~1640 (C=N), ~1300 (N-O) | [5][13][14] |
| Optimal pH Stability | Estimated to be between pH 3 and 5. | [2] |
| Primary MS Fragment | Expected loss of CO₂ (44 Da) from the [M-H]⁻ precursor ion in MS/MS. | Inferred |
| Chromatographic Mode | Reversed-phase with ion suppression (pH < 3) or HILIC. | [9] |
References
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub. Retrieved January 16, 2026, from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved January 16, 2026, from [Link]
-
Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. (n.d.). STM Journals. Retrieved January 16, 2026, from [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2021). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]
-
Analysis of Organic Acids in Aqueous Samples Application. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
-
4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2024). Journal of Education for Pure Science. Retrieved January 16, 2026, from [Link]
-
A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2013). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). PubMed. Retrieved January 16, 2026, from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2011). PMC. Retrieved January 16, 2026, from [Link]
-
Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl). (2014). SciSpace. Retrieved January 16, 2026, from [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). PMC. Retrieved January 16, 2026, from [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2022). Al-Nahrain University Digital Repository. Retrieved January 16, 2026, from [Link]
-
4-Amino-1,2,5-oxadiazole-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). (2003). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2024). MDPI. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid [myskinrecipes.com]
- 5. journalspub.com [journalspub.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid | C3H2N2O4 | CID 448650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validation & Comparative
A Strategic Guide to Carboxylic Acid Isosteres: A Comparative Analysis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design, prized for its ability to forge potent hydrogen bonds and electrostatic interactions. However, its inherent physicochemical properties frequently introduce challenges related to absorption, distribution, metabolism, and excretion (ADME), alongside potential toxicity concerns. The strategic substitution of a carboxylic acid with a bioisostere—a group with analogous physicochemical and biological characteristics—has become a pivotal tactic in modern drug discovery, enabling the meticulous refinement of drug candidates to enhance both safety and efficacy.
This guide offers an in-depth, objective comparison of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid with other prevalent carboxylic acid isosteres. Grounded in experimental data, this analysis will explore the nuanced impact of these isosteres on critical drug-like properties, providing a valuable resource for rational drug design.
The Imperative for Isosteric Replacement: Overcoming the Carboxylic Acid Challenge
The acidic nature of carboxylic acids (typically pKa 4-5) results in their ionization at physiological pH. While this anionic charge is often integral to target binding, it can also be a significant liability, contributing to:
-
Poor Membrane Permeability: The negative charge can impede passive diffusion across biological membranes, potentially limiting oral bioavailability and access to intracellular targets.[1]
-
Metabolic Instability: Carboxylic acids are prone to Phase II metabolism, particularly glucuronidation. This can lead to the formation of reactive acyl glucuronides, which have been implicated in idiosyncratic drug toxicity.[2]
-
High Plasma Protein Binding: The ionized carboxylate can bind extensively to plasma proteins such as albumin, which reduces the free concentration of the drug available to interact with its target.
The ideal isostere will mimic the crucial interactions of the carboxylic acid at the target protein while possessing improved ADME properties. The selection of an appropriate isostere is a highly context-dependent decision, factoring in the specific drug target, the desired property modulations, and synthetic tractability.
A Comparative Overview of Key Carboxylic Acid Isosteres
This section provides a comparative analysis of the physicochemical properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and other commonly employed carboxylic acid isosteres.
| Isostere | Structure | Typical pKa | cLogP (Calculated) | Key Features & Considerations |
| Carboxylic Acid | R-COOH | 4–5[2][3] | Varies | Strong H-bond donor/acceptor; planar. Prone to glucuronidation, can have poor permeability.[2] |
| 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid | pKa1 ~2.5, pKa2 ~7.5* | ~0.3[4] | Planar, acidic heterocycle. Can act as a bioisostere for the distal carboxyl group of amino acids like glutamate.[5] | |
| Tetrazole | 4.5–4.9[6] | Varies | Planar, similar acidity to carboxylic acids. Generally more metabolically stable and lipophilic than the corresponding carboxylic acid.[6] | |
| Hydroxamic Acid | R-CONHOH | 8–9[2] | Varies | Less acidic than carboxylic acids; potent metal chelators. Can improve membrane permeability but may be susceptible to metabolism.[2] |
| Acylsulfonamide | R-CONHSO₂R' | 2–4[7] | Varies | Strongly acidic, non-planar. Can form strong interactions but high acidity may negatively impact permeability.[7] |
*Note: The pKa values for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid are based on its use as a bioisostere in glutamate analogues, where it replaces a distal carboxylic acid group and also contains an alpha-amino acid moiety. The two pKa values correspond to the carboxylic acid and the amino group in that specific context. The inherent pKa of the hydroxy-oxadiazole moiety itself is acidic.[5] cLogP values are calculated predictions and can vary based on the rest of the molecular structure.
In Focus: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
The 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid moiety presents a unique set of properties as a carboxylic acid isostere. Research has demonstrated its utility as a bioisostere for the distal carboxyl group of the neurotransmitter glutamate.[5] In this context, analogues containing this moiety have been shown to interact with ionotropic glutamate receptors (iGluRs), acting as both agonists and antagonists depending on the overall molecular structure.[1][5] This highlights the ability of the 4-hydroxy-1,2,5-oxadiazole-3-yl group to effectively mimic the key interactions of a carboxylate group within a biological binding pocket.
A key study determined the ionization constants of amino acid derivatives incorporating the 4-hydroxy-1,2,5-oxadiazole-3-yl moiety, providing crucial experimental data on their acidic properties in a biologically relevant context.[1][5]
Experimental Protocols for Comparative Analysis
To facilitate a robust and objective comparison of carboxylic acid isosteres, standardized experimental protocols are essential. The following section details methodologies for determining key physicochemical and metabolic properties.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a compound at a given pH. Potentiometric titration is a precise method for its determination.[8]
Methodology:
-
Preparation of the Analyte Solution: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration (typically around 1 mM).
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Diagram of pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's absorption, distribution, and permeability. The shake-flask method is the gold-standard for its measurement.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD) with n-octanol by shaking them together for 24 hours, followed by separation of the phases.
-
Compound Dissolution: Dissolve the test compound in one of the pre-saturated phases.
-
Partitioning: Add a known volume of the second pre-saturated phase to create a biphasic system.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Diagram of LogP Determination Workflow
Caption: Workflow for LogP determination by the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test compound to the reaction mixture at a final concentration typically around 1 µM. Pre-incubate at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Diagram of Metabolic Stability Assay Workflow
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal
The replacement of carboxylic acids with suitable bioisosteres is a powerful and well-established strategy in medicinal chemistry to overcome ADME and toxicity hurdles. As demonstrated, isosteres such as tetrazoles, acylsulfonamides, hydroxamic acids, and heterocycles like 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid can effectively mimic the essential interactions of a carboxylic acid while imparting more favorable drug-like properties. The selection of an isostere is a nuanced process that demands careful consideration of the target, the desired property improvements, and synthetic accessibility. The 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid moiety represents a valuable, albeit less commonly employed, option that warrants consideration, particularly in contexts where its specific electronic and steric properties can be leveraged to achieve the desired biological and pharmacokinetic profile. This guide provides a foundational framework and the necessary experimental methodologies to empower researchers to make informed decisions in the strategic application of carboxylic acid isosteres in drug discovery.
References
-
Lolli, M. L., Giordano, C., Pickering, D. S., Rolando, B., Hansen, K. B., Foti, A., Contreras-Sanz, A., Amir, A., Fruttero, R., Gasco, A., Nielsen, B., & Johansen, T. N. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry, 53(10), 4110–4118. [Link]
- BenchChem. (2025). The Strategic Pivot: A Comparative Guide to Carboxylic Acid Isosteres in Medicinal Chemistry. BenchChem Technical Guides.
-
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
-
Lassalas, P., Gay, B., Lasfargeas, C., James, M. J., Tran, V., & Ballatore, C. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Frølund, B., Kristiansen, U., Brehm, L., & Krogsgaard-Larsen, P. (2006). Hydroxy-1,2,5-oxadiazolyl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and pharmacological characterization of gamma-aminobutyric acid (GABA) related compounds. Journal of Medicinal Chemistry, 49(14), 4442–4446. [Link]
-
PubChem. (n.d.). 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
-
Goldberg, K., Groombridge, S., Hudson, J., Leach, A. G., MacFaul, P. A., Pickup, A., Poultney, R., Scott, J. S., Svensson, P. H., & Sweeney, J. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 599-604. [Link]
- De Luca, L. (2020). Bioisosterism: 1,2,4-Oxadiazole Rings. In Bioisosteres in Medicinal Chemistry. IntechOpen.
-
Van den Driessche, B., & E. Van Calenbergh, S. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-21. [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. [Link]
- BenchChem. (2025). A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery. BenchChem Technical Guides.
-
MTT-S.r.l. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itmat.upenn.edu [itmat.upenn.edu]
- 4. 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid | C3H2N2O4 | CID 448650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid in Glutamate Receptor Modulation
This guide provides an in-depth validation and comparative analysis of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, a notable carboxylic acid bioisostere, with a focus on its activity at ionotropic glutamate receptors (iGluRs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, compares the compound's performance against established glutamate receptor modulators, and offers detailed experimental protocols for validation.
Introduction: The Role of Carboxylic Acid Bioisosteres in Neuromodulation
In the realm of medicinal chemistry, the carboxylic acid moiety is a frequent constituent of pharmacophores due to its ability to form critical hydrogen bonds and electrostatic interactions. However, its inherent physicochemical properties can present challenges in drug development, including poor blood-brain barrier penetration and rapid metabolism. This has led to the exploration of carboxylic acid bioisosteres—functional groups that mimic the properties of a carboxylic acid while offering improved pharmacokinetic profiles.
The 4-hydroxy-1,2,5-oxadiazole-3-yl moiety has emerged as a promising bioisostere. This guide focuses on a key example, 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, and its derivatives, particularly in the context of modulating ionotropic glutamate receptors, which are pivotal in excitatory neurotransmission in the central nervous system.[1][2]
Comparative Analysis of Glutamate Receptor Activity
The biological activity of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its analogues has been primarily characterized at N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4][5] This section compares the activity of these compounds with well-established glutamate receptor modulators.
At the NMDA Receptor
NMDA receptors are critical for synaptic plasticity, learning, and memory.[1] However, their overactivation can lead to excitotoxicity, a process implicated in several neurodegenerative diseases.[6][7] Consequently, NMDA receptor antagonists are of significant therapeutic interest.
The glutamate analogue of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid has demonstrated notable activity at the NMDA receptor.[3][4] The table below compares its binding affinity and functional activity with that of Memantine, a clinically approved NMDA receptor antagonist used in the treatment of Alzheimer's disease.[7]
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, µM) | Functional Activity |
| (+)-Glu-4-hydroxy-1,2,5-oxadiazole | NR1/NR2A | - | Weak Antagonist |
| (-)-Glu-4-hydroxy-1,2,5-oxadiazole | NR1/NR2A | - | Selective Antagonist |
| Memantine | NR1/NR2A | 0.5 - 2 | Non-competitive Antagonist |
Data for the 4-hydroxy-1,2,5-oxadiazole compound is sourced from Lolli et al., J Med Chem, 2010.[3]
The data indicates that the (-)-isomer of the glutamate analogue of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid acts as a selective antagonist at the NR1/NR2A subtype of the NMDA receptor. While direct Kᵢ values are not provided in the primary literature for this specific analogue, its antagonist profile positions it as a compound of interest for conditions associated with NMDA receptor hyperactivity.
At the AMPA Receptor
AMPA receptors mediate fast synaptic transmission in the brain.[1] Modulators of AMPA receptors are being investigated for their potential in treating cognitive disorders and depression.[8][9]
The (+)-isomer of the glutamate analogue of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid has been shown to be a potent agonist at AMPA receptors.[3][4] The following table compares its efficacy with a known AMPA receptor agonist.
| Compound | Receptor Subtype | Efficacy (EC₅₀, µM) | Functional Activity |
| (+)-Glu-4-hydroxy-1,2,5-oxadiazole | iGluR2 (AMPA) | 10 | Agonist |
| (S)-AMPA | AMPA Receptors | ~1.5 | Potent Agonist |
Data for the 4-hydroxy-1,2,5-oxadiazole compound is sourced from Lolli et al., J Med Chem, 2010.[3]
The (+)-isomer displays significant agonist activity at the iGluR2 AMPA receptor subtype, albeit with lower potency compared to the canonical agonist (S)-AMPA. This highlights the potential of the 4-hydroxy-1,2,5-oxadiazole scaffold in designing subtype-selective AMPA receptor agonists.
Experimental Protocols for Validation
To ensure scientific integrity, the validation of the biological activity of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its analogues requires robust and reproducible experimental protocols.
Glutamate Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for NMDA or AMPA receptors.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue (e.g., rat cerebral cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration (determined by a protein assay like the Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site), and a range of concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain a saturating concentration of a known unlabeled ligand (e.g., L-glutamate).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of inhibition of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Electrophysiological Assay for Functional Activity
Whole-cell patch-clamp electrophysiology on cultured neurons or oocytes expressing specific glutamate receptor subtypes is the gold standard for determining the functional activity (agonist or antagonist) of a compound.[10][11]
Caption: Workflow for a whole-cell patch-clamp electrophysiology assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells).
-
For recombinant receptor studies, transiently transfect the cells with plasmids encoding the specific glutamate receptor subunits of interest (e.g., NR1 and NR2A for the NMDA receptor).
-
-
Electrophysiological Recording:
-
Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with an appropriate internal solution.
-
Using a micromanipulator, approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Clamp the cell membrane at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.
-
-
Drug Application and Data Acquisition:
-
Continuously perfuse the cell with an external solution.
-
To test for antagonist activity, first apply a known concentration of an agonist (e.g., 100 µM glutamate + 10 µM glycine for NMDA receptors) to elicit a baseline current. Then, co-apply the agonist with the test compound at various concentrations.
-
To test for agonist activity, apply the test compound at various concentrations in the absence of other agonists.
-
Record the resulting membrane currents using data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents elicited by the agonist and/or test compound.
-
For antagonists, calculate the percentage of inhibition of the agonist-induced current at each concentration of the test compound and determine the IC₅₀ value.
-
For agonists, plot the current amplitude as a function of the test compound concentration and fit the data to a Hill equation to determine the EC₅₀ value (the concentration that elicits a half-maximal response).
-
Conclusion
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its amino acid analogues represent a promising class of compounds for the modulation of ionotropic glutamate receptors. The demonstration of both antagonist activity at NMDA receptors and agonist activity at AMPA receptors, depending on the stereochemistry, highlights the versatility of this scaffold. The improved physicochemical properties offered by the 4-hydroxy-1,2,5-oxadiazole-3-yl moiety as a carboxylic acid bioisostere make it an attractive starting point for the development of novel therapeutics for a range of neurological disorders. Further investigation into subtype selectivity and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound class.
References
-
Lolli, M. L., Giordano, C., Pickering, D. S., Rolando, B., Hansen, K. B., Foti, A., Contreras-Sanz, A., Amir, A., Fruttero, R., Gasco, A., Nielsen, B., & Johansen, T. N. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry, 53(10), 4110–4118. [Link]
-
Yamin, M. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 12(5), 1085. [Link]
-
ResearchGate. (2024). (PDF) NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]
-
Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NeuroRx, 1(1), 101–110. [Link]
-
Schug, S. A., & Palmer, P. P. (2019). NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. Neurology, 92(14), e1652–e1662. [Link]
-
Watzke, N., Bamberg, E., & Grewer, C. (2009). An automatic electrophysiological assay for the neuronal glutamate transporter mEAAC1. Journal of Neuroscience Methods, 177(1), 163–171. [Link]
-
PubMed. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. [Link]
-
ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. For the saturation... [Link]
-
ResearchGate. (n.d.). AMPA receptor agonists, antagonists and modulators: Their potential for clinical utility. [Link]
-
Bowie, D. (2012). AMPA Receptors as Drug Targets in Neurological Disease--Advantages, Caveats, and Future Outlook. European Journal of Neuroscience, 35(12), 1856–1865. [Link]
-
Loweth, J. A., Tseng, K. Y., & Wolf, M. E. (2014). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 1183, 15–33. [Link]
-
Ward, S. E., & Harries, M. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. Molecules, 28(14), 5396. [Link]
-
Cochilla, A. J., & Alford, S. (2001). Physiological Activation of Presynaptic Metabotropic Glutamate Receptors Increases Intracellular Calcium and Glutamate Release. Journal of Neurophysiology, 85(3), 1107–1117. [Link]
-
Sobczyk, A., & Svoboda, K. (2007). NMDA Receptor Activation by Spontaneous Glutamatergic Neurotransmission. Journal of Neurophysiology, 98(4), 1848–1852. [Link]
-
Sharma, G., & Pal, A. (2021). A glutamate concentration‐biased allosteric modulator potentiates NMDA‐induced ion influx in neurons. Pharmacology Research & Perspectives, 9(5), e00859. [Link]
-
Kraus, C., & Wasserman, D. (2020). Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. Current Opinion in Pharmacology, 52, 31–39. [Link]
-
JOVE. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. [Link]
-
Semantic Scholar. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. [Link]
-
Kakegawa, W., & Yuzaki, M. (2020). Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking. Nature Communications, 11(1), 1–13. [Link]
-
ResearchGate. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. [Link]
-
Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]
-
ClinicalTrials.gov. (2003). Effect of Talampanel (an AMPA Receptor Blocker) on Brain Activity. [Link]
-
Nicoletti, F., Bockaert, J., Collingridge, G. L., Conn, P. J., Ferraguti, F., Schoepp, D. D., Wroblewski, J. T., & Pin, J.-P. (2011). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Physiological Reviews, 91(4), 1281–1327. [Link]
-
Wikipedia. (n.d.). Glutamate receptor. [Link]
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2023). A Physiological Perspective on Glutamate and its Receptors. Current Neuropharmacology, 21(3), 543–558. [Link]
-
ResearchGate. (2001). Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site (vol 98, pg 13402, 2001). [Link]
-
Mahmudov, K. T., Kopylovich, M. N., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2017). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. IUCrData, 2(6), x170876. [Link]
- Al-Masoudi, N. A., & Al-Sultani, H. K. (2018). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Journal of Pharmaceutical Sciences and Research, 10(7), 1736–1740.
-
ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
-
O'Duill, M., & Procter, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12346–12356. [Link]
-
Łuczyski, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]
-
Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., Li, Z., Lang, X., Li, P., Liu, J., Cui, S., & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Inhibitors of SARS-CoV-2 PLpro. Journal of Medicinal Chemistry, 67(13), 10211–10231. [Link]
Sources
- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. advanceshsts.com [advanceshsts.com]
- 3. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCSF Anti-NMDA Receptor Encephalitis Clinical Trials for 2026 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMPA receptors as drug targets in neurological disease--advantages, caveats, and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A glutamate concentration‐biased allosteric modulator potentiates NMDA‐induced ion influx in neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2,5-Oxadiazole and 1,3,4-Oxadiazole Derivatives for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, oxadiazole isomers represent a cornerstone for the development of novel therapeutic agents and advanced materials. Among the four possible isomers, the 1,2,5-oxadiazole (furazan) and 1,3,4-oxadiazole scaffolds have garnered significant attention due to their distinct physicochemical properties and diverse biological activities. This guide provides an in-depth comparative study of these two pivotal five-membered heterocyclic rings, offering insights into their synthesis, stability, electronic properties, and applications, supported by experimental data to inform rational drug design and material science exploration.
Introduction: Two Isomers, Divergent Potential
Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms.[1][2] The arrangement of these heteroatoms within the ring dictates the electronic distribution, stability, and ultimately, the chemical personality of the molecule. This, in turn, influences its interactions with biological targets and its suitability for various applications. While both 1,2,5- and 1,3,4-oxadiazole derivatives are recognized as valuable pharmacophores, their subtle structural differences lead to significant variations in their properties and applications.[3][4]
The 1,3,4-oxadiazole ring is a common structural motif in many marketed drugs, valued for its metabolic stability and its role as a bioisosteric replacement for amide and ester groups.[5][6] In contrast, the 1,2,5-oxadiazole moiety, while less prevalent in pharmaceuticals, possesses unique electronic properties and has shown significant promise in areas such as anticancer therapy and as nitric oxide (NO) donors.[3][7] This guide will dissect these differences to provide a clear understanding of when and why to choose one isomer over the other in a research and development context.
Synthetic Strategies: Accessing the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery or materials science program. Fortunately, a variety of reliable methods exist for the synthesis of both 1,2,5- and 1,3,4-oxadiazole derivatives.
Synthesis of 1,2,5-Oxadiazole Derivatives
The construction of the 1,2,5-oxadiazole ring, or furazan, typically involves the cyclization of 1,2-dicarbonyl or related compounds. Key synthetic routes include:
-
Dehydration of α-dioximes: This is a classical and widely used method where α-dioximes are cyclized under dehydrating conditions, often using reagents like succinic anhydride or thionyl chloride.[8][9]
-
Deoxygenation of 1,2,5-oxadiazole-N-oxides (Furoxans): Furoxans, which are readily prepared from the dimerization of nitrile oxides, can be deoxygenated to the corresponding furazans using reducing agents like trialkylphosphites.[8]
-
From α-nitroketoximes: A simple cyclodehydration of nitroketoximes can also yield 1,2,5-oxadiazole-N-oxides.[3]
Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established and generally proceeds through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.[1][10] Common methods include:
-
Cyclodehydration of 1,2-diacylhydrazines: This is a very common route where diacylhydrazines are treated with a variety of dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or Burgess reagent.[4][11]
-
From acid hydrazides and carboxylic acids: A direct condensation and cyclization of an acid hydrazide with a carboxylic acid can be achieved using coupling agents like HATU.[1]
-
Oxidative cyclization of acylhydrazones: Aldehyde or ketone acylhydrazones can be cyclized to 1,3,4-oxadiazoles using oxidizing agents like bromine in acetic acid or sodium bisulfate.[1][11]
Comparative Physicochemical Properties
The distinct arrangement of heteroatoms in 1,2,5- and 1,3,4-oxadiazoles leads to notable differences in their electronic nature, stability, and overall physicochemical profile. These differences are crucial for understanding their behavior in biological systems and for designing molecules with desired properties.
| Property | 1,2,5-Oxadiazole (Furazan) | 1,3,4-Oxadiazole | Key References |
| Aromaticity | Lower aromatic character, sometimes described as a π-excessive heterocycle. | Higher degree of aromaticity, contributing to greater thermal and chemical stability. | [6] |
| Dipole Moment | High dipole moment (3.38 D for the parent compound), indicating significant charge separation. | Lower dipole moment compared to the 1,2,5-isomer, suggesting a more balanced charge distribution. | [8] |
| Stability | The furazan ring is susceptible to breaking.[12] The N-O bond is a point of potential instability. | Thermally stable, with stability increasing upon substitution, particularly with aryl groups. Considered more stable than the 1,2,5-isomer.[13][14] | |
| Solubility | The parent compound is soluble in water.[15] Solubility of derivatives is influenced by substituents. | The parent compound is a liquid at room temperature.[16] 2,5-dimethyl-1,3,4-oxadiazole is completely soluble in water, while aryl substitution decreases water solubility.[12][16] | |
| Reactivity | The ring is susceptible to nucleophilic attack, which can lead to ring cleavage. | The carbon atoms (positions 2 and 5) are electron-deficient and prone to nucleophilic attack, often resulting in ring opening. The ring is generally more stable to acidic and basic conditions when substituted with aryl groups. |
Biological and Pharmacological Profile: A Head-to-Head Comparison
Both oxadiazole isomers have been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities.
1,2,5-Oxadiazole Derivatives: Emerging Therapeutic Potential
While less represented in approved drugs, 1,2,5-oxadiazole derivatives have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: A number of 1,2,5-oxadiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[17][18][19] Some have shown to induce apoptosis and interact with molecular targets like topoisomerase I.[17]
-
Nitric Oxide (NO) Donors: The 1,2,5-oxadiazole N-oxide (furoxan) moiety is a well-known NO donor, which can release NO under physiological conditions. This property is exploited for developing vasodilating agents and other therapeutics where NO plays a crucial role.[8][20]
-
Other Activities: Derivatives have also been reported to possess antibacterial, antimalarial, and carbonic anhydrase inhibitory activities.[3][7]
1,3,4-Oxadiazole Derivatives: A Privileged Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a well-established and highly versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities.[4][21][22]
-
Antimicrobial Agents: This class of compounds has shown potent activity against a wide range of bacteria and fungi.[11][23]
-
Anticancer Agents: Numerous 1,3,4-oxadiazole derivatives have been developed as potent anticancer agents, acting through various mechanisms such as inhibition of histone deacetylases and tubulin polymerization.[24][25]
-
Anti-inflammatory and Analgesic Activity: Several derivatives have demonstrated significant anti-inflammatory and analgesic properties.[26]
-
Antiviral Activity: The 1,3,4-oxadiazole nucleus is present in several antiviral drugs, including the antiretroviral agent raltegravir.[4][27]
Experimental Protocols
To facilitate further research, this section provides representative, step-by-step methodologies for the synthesis of a derivative of each oxadiazole isomer.
Protocol 1: Synthesis of a 3,4-Disubstituted-1,2,5-Oxadiazole via Dehydration of a Dioxime
This protocol describes the synthesis of a 3,4-diaryl-1,2,5-oxadiazole from the corresponding benzil dioxime.
Materials:
-
Benzil dioxime
-
Succinic anhydride
-
Toluene
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve benzil dioxime (1 equivalent) in toluene.
-
Add succinic anhydride (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-diphenyl-1,2,5-oxadiazole.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole via Cyclodehydration of a Diacylhydrazine
This protocol outlines the synthesis of 2,5-diphenyl-1,3,4-oxadiazole from 1,2-dibenzoylhydrazine.
Materials:
-
1,2-Dibenzoylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice-water
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, suspend 1,2-dibenzoylhydrazine (1 equivalent) in an excess of phosphorus oxychloride.
-
Optionally, a catalytic amount of pyridine can be added.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 2,5-diphenyl-1,3,4-oxadiazole.
-
Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.
Visualization of Key Concepts
To visually summarize the key distinctions and relationships discussed, the following diagrams are provided.
Caption: Comparative Synthetic Pathways for 1,2,5- and 1,3,4-Oxadiazoles.
Caption: Key Property Differences and Resulting Applications.
Conclusion and Future Outlook
The comparative analysis of 1,2,5- and 1,3,4-oxadiazole derivatives reveals two scaffolds with distinct yet complementary profiles. The 1,3,4-oxadiazole isomer stands out for its robustness, high aromaticity, and proven track record as a privileged structure in medicinal chemistry. Its role as a stable bioisostere will continue to be exploited in the design of new drugs with improved pharmacokinetic properties.
The 1,2,5-oxadiazole isomer, while historically less explored in pharmaceuticals, presents exciting opportunities, particularly in the development of anticancer agents and as a source of nitric oxide for therapeutic applications. Its unique electronic properties may be leveraged to design molecules with novel mechanisms of action.
For researchers and drug development professionals, the choice between these two isomers should be guided by the specific therapeutic target and the desired physicochemical and pharmacological properties of the final compound. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, is paramount for the successful design and development of the next generation of oxadiazole-based drugs and materials.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - NIH. (URL: )
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (URL: )
-
Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives - MDPI. (URL: [Link])
- Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Liter
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: )
-
1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (URL: [Link])
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies. (URL: )
- Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review. (URL: )
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])
-
Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed. (URL: [Link])
-
1,3,4-oxadiazole derivatives as potential biological agents - PubMed. (URL: [Link])
-
Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research. (URL: [Link])
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (URL: )
-
Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed. (URL: [Link])
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL: )
-
Synthesis of 1,2,5‐oxadiazole‐N‐oxides from dioximes. - ResearchGate. (URL: [Link])
-
Synthesis of 1,2,5-oxadiazoles - Organic Chemistry Portal. (URL: [Link])
-
Oxadiazole Derivatives Endowed with Antiproliferative Activity - AIR Unimi. (URL: [Link])
-
Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives - Journal of University of Shanghai for Science and Technology. (URL: [Link])
-
Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. - ResearchGate. (URL: [Link])
-
Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review - ResearchGate. (URL: [Link])
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])
-
Biological activity of oxadiazole and thiadiazole derivatives - PubMed. (URL: [Link])
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scirp.org. (URL: [Link])
-
Oxadiazoles in Medicinal Chemistry - ACS Publications - American Chemical Society. (URL: [Link])
-
1,2,5-Oxadiazole | C2H2N2O | CID 67517 - PubChem. (URL: [Link])
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (URL: [Link])
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI. (URL: [Link])
-
(PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (URL: [Link])
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (URL: [Link])
-
Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials. (URL: [Link])
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (URL: [Link])
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 9. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 10. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 15. 1,2,5-Oxadiazole | C2H2N2O | CID 67517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 19. air.unimi.it [air.unimi.it]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 22. jchemrev.com [jchemrev.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rroij.com [rroij.com]
- 27. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Efficacy of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid as a Glutamate Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Glutamate Receptor Landscape and the Quest for Novel Ligands
Glutamate is the principal excitatory neurotransmitter in the central nervous system, orchestrating a vast array of neurological processes. Its actions are mediated by a diverse family of glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The iGluR family, which includes the AMPA, NMDA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[1][2] Their critical role in synaptic plasticity, learning, and memory has made them prime targets for therapeutic intervention in a range of neurological and psychiatric disorders.[3][4]
The development of selective and potent ligands for glutamate receptor subtypes is a cornerstone of neuroscience research and drug discovery. These molecular tools are essential for dissecting the physiological roles of specific receptor subtypes and for developing novel therapeutics with improved efficacy and reduced side effects. This guide focuses on the pharmacological profile of a promising structural motif: the 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid scaffold. By serving as a bioisostere for the distal carboxylic acid group of glutamate, this moiety presents a unique opportunity for designing novel glutamate receptor ligands.[5][6][7]
Profiling 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid Analogues: An AMPA-Preferring Agonist
A key investigation into the efficacy of this scaffold was conducted by Lolli and colleagues, who synthesized and characterized a series of α-aminocarboxylic acids where the distal carboxyl group was replaced by the 4-hydroxy-1,2,5-oxadiazol-3-yl group.[5][6][7]
Synthesis Overview
The synthesis of the glutamate analogue incorporating the 4-hydroxy-1,2,5-oxadiazole moiety is a multi-step process that involves the construction of the oxadiazole ring and subsequent elaboration to the final amino acid structure. The detailed synthetic scheme can be found in the primary literature.[5][6]
Pharmacological Activity at Ionotropic Glutamate Receptors
The glutamate analogue of 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid, hereafter referred to as the Glu-oxadiazole analogue, has demonstrated notable activity at AMPA receptors.
-
AMPA Receptor Agonism: The (+)-enantiomer of the Glu-oxadiazole analogue was identified as a potent, albeit unselective, agonist with a preference for the AMPA receptor subtype iGluR2. Functional assays revealed an EC50 of 10 µM at iGluR2.[5][6][7] This indicates that the compound effectively activates AMPA receptors, though with moderate potency compared to some classical agonists.
-
NMDA Receptor Activity: The aspartate analogue of the 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid series showed good affinity exclusively at NMDA receptors, highlighting the potential for this scaffold to be tuned for different iGluR subtypes.[5][6][7] While the Glu-oxadiazole analogue itself was characterized as AMPA-preferring, this finding underscores the versatility of the core structure.
Comparative Efficacy: Benchmarking Against Established Glutamate Receptor Ligands
To contextualize the efficacy of the Glu-oxadiazole analogue, it is essential to compare its pharmacological profile with that of well-characterized glutamate receptor ligands.
AMPA Receptor Agonists
The AMPA receptor is named after its selective synthetic agonist, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA).[4] It is a critical mediator of fast excitatory neurotransmission.
| Ligand | Receptor Subtype(s) | Binding Affinity (Ki/IC50) | Functional Potency (EC50) | Reference(s) |
| (+)-Glu-oxadiazole analogue | iGluR2 (AMPA) | Not Reported | 10 µM | [5][6][7] |
| (S)-AMPA | AMPA Receptors | K_d = 5.49 nM (high affinity), 52 nM (low affinity) | 66.2 µM (with CTZ) | [8][9] |
| Quisqualic Acid | AMPA, Kainate, Group I mGluRs | K_Ihigh_ = 17 nM (metabotropic) | 16.3 µM (with CTZ) | [9][10][11] |
| L-Glutamate | All iGluRs | IC50 = 272-373 nM vs [3H]AMPA | 296 µM (with CTZ) | [8][9] |
Analysis: The Glu-oxadiazole analogue exhibits an EC50 value that is more potent than that of the endogenous agonist L-glutamate and the prototypical agonist AMPA under certain conditions. However, it is less potent than the high-affinity agonist quisqualic acid.[9][10] It is important to note that the reported EC50 for the Glu-oxadiazole analogue was determined at a specific AMPA receptor subunit (iGluR2), and its activity at other AMPA receptor compositions remains to be fully elucidated. The lack of comprehensive binding affinity data (Ki or IC50) for the Glu-oxadiazole analogue makes a direct comparison of binding potency challenging.
NMDA Receptor Ligands
The NMDA receptor is a unique coincidence detector, requiring both glutamate and a co-agonist (glycine or D-serine) for activation.[12]
| Ligand | Binding Site | Receptor Subtype(s) | Binding Affinity (Ki) | Functional Potency (EC50) | Reference(s) |
| Asp-oxadiazole analogue | Not Specified | NMDA Receptors | Good Affinity (qualitative) | Not Reported | [5][6][7] |
| L-Glutamate | Glutamate Site | All NMDA Receptors | - | - | |
| NMDA | Glutamate Site | NMDA Receptors | - | - | |
| Glycine | Glycine Site | All NMDA Receptors | - | 3.9 µM | [13] |
| D-Serine | Glycine Site | All NMDA Receptors | - | - |
Analysis: The finding that the aspartate analogue of the 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid series displays selective affinity for NMDA receptors is significant. It suggests that modifications to the amino acid backbone of this scaffold can redirect its selectivity towards different iGluR subtypes. Further characterization with quantitative binding and functional assays is necessary to fully understand its potential as an NMDA receptor ligand.
Experimental Methodologies: A Guide to Assessing Ligand Efficacy
The following protocols provide a framework for the experimental evaluation of novel glutamate receptor ligands.
Radioligand Binding Assays
Principle: Radioligand binding assays are a robust method to determine the affinity of a ligand for its receptor. These assays involve incubating a radiolabeled ligand with a preparation of membranes containing the receptor of interest and measuring the amount of bound radioactivity. Competition binding assays, where a fixed concentration of radioligand competes with varying concentrations of an unlabeled test compound, are used to determine the inhibition constant (Ki) of the test compound.
Detailed Protocol for [³H]-AMPA Binding Assay:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN to enhance binding).
-
50 µL of unlabeled test compound (e.g., 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid analogue) at various concentrations or buffer for total binding.
-
50 µL of [³H]-AMPA (final concentration ~2-5 nM).
-
50 µL of membrane preparation (typically 50-100 µg of protein).
-
-
For non-specific binding, add a high concentration of a competing ligand (e.g., 1 mM L-glutamate).
-
Incubate the plate at 4°C for 1 hour.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Principle: TEVC in Xenopus oocytes is a powerful technique for studying the function of ion channels, including ligand-gated ion channels like glutamate receptors. Oocytes are injected with cRNA encoding the receptor subunits of interest, and the resulting currents in response to agonist application are measured.
Detailed Protocol:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with approximately 50 nL of a solution containing the cRNA for the desired glutamate receptor subunits (e.g., GluA2 for AMPA receptors).
-
Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Prepare solutions of the test agonist (e.g., Glu-oxadiazole analogue) at various concentrations in Ringer's solution.
-
-
Agonist Application and Data Acquisition:
-
Apply the agonist solutions to the oocyte using a rapid perfusion system.
-
Record the resulting inward currents using an appropriate amplifier and data acquisition system.
-
Wash the oocyte with Ringer's solution between agonist applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each agonist concentration.
-
Normalize the responses to the maximal response obtained with a saturating concentration of a full agonist (e.g., L-glutamate).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data with the Hill equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient.
-
Functional Assays: Fura-2 Calcium Imaging
Principle: For glutamate receptors that are permeable to calcium (e.g., certain AMPA receptor subtypes and NMDA receptors), changes in intracellular calcium concentration ([Ca²⁺]i) can be used as a readout of receptor activation. Fura-2 is a ratiometric fluorescent dye that changes its excitation wavelength upon binding to calcium, allowing for the quantification of [Ca²⁺]i.
Detailed Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells expressing the glutamate receptor of interest (e.g., primary neurons or a stable cell line) on glass coverslips.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with 2-5 µM Fura-2 AM (the cell-permeant form of the dye) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with HBSS.
-
Excite the cells alternately with light at 340 nm and 380 nm and capture the emitted fluorescence at ~510 nm using a CCD camera.
-
-
Agonist Application and Data Acquisition:
-
Establish a stable baseline fluorescence ratio (340/380 nm).
-
Apply the test agonist at various concentrations to the cells via the perfusion system.
-
Record the changes in the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm ratio in response to agonist application.
-
The ratio can be converted to absolute [Ca²⁺]i using the Grynkiewicz equation, which requires calibration with solutions of known calcium concentrations.
-
Plot the peak change in [Ca²⁺]i or the fluorescence ratio against the logarithm of the agonist concentration to determine the EC50.
-
Visualizing the Molecular Landscape
To better understand the context in which these ligands operate, the following diagrams illustrate the glutamate receptor signaling pathway and the experimental workflows.
Glutamate Receptor Signaling Pathway
Caption: Glutamatergic Synapse Signaling Pathway.
Experimental Workflow: Ligand Characterization
Caption: Workflow for Glutamate Receptor Ligand Characterization.
Conclusion and Future Directions
The 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel glutamate receptor ligands. The glutamate analogue has been shown to be a potent, AMPA-preferring agonist, while the aspartate analogue displays selectivity for NMDA receptors.[5][6][7] This highlights the tunability of the scaffold for achieving subtype selectivity.
However, a comprehensive understanding of the efficacy and selectivity of these compounds requires further investigation. Key future directions include:
-
Comprehensive Subtype Profiling: Determining the binding affinities and functional potencies of the 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid analogues across a full panel of AMPA, NMDA, and kainate receptor subtypes is crucial for establishing a complete selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the amino acid backbone and the oxadiazole ring will provide valuable insights into the structural determinants of potency and selectivity, guiding the design of more optimized ligands.
-
In Vivo Characterization: Promising candidates should be evaluated in animal models of neurological and psychiatric disorders to assess their therapeutic potential.
This guide provides a framework for researchers to understand and further explore the potential of 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid-based compounds as valuable tools and potential therapeutics targeting the glutamatergic system.
References
-
Lolli, M. L., Giordano, C., Pickering, D. S., Rolando, B., Hansen, K. B., Foti, A., ... & Johansen, T. N. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of medicinal chemistry, 53(10), 4110–4118. [Link]
-
Wikipedia. (2023). Quisqualic acid. In Wikipedia. [Link]
-
Creative Diagnostics. (n.d.). Glutamatergic Synapse Pathway. [Link]
- Mayer, M. L. (2005). Interdomain interactions in AMPA and kainate receptors regulate affinity for glutamate. The Journal of neuroscience, 25(33), 7519–7527.
- Haq, F., & Chourasia, M. (2023). Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. International journal of molecular sciences, 24(13), 10893.
- Koochekpour, S. (2013). Glutamate, glutamate receptors, and downstream signaling pathways. International journal of biological sciences, 9(9), 948–959.
- Ingenuity Systems. (n.d.). Glutamate and Dopamine Receptor Signaling Pathways.
- Perrais, D., Coussen, F., Mulle, C., & Jane, D. E. (2009). Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310. Molecular pharmacology, 76(4), 813–824.
- Greenamyre, J. T., & Shoulson, I. (1994). Quisqualate resolves two distinct metabotropic [3H]glutamate binding sites. Journal of neurochemistry, 63(4), 1563–1567.
- Gryc, M., & Więckowska, A. (2022). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules (Basel, Switzerland), 27(19), 6599.
- Thayer, S. A., & Li, Y. (2016). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Methods in molecular biology (Clifton, N.J.), 1445, 289–303.
- Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM.
- Colorado Pressbooks Network. (n.d.). Neurotransmitters: Glutamate Receptors and Signal Transduction – On Becoming a Neuroscientist.
- Monaghan, D. T., & Cotman, C. W. (1986). Autoradiographic characterization of N-methyl-D-aspartate-, quisqualate- and kainate-sensitive glutamate binding sites. The Journal of neuroscience, 6(10), 2909–2919.
- Wright, R. A., & Schoepp, D. D. (1996). Selective metabotropic receptor agonists distinguish non-ionotropic glutamate binding sites. Brain research, 727(1-2), 223–228.
- brainvta. (n.d.). Calcium imaging protocol.
-
Semantic Scholar. (n.d.). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. [Link]
- Popescu, G. K. (2012). Kinetic basis of partial agonism at NMDA receptors. The Journal of neuroscience, 32(26), 8893–8901.
- Yuste, R., & Konnerth, A. (2005). A Practical Guide: Imaging Action Potentials with Calcium Indicators. Cold Spring Harbor protocols, 2005(3), pdb.prot4030.
- Lerma, J. (2001). Molecular physiology of kainate receptors. Physiological reviews, 81(3), 971–998.
- Kumar, J., & Mayer, M. L. (2023). Structure and gating of kainate receptors. The Journal of physiology, 601(1), 3–23.
-
ResearchGate. (n.d.). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. [Link]
- Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2014). Subtype-specific agonists for NMDA receptor glycine binding sites. Neuropharmacology, 85, 239–251.
- Franco, R., & Fuxe, K. (1994). Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA)
- Amico-Ruvio, S. A., & Popescu, G. K. (2010). Glycine-dependent activation of NMDA receptors. The Journal of neuroscience, 30(44), 14867–14878.
- Jin, R., Banke, T. G., Mayer, M. L., Traynelis, S. F., & Gouaux, E. (2003). The relationship between agonist potency and AMPA receptor kinetics. Biophysical journal, 85(6), 3784–3795.
- Robert, A., & Howe, J. R. (2003). Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors. The Journal of neuroscience, 23(3), 847–858.
- Mak, K. K., & Willow, M. (1991). Binding of [(3)H]AMPA to non-chaotrope, non-detergent treated rat synaptic membranes: Characteristics and lack of effect of barbiturates. British journal of pharmacology, 102(4), 833–838.
- Parsons, C. G., Danysz, W., & Quack, G. (1997). Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization. The Journal of pharmacology and experimental therapeutics, 283(3), 1264–1275.
- Patsnap Synapse. (2024). What are AMPA receptor agonists and how do they work?
- Kussius, C. L., & Popescu, G. K. (2009). Activation mechanisms of the NMDA receptor. The open structural biology journal, 3, 21–33.
-
Wikipedia. (2023). AMPA receptor. In Wikipedia. [Link]
- Clements, J. D., & Westbrook, G. L. (1994). Activation kinetics of AMPA receptor channels reveal the number of functional agonist binding sites. Neuron, 13(3), 649–660.
-
PubChem. (n.d.). 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. [Link]
- Honoré, T., Lauridsen, J., & Krogsgaard-Larsen, P. (1982). The binding of [3H]AMPA, a structural analogue of glutamic acid, to rat brain membranes. Journal of neurochemistry, 38(1), 173–178.
- Murphy, D. E., Schneider, J., Boehm, C., Lehmann, J., & Williams, M. (1987). [3H]AMPA binding to glutamate receptor subpopulations in rat brain. Journal of neurochemistry, 49(3), 781–788.
- Jane, D. E., Jones, P. L., Pook, P. C., Tse, H. W., & Watkins, J. C. (1994). Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. British journal of pharmacology, 112(3), 809–816.
- Tarasenko, M., Duderin, N., Sharonova, T., Baykov, S., Shetnev, A., & Smirnov, A. V. (2017). Room-temperature synthesis of pharmaceutically important carboxylic acids bearing the 1,2,4-oxadiazole moiety. Tetrahedron Letters, 58(37), 3672–3677.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotransmitters: Glutamate Receptors and Signal Transduction – On Becoming a Neuroscientist [colorado.pressbooks.pub]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quisqualic acid - Wikipedia [en.wikipedia.org]
- 11. Quisqualate resolves two distinct metabotropic [3H]glutamate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid Analogs
Welcome to an in-depth exploration of the structure-activity relationships (SAR) of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of this important scaffold. We will delve into its role as a carboxylic acid bioisostere, compare the performance of its analogs with supporting data, and provide detailed experimental protocols for their evaluation.
The 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid moiety, also known as 4-hydroxyfurazan-3-carboxylic acid, has garnered significant interest in medicinal chemistry.[1][2] Its acidic proton on the hydroxyl group allows it to act as a bioisostere for the carboxylic acid functional group, a common moiety in many biologically active molecules.[1][3] This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug design.[4]
The 4-Hydroxy-1,2,5-oxadiazole-3-yl Moiety as a Carboxylic Acid Bioisostere
The core concept underpinning the activity of these analogs is the principle of bioisosterism. The 4-hydroxy-1,2,5-oxadiazol-3-yl group mimics the spatial and electronic properties of a carboxylic acid.[1] This is particularly relevant in the context of receptors that recognize carboxylate anions, such as ionotropic glutamate receptors (iGluRs).
The following diagram illustrates the structural similarity and the key points of diversification for creating analogs.
Caption: Core scaffold and key modification points.
Comparative Analysis of Analog Performance at Ionotropic Glutamate Receptors
A significant body of research on this scaffold has focused on its application in creating analogs of excitatory amino acid neurotransmitters like glutamate and aspartate.[1] These analogs have been instrumental in probing the SAR at different iGluR subtypes, namely NMDA and AMPA receptors.
The following table summarizes the performance of key analogs where the distal carboxylic acid of an amino acid is replaced by the 4-hydroxy-1,2,5-oxadiazol-3-yl group.[1]
| Analog (Modification) | Target Receptor(s) | Observed Biological Activity | Key Findings |
| Aspartate Analog | NMDA Receptors | Good affinity and selectivity | The shorter side chain favors interaction with NMDA receptors. |
| (+)-Glutamate Analog | AMPA Receptors (iGluR2) | Potent, unselective agonist (EC50 = 10 µM) | Demonstrates the successful bioisosteric replacement for glutamate's distal carboxyl group, leading to potent agonism. Low stereoselectivity observed. |
| (-)-Glutamate Analog | AMPA & NMDA Receptors | Weaker agonist/antagonist activity | Highlights the importance of stereochemistry for potent activity. |
| (+)-Higher Glutamate Homologs | AMPA & NMDA Receptors | Weak agonists at iGluR2 and weak antagonists at NR1/NR2A | Increasing the chain length diminishes agonist activity at AMPA receptors and introduces antagonist activity at NMDA receptors. |
| (-)-Higher Glutamate Homologs | NMDA Receptors (NR1/NR2A) | Selective antagonists with higher potency than (+) isomers | Further emphasizes the role of stereochemistry in determining the pharmacological profile, with the (-)-isomers showing selective antagonism. |
Data synthesized from research on iGluR pharmacology.[1]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR studies, a robust set of experimental protocols is essential. Here, we outline a typical workflow for the synthesis and evaluation of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid analogs.
Synthesis of Analogs
The synthesis of these analogs typically involves the construction of the 1,2,5-oxadiazole ring system, followed by the introduction of the desired side chains.
Step-by-step overview:
-
Starting Material : Begin with an appropriate precursor that will form the carbon backbone of the target amino acid analog.
-
Oxadiazole Ring Formation : A common method involves the cyclization of a dinitrile or a related precursor.
-
Functional Group Interconversion : Manipulation of functional groups to introduce the hydroxyl and carboxylic acid moieties on the oxadiazole ring.
-
Side Chain Introduction : Coupling of the desired amino acid side chain or its precursor to the oxadiazole core.
-
Purification : Purification of the final compounds is typically achieved through techniques like column chromatography and recrystallization.
Chiral Resolution
Given the significant differences in activity between enantiomers, their separation is a critical step.[1]
Methodology:
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common and effective method for separating the enantiomers of the synthesized analogs. A chiral stationary phase is used to achieve differential retention of the R and S isomers, allowing for their isolation and subsequent characterization.
Biological Evaluation: Binding and Functional Assays
The biological activity of the synthesized analogs is assessed through a combination of binding and functional assays.
a. Radioligand Binding Assays:
-
Objective : To determine the affinity of the analogs for the target receptors.
-
Protocol :
-
Prepare membrane fractions from cells expressing the receptor of interest (e.g., iGluR subtypes).
-
Incubate the membranes with a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of the synthesized analog to compete with the radioligand for binding.
-
Measure the displacement of the radioligand at various analog concentrations to determine the inhibitory constant (Ki).
-
b. Functional Assays (e.g., for iGluRs):
-
Objective : To determine whether the analogs act as agonists or antagonists and to quantify their potency.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes :
-
Inject cRNA encoding the iGluR subunits into Xenopus oocytes.
-
After a period of protein expression, impale the oocytes with two electrodes.
-
Perfuse the oocytes with a solution containing a known concentration of the agonist (e.g., glutamate).
-
Apply the synthesized analog to the oocyte and measure the change in the agonist-induced current.
-
Agonist activity : The analog itself elicits a current.
-
Antagonist activity : The analog inhibits the current induced by the agonist.
-
-
Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
The following diagram illustrates the experimental workflow for evaluating these analogs.
Caption: Experimental workflow for SAR studies.
Conclusion and Future Directions
The 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid scaffold has proven to be a versatile platform for the design of novel ligands, particularly for ionotropic glutamate receptors. The structure-activity relationships established so far demonstrate that subtle modifications to the side chain length and stereochemistry of its analogs can dramatically alter their pharmacological profiles, switching from potent agonists to selective antagonists.[1]
Future research in this area could explore:
-
Expansion to other targets : Investigating the utility of this scaffold as a carboxylic acid bioisostere for other receptor families and enzymes.
-
Pharmacokinetic optimization : Modifying the scaffold to improve drug-like properties such as metabolic stability and oral bioavailability.
-
Computational modeling : Utilizing molecular docking and other in silico methods to rationalize the observed SAR and guide the design of new, more potent, and selective analogs.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid analogs in drug discovery can be realized.
References
-
4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. ResearchGate. Available at: [Link]
-
PubChem Compound Summary for CID 448650, 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Chapter 3. Carboxylic Acids and their Bioisosteres. ResearchGate. Available at: [Link]
-
Squaryl molecular metaphors – application to rational drug design and imaging agents. National University of Ireland, Galway. Available at: [Link]
Sources
Assessing the Selectivity of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid for NMDA Receptors: A Comparative Guide
This guide provides a comprehensive analysis of the selectivity of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its analogues for N-methyl-D-aspartate (NMDA) receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents comparative data with established NMDA receptor antagonists, and offers detailed protocols for assessing receptor selectivity.
The Critical Role of NMDA Receptor Selectivity in Neuroscience
The N-methyl-D-aspartate (NMDA) receptor is a pivotal player in the central nervous system, mediating excitatory synaptic transmission and underlying fundamental processes such as learning, memory, and synaptic plasticity.[1] However, its overactivation is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[2] NMDA receptors are heterotetrameric ion channels typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[3][4] The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, as well as its anatomical and developmental expression patterns.[4] This subunit diversity presents a significant opportunity for the development of subtype-selective antagonists that can target pathological conditions while minimizing side effects associated with non-selective blockade of physiological NMDA receptor function.[5]
The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been explored as a bioisostere of the carboxylic acid group in glutamate analogues, leading to the discovery of compounds with notable activity at ionotropic glutamate receptors.[1][6][7][8] This guide focuses on assessing the NMDA receptor selectivity of this chemical scaffold.
Comparative Analysis of NMDA Receptor Antagonists
To contextualize the selectivity of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives, it is essential to compare their activity with well-characterized NMDA receptor antagonists. The following table summarizes the inhibitory potency (IC50) of two standard antagonists: the non-selective competitive antagonist D-AP5 and the GluN2B-selective antagonist Ifenprodil.
| Compound | Target | IC50/Ki | Assay Condition | Reference |
| D-AP5 (D-APV) | NMDA Receptor (non-selective) | Kd: 1.4 µM | Glutamate binding site | [9] |
| NMDA Receptor | - | Reduces NMDA-induced depolarization in cortical neurons | [10] | |
| Ifenprodil | NR1A/NR2A | IC50 > 100 µM | Voltage-clamp recording in Xenopus oocytes | [11] |
| NR1A/NR2B | IC50 < 0.8 µM | Voltage-clamp recording in Xenopus oocytes | [11] | |
| NR1A/NR2B | IC50 = 0.34 µM | Voltage-clamp recording in Xenopus oocytes | [12] | |
| High-affinity component | IC50 = 0.21 µM | Whole-cell recordings from cultured rat cortical neurons | [5] | |
| Low-affinity component | IC50 = 58 µM | Whole-cell recordings from cultured rat cortical neurons | [5] |
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid and its Analogues
A key study by Lolli et al. (2010) investigated a series of compounds where the distal carboxylic acid group of glutamate and its homologues was replaced by the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety.[1][6][7][8] Their findings indicate promising selectivity for NMDA receptors, although specific quantitative binding affinity data (Ki values) were not available in the accessed literature.
Key findings from this study include:
-
An aspartate analogue incorporating the 4-hydroxy-1,2,5-oxadiazol-3-yl group demonstrated good affinity exclusively for NMDA receptors.[1][6][7][8]
-
The (-)-isomers of higher glutamate homologues were identified as selective antagonists for the NR1/NR2A subtype, exhibiting greater potency than their corresponding (+)-isomers.[1][6][7][8]
-
Conversely, the glutamate analogue, (+)-10, was found to be a potent but unselective agonist with a preference for AMPA receptors.[1][6][7][8]
These results underscore the potential of the 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid scaffold for developing subtype-selective NMDA receptor antagonists. Further detailed quantitative analysis is warranted to fully elucidate their therapeutic potential.
Experimental Methodologies for Assessing NMDA Receptor Selectivity
Accurate assessment of a compound's selectivity for NMDA receptor subtypes is paramount. The following are detailed protocols for two standard methodologies: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for NMDA receptors using a radiolabeled ligand.
Materials:
-
Receptor Source: Rat cortical synaptosomes or cell lines expressing specific NMDA receptor subtypes.
-
Radioligand: [³H]CGP 39653 (a high-affinity competitive NMDA receptor antagonist).[6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compound: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid or its analogues.
-
Non-specific Binding Control: A high concentration of a non-labeled standard antagonist (e.g., 1 mM D-AP5).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Prepare crude synaptosomal membranes from rat forebrain or from cells expressing the NMDA receptor subtypes of interest. Homogenize the tissue/cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the test compound.
-
50 µL of the radioligand ([³H]CGP 39653) at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
For determining non-specific binding, replace the test compound with the non-specific binding control.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism (IC50)
This protocol describes how to measure the functional inhibition of NMDA receptor-mediated currents by a test compound in cultured neurons or cells expressing recombinant NMDA receptors.[4][7]
Materials:
-
Cell Culture: Primary neuronal cultures or a cell line (e.g., HEK293) transfected with cDNAs for specific NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, and typically 0 MgCl₂ to avoid voltage-dependent block. pH adjusted to 7.4.
-
Internal Solution (for the patch pipette): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2.
-
Agonists: NMDA and Glycine.
-
Test Compound: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid or its analogues.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Protocol:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current through the NMDA receptors.
-
After establishing a stable baseline current, co-apply the same agonist solution with increasing concentrations of the test compound.
-
-
Data Acquisition: Record the peak or steady-state amplitude of the NMDA receptor-mediated current at each concentration of the test compound.
-
Data Analysis:
-
Normalize the current amplitude in the presence of the test compound to the control current amplitude (in the absence of the compound).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Landscape of NMDA Receptor Modulation
To better understand the mechanisms and workflows discussed, the following diagrams provide a visual representation of the NMDA receptor signaling pathway and the experimental approach to assessing antagonist selectivity.
Caption: NMDA receptor signaling and antagonist action.
Caption: Workflow for assessing NMDA receptor selectivity.
Conclusion
The exploration of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its derivatives represents a promising avenue for the development of novel, subtype-selective NMDA receptor antagonists. The available evidence suggests that this chemical scaffold can be tailored to achieve selectivity, particularly for the NR1/NR2A subtype.[1][6][7][8] To fully realize this potential, rigorous quantitative characterization using the detailed methodologies provided in this guide is essential. Such studies will not only elucidate the precise selectivity profile of these compounds but also pave the way for their potential therapeutic application in a range of neurological disorders.
References
-
Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes. Eur J Pharmacol. 1996 Jan 25;296(2):209-13. [Link]
-
Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Mol Pharmacol. 1993 Jul;44(1):125-32. [Link]
-
Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism. J Neurophysiol. 1991 Jul;66(1):152-65. [Link]
-
Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors. J Neurosci. 2004 Feb 11;24(6):1445-52. [Link]
-
Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons. J Neurosci. 1998 Aug 15;18(16):6453-64. [Link]
-
Competitive Gly/NMDA receptor antagonists. Curr Pharm Des. 2006;12(27):3475-86. [Link]
-
The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods Mol Biol. 2003;213:93-104. [Link]
-
Experimental protocols for competition binding assays. ResearchGate. [Link]
-
4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. J Med Chem. 2010 May 27;53(10):4110-8. [Link]
-
Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chem Neurosci. 2018 Nov 21;9(11):2722-2730. [Link]
-
Mechanism of NMDA receptor inhibition and activation. Elife. 2016 Oct 11;5:e17603. [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. J Vis Exp. 2018 Jul 10;(137):57724. [Link]
-
4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. ResearchGate. [Link]
-
Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. PubMed. [Link]
-
4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Semantic Scholar. [Link]
Sources
- 1. Pharmacophore-based discovery of a novel cytosolic phospholipase A2α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 4. scite.ai [scite.ai]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and biological evaluation of dialkylaminoalkylamino benzo[c][1,7] and [1,8]phenanthrolines as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid: A Potential S1P1 Receptor Agonist
This guide provides a comprehensive comparison of the anticipated in vitro and in vivo activities of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, a compound of interest for its potential as a Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. While direct comparative studies on this specific molecule are not extensively available in peer-reviewed literature, this document synthesizes data from closely related oxadiazole derivatives and established principles of S1P1 receptor pharmacology to present a scientifically grounded overview for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of S1P1 Receptor Agonism
The S1P1 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Agonism of the S1P1 receptor leads to its internalization, rendering lymphocytes unresponsive to the natural S1P gradient and effectively trapping them within the lymph nodes. This mechanism of action has significant therapeutic implications for autoimmune diseases, such as multiple sclerosis, where the migration of autoreactive lymphocytes to the central nervous system is a key pathological event. The 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid scaffold has emerged as a promising pharmacophore for the development of novel S1P1 agonists.
In Vitro Activity Profile
The in vitro characterization of a potential S1P1 agonist like 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is crucial to determine its potency, selectivity, and mechanism of action at the molecular level. A battery of cell-based and biochemical assays are typically employed.
Key In Vitro Assays and Expected Outcomes
| Assay Type | Principle | Expected Outcome for an Active Compound |
| Receptor Binding Assay | Measures the affinity of the compound for the S1P1 receptor, often using a radiolabeled ligand. | High affinity, demonstrating a low dissociation constant (Kd) or inhibitory concentration (IC50). |
| GTPγS Binding Assay | A functional assay that measures the activation of G-proteins upon agonist binding to the S1P1 receptor. | Increased binding of [35S]GTPγS to cell membranes expressing the S1P1 receptor, indicating G-protein coupling and activation. |
| cAMP Inhibition Assay | Measures the downstream effect of S1P1 receptor activation, which is coupled to Gi/o proteins that inhibit adenylyl cyclase. | A dose-dependent decrease in intracellular cyclic AMP (cAMP) levels in response to the compound. |
| Receptor Internalization Assay | Visualizes and quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface. | Increased internalization of fluorescently tagged S1P1 receptors, observable by microscopy or flow cytometry. |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated S1P1 receptor, a key step in receptor desensitization and internalization. | A dose-dependent increase in the interaction between S1P1 and β-arrestin. |
| Selectivity Profiling | Assesses the compound's activity against other S1P receptor subtypes (S1P2-5) and a panel of other GPCRs. | High selectivity for S1P1 over other S1P subtypes and unrelated receptors to minimize off-target effects. |
Experimental Protocol: GTPγS Binding Assay
This protocol provides a detailed methodology for assessing the functional activity of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid at the S1P1 receptor.
Objective: To determine the EC50 value of the test compound for S1P1 receptor activation.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human S1P1 receptor.
-
Test compound (4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO).
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP (Guanosine 5'-diphosphate).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 20 µL of diluted test compound, and 10 µL of GDP (final concentration 10 µM).
-
Add 20 µL of cell membrane suspension (containing ~10 µg of protein) to each well.
-
Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, and then add 50 µL of scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and plot the data against the log of the test compound concentration to determine the EC50 value.
In Vivo Activity Profile
The primary goal of in vivo studies is to evaluate the efficacy, pharmacokinetics, and safety of the S1P1 agonist in a living organism. A hallmark of S1P1 receptor agonism in vivo is the induction of lymphopenia.
Key In Vivo Assessments and Expected Outcomes
| Assessment | Animal Model | Primary Endpoint(s) | Expected Outcome for an Active Compound |
| Pharmacodynamics (PD): Lymphopenia | Mice or rats | Peripheral blood lymphocyte counts | A significant, dose-dependent, and sustained reduction in circulating lymphocytes. |
| Efficacy in Autoimmune Disease Model | Experimental Autoimmune Encephalomyelitis (EAE) in mice (a model for multiple sclerosis) | Clinical score of disease severity, body weight, and histological analysis of the central nervous system. | Amelioration of clinical symptoms, reduced immune cell infiltration in the spinal cord, and prevention of demyelination.[1][2][3][4] |
| Pharmacokinetics (PK) | Mice or rats | Plasma concentration of the compound over time after oral or intravenous administration. | Favorable pharmacokinetic properties, including good oral bioavailability, a suitable half-life, and adequate exposure.[5] |
| Safety and Tolerability | Mice or rats | Clinical observations, body weight, and organ histopathology. | No significant adverse effects at therapeutically relevant doses. |
Experimental Protocol: Induction of Lymphopenia in Mice
This protocol outlines a standard procedure to assess the primary pharmacodynamic effect of an S1P1 agonist.
Objective: To evaluate the dose-dependent effect of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid on peripheral blood lymphocyte counts.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compound formulated in a suitable vehicle for oral gavage.
-
Vehicle control.
-
EDTA-coated micro-hematocrit tubes for blood collection.
-
Automated hematology analyzer or flow cytometer with lymphocyte-specific antibodies.
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into groups (e.g., vehicle control, and three dose levels of the test compound).
-
Collect a baseline blood sample from each mouse via the tail vein.
-
Administer the test compound or vehicle by oral gavage.
-
Collect blood samples at various time points post-dosing (e.g., 4, 8, 24, and 48 hours).
-
Analyze the blood samples for total and differential lymphocyte counts.
-
Calculate the percentage change in lymphocyte count from baseline for each group at each time point.
-
Analyze the data for statistical significance to determine the dose-response relationship.
Visualizing the Mechanism of Action
S1P1 Receptor Signaling and Lymphocyte Sequestration
Caption: S1P1 agonist binding leads to receptor internalization, preventing lymphocyte egress.
In Vivo Efficacy Evaluation Workflow
Caption: Workflow for evaluating efficacy in the EAE mouse model.
Conclusion and Future Directions
The 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel S1P1 receptor agonists. Based on the activity of structurally related compounds, it is anticipated that molecules from this class will demonstrate potent and selective S1P1 agonism in vitro, leading to the characteristic in vivo pharmacodynamic effect of lymphopenia. Furthermore, this class of compounds holds the potential for therapeutic efficacy in animal models of autoimmune diseases, such as EAE.
Future research should focus on the detailed in vitro and in vivo characterization of specific analogs of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid to establish a clear structure-activity relationship. Optimization of pharmacokinetic properties to ensure adequate drug exposure and a favorable safety profile will be critical for the successful translation of these promising compounds into clinical candidates for the treatment of autoimmune disorders.
References
-
The sphingosine-1-phosphate receptor-1 Antagonist, W146, Causes Early and Short-Lasting Peripheral Blood Lymphopenia in Mice. PubMed. [Link]
-
Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. MDPI. [Link]
-
Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection. PMC. [Link]
-
Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics. PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]
-
Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist. PMC. [Link]
-
Lymphopenia induced by a novel selective S1P(1) antagonist structurally unrelated to S1P. PubMed. [Link]
-
Predictability of Peripheral Lymphocyte Reduction of Novel S1P1 Agonists by in Vitro GPCR Signaling Profile. PubMed. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]
-
A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis. PubMed. [Link]
-
Sphingosine 1-phosphate receptor 1 (S1P(1)) upregulation and amelioration of experimental autoimmune encephalomyelitis by an S1P(1) antagonist. PubMed. [Link]
Sources
- 1. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis [mdpi.com]
- 2. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor 1 (S1P(1)) upregulation and amelioration of experimental autoimmune encephalomyelitis by an S1P(1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ipbcams.ac.cn [ipbcams.ac.cn]
A Researcher's Guide to Benchmarking Novel Glutamate Antagonists: A Case Study with 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
This guide provides a comprehensive framework for the preclinical benchmarking of novel glutamate receptor antagonists, using the promising scaffold of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid as a case study. As researchers and drug development professionals, the rigorous and systematic evaluation of new chemical entities is paramount. This document offers a scientifically grounded, multi-tiered approach to characterizing the pharmacological profile of a putative glutamate antagonist, comparing its performance against established benchmarks in the field.
The structure of this guide is designed to be both informative and practical, explaining the causality behind experimental choices and providing detailed, self-validating protocols. We will delve into the intricacies of in vitro and in vivo methodologies, ensuring a thorough understanding of how to assess a compound's potency, selectivity, and potential therapeutic efficacy.
The Landscape of Glutamate Receptor Antagonism
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are pivotal in mediating fast synaptic transmission, neuronal plasticity, and higher cognitive functions. However, excessive glutamate receptor activation leads to excitotoxicity, a key pathological process implicated in a wide range of neurological and psychiatric disorders, including epilepsy, stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] Consequently, antagonists of glutamate receptors are of significant therapeutic interest.
Ionotropic glutamate receptors (iGluRs) are a major family of ligand-gated ion channels that are subdivided into three main classes based on their selective agonists:
-
N-methyl-D-aspartate (NMDA) receptors: These receptors are unique in their requirement for dual agonists (glutamate and glycine or D-serine) for activation and their voltage-dependent block by magnesium ions.[3] Their overactivation is strongly linked to excitotoxicity.
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: These receptors mediate the majority of fast excitatory neurotransmission in the brain.[4]
-
Kainate receptors: While less understood than NMDA and AMPA receptors, kainate receptors play important roles in modulating neurotransmitter release and synaptic plasticity.[5][6]
Antagonists of these receptors can be classified based on their mechanism of action:
-
Competitive antagonists: These compounds bind to the same site as the endogenous agonist (glutamate), directly preventing receptor activation.[7]
-
Non-competitive antagonists: These molecules bind to a distinct allosteric site on the receptor, inducing a conformational change that prevents activation even in the presence of the agonist.[7]
-
Uncompetitive antagonists (Channel blockers): These agents bind within the ion channel of the receptor, physically obstructing the flow of ions.[7]
A Novel Player: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
Recent research has identified the 4-hydroxy-1,2,5-oxadiazole-3-yl moiety as a bioisostere for the carboxylic acid group in glutamate analogues.[8][9][10] Notably, certain derivatives of this scaffold, particularly the (-)-isomers of higher glutamate homologues, have been shown to act as selective NMDA receptor antagonists.[8][11] This discovery provides a compelling rationale for the systematic benchmarking of this compound class against known glutamate antagonists.
The Benchmarking Workflow: A Multi-faceted Approach
A robust evaluation of a novel glutamate antagonist requires a tiered approach, beginning with in vitro characterization of its binding affinity and functional effects, followed by in vivo assessment of its efficacy in a relevant disease model.
Caption: Figure 1: Experimental Workflow for Benchmarking a Novel Glutamate Antagonist.
In Vitro Benchmarking: Unveiling Molecular Interactions
Radioligand Binding Assays: Quantifying Affinity and Selectivity
Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[12][13] This technique measures the ability of an unlabeled compound (the "competitor," in this case, our novel oxadiazole derivative) to displace a radiolabeled ligand that is known to bind to the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex for NMDA receptors) or cells expressing the recombinant receptor of interest in a cold lysis buffer.[6]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[6]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[6]
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled test compound.[6]
-
For each receptor subtype (NMDA, AMPA, Kainate), a specific radioligand is used (see Table 1).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[6]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.[6]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[6]
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[6]
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
| Receptor Subtype | Radioligand Example | Known Antagonist (for comparison) |
| NMDA | MK-801 | D-AP5, Ketamine |
| AMPA | [3H]PAM-43 | NBQX, Perampanel |
| Kainate | [3H]UBP310 | CNQX, UBP-302 |
Table 1: Examples of Radioligands and Known Antagonists for Binding Assays
Electrophysiology: Assessing Functional Antagonism
Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel function in response to agonist application, providing a functional assessment of antagonist activity.[2][7] This technique is crucial for confirming that the binding of the novel compound translates into a functional blockade of the receptor.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Use primary neuronal cultures or brain slices containing the neurons of interest. Alternatively, use cell lines (e.g., HEK293 cells) transiently or stably expressing the desired glutamate receptor subunits.[5]
-
-
Recording Setup:
-
Experimental Procedure:
-
Establish a baseline recording of glutamate-evoked currents by applying a brief pulse of glutamate or a specific agonist (e.g., NMDA, AMPA, or kainate).
-
Bath-apply the novel antagonist at various concentrations and record the glutamate-evoked currents again.
-
To isolate the activity of specific receptor subtypes, selective antagonists for other glutamate receptors can be included in the bath solution. For example, when studying NMDA receptor antagonism, AMPA and kainate receptor blockers can be used.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked currents before and after the application of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Construct a concentration-response curve and determine the IC50 for the functional antagonism.
-
In Vivo Evaluation: From Bench to a Living System
In vivo studies are essential to evaluate the efficacy of a novel antagonist in a more physiologically relevant context and to assess its potential therapeutic utility. The kainate-induced seizure model in mice is a well-established model of temporal lobe epilepsy and excitotoxicity.[1]
Experimental Protocol: Kainate-Induced Seizure Model in Mice
-
Animal Preparation and Surgery:
-
Drug Administration:
-
Administer the novel antagonist (or a known antagonist as a positive control, or vehicle as a negative control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the induction of seizures.
-
-
Seizure Induction:
-
Inject a solution of kainic acid into the hippocampus through the implanted cannula. The dose of kainic acid can be adjusted to induce different levels of seizure severity.[1]
-
-
Behavioral and Electrophysiological Monitoring:
-
Observe and score the behavioral seizures using a standardized scale (e.g., the Racine scale).
-
Record the electroencephalogram (EEG) to monitor for epileptiform activity.[1]
-
-
Data Analysis:
-
Compare the seizure scores, seizure duration, and EEG parameters between the different treatment groups.
-
A significant reduction in seizure severity and/or duration in the group treated with the novel antagonist would indicate its anticonvulsant and neuroprotective potential.
-
Data Presentation and Interpretation
A clear and concise presentation of the data is crucial for comparing the performance of the novel compound with known antagonists.
Table 2: Hypothetical Benchmarking Data for a Novel NMDA Receptor Antagonist
| Compound | NMDA Receptor Binding (Ki, nM) | AMPA Receptor Binding (Ki, nM) | Kainate Receptor Binding (Ki, nM) | NMDA-evoked Current Inhibition (IC50, µM) | In Vivo Efficacy (Seizure Score Reduction) |
| 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivative | 50 | >10,000 | >10,000 | 0.5 | 60% |
| D-AP5 (Competitive Antagonist) | 100 | >10,000 | >10,000 | 1.2 | 55% |
| Ketamine (Uncompetitive Antagonist) | 300 | >10,000 | >10,000 | 2.5 | 65% |
Visualizing the Mechanism: Glutamate Signaling Pathway
Understanding the points of intervention of different antagonists within the glutamate signaling pathway is essential for interpreting their effects.
Caption: Figure 2: Glutamate Signaling and Antagonist Intervention Points.
Conclusion
The benchmarking of a novel glutamate antagonist, such as a derivative of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, is a meticulous process that requires a combination of well-established in vitro and in vivo techniques. By systematically characterizing its binding affinity, functional antagonism, and efficacy in a relevant disease model, researchers can build a comprehensive pharmacological profile. This guide provides a foundational framework for such an endeavor, emphasizing the importance of rigorous experimental design, accurate data interpretation, and a clear understanding of the underlying neurobiology. The insights gained from this benchmarking process are critical for advancing the development of new and improved therapies for a host of debilitating neurological and psychiatric disorders.
References
-
A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Journal of Visualized Experiments. [Link]
-
The intrahippocampal kainate mouse model of mesial temporal lobe epilepsy: Lack of electrographic seizure-like events in sham controls. Epilepsia. [Link]
-
What are NMDA receptor antagonists and how do they work?. Patsnap Synapse. [Link]
-
Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules. [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]
-
What are AMPA receptor antagonists and how do they work?. Patsnap Synapse. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Whole Cell Patch Clamp Protocol. JoVE. [Link]
-
MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology. [Link]
-
AMPA receptor antagonists. Current Topics in Medicinal Chemistry. [Link]
-
Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases. Oxidative Medicine and Cellular Longevity. [Link]
-
Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental Neurobiology. [Link]
-
Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental Neurobiology. [Link]
-
The Impacts of Surgery and Intracerebral Electrodes in C57BL/6J Mouse Kainate Model of Epileptogenesis: Seizure Threshold, Proteomics, and Cytokine Profiles. Frontiers in Neurology. [Link]
-
Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience. [Link]
-
A simplified whole-cell patch clamp protocol for neuronal cultures. Axol Bioscience. [Link]
-
Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons. JoVE. [Link]
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. International Journal of Molecular Sciences. [Link]
-
AMPA receptor-dependent, light-evoked d-serine release acts on retinal ganglion cell NMDA receptors. Journal of Neurophysiology. [Link]
-
Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Acta Pharmacologica Sinica. [Link]
-
Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences. [Link]
-
The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods in Molecular Biology. [Link]
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. ResearchGate. [Link]
-
Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. Journal of Neuroscience. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Exploring kainate receptor pharmacology using molecular dynamics simulations. PLoS ONE. [Link]
-
Investigating the Mechanism of Kainate Receptor and Identifying its Inhibitors Using In-Silico Techniques. ChemRxiv. [Link]
-
4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. Journal of Medicinal Chemistry. [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Semantic Scholar. [Link]
-
4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. ResearchGate. [Link]
Sources
- 1. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The intrahippocampal kainate mouse model of mesial temporal lobe epilepsy: Lack of electrographic seizure‐like events in sham controls - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the principle of selectivity is a cornerstone of developing safe and effective therapeutics.[1][2] It is not merely sufficient to demonstrate that a compound potently interacts with its intended biological target; a comprehensive understanding of its interactions with other proteins—or lack thereof—is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, a compound of interest due to its role as a bioisostere of the carboxylic acid moiety in glutamate receptor ligands.[3][4][5]
The 4-hydroxy-1,2,5-oxadiazol-3-yl group has been ingeniously employed as a mimic for the distal carboxylic acid of glutamate, leading to compounds with activity at ionotropic glutamate receptors (iGluRs).[3][4][5] However, this targeted activity necessitates a thorough investigation of potential off-target effects to mitigate the risk of unforeseen side effects and to build a robust safety profile for any potential therapeutic candidate.[1] This guide will delve into the comparative pharmacology of this compound and its structural analogs at iGluRs, and further provide detailed protocols for assessing its broader selectivity, particularly against the ubiquitous kinase family.
Comparative Pharmacology at Ionotropic Glutamate Receptors
The primary targets for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its derivatives are the iGluRs, which are ligand-gated ion channels crucial for fast excitatory synaptic transmission in the central nervous system.[6][7] These receptors are broadly classified into AMPA, kainate, and NMDA subtypes.[6][7] A study by Lolli et al. (2010) provides a foundational dataset for comparing the activity of a series of acidic α-aminocarboxylic acids where the distal carboxyl group is replaced by the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety.[3][4][5]
The key takeaway from this study is that seemingly minor structural modifications, such as altering the length of the carbon chain separating the alpha-amino acid core from the oxadiazole ring, can dramatically shift the selectivity and functional activity of these compounds across different iGluR subtypes. This underscores the critical importance of comprehensive cross-reactivity profiling even within a target family.
| Compound | Structure / Description | iGluR2 (AMPA) Activity (EC₅₀, µM) | NR1/NR2A (NMDA) Activity (IC₅₀, µM) |
| (+)-10 | The direct glutamate analog with the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety replacing the distal carboxyl group. | 10 (Agonist) | >1000 (Low Affinity) |
| 12 | The aspartate analog. | Low Affinity | Good Affinity |
| (+)-15 | A homolog with one additional methylene group compared to (+)-10. | Weak Agonist | Weak Antagonist |
| (-)-15 | The enantiomer of (+)-15. | Inactive | Selective Antagonist |
| (+)-18 | A homolog with two additional methylene groups compared to (+)-10. | Weak Agonist | Weak Antagonist |
| (-)-18 | The enantiomer of (+)-18. | Inactive | Selective Antagonist |
Data synthesized from Lolli et al., J. Med. Chem. 2010, 53 (10), pp 4110–4118.[3][4][5]
The glutamate analog, (+)-10, demonstrates potent agonist activity at the AMPA receptor subtype iGluR2, while showing very low affinity for the NMDA receptor subtype NR1/NR2A.[3][4][5] Conversely, the aspartate analog (12) displays a preference for NMDA receptors.[3][4][5] Interestingly, as the carbon chain is extended in compounds (+)-15 and (+)-18, the activity shifts from AMPA agonism to weak NMDA antagonism, with the (-)-enantiomers showing selective NMDA antagonist activity.[3][4][5] This highlights a remarkable divergence in pharmacology based on subtle structural changes and stereochemistry.
Experimental Protocols for Cross-Reactivity Assessment
To build a comprehensive selectivity profile, a tiered screening approach is often employed, starting with the primary target family and expanding to broader panels of off-target proteins.[8][9][10] Below are detailed, self-validating protocols for a competitive radioligand binding assay to confirm iGluR activity and a representative in vitro kinase inhibition assay to probe for off-target effects in a key enzyme family.
Protocol 1: Competitive Radioligand Binding Assay for iGluR Subtypes
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific iGluR subtype by measuring its ability to displace a known radiolabeled ligand.[11][12]
Objective: To quantify the binding affinity of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its analogs at specific iGluR subtypes (e.g., AMPA or NMDA receptors).
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the iGluR subtype of interest (e.g., human GluA2 for AMPA receptors or GluN1/GluN2A for NMDA receptors).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]AMPA for AMPA receptors, [³H]CGP 39653 for the glutamate site of NMDA receptors).
-
Test Compounds: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its analogs, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 1 mM L-glutamate).
-
Filtration Apparatus: A 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C, pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).
-
Scintillation Counter and Cocktail.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellets and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the unlabeled ligand.
-
Test Compound Wells: Receptor membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Initiate the binding reaction by adding the radioligand to all wells. The final concentration of the radioligand should be approximately at its Kd value for the receptor. Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Use of a competitive assay: This format allows for the determination of the affinity of an unlabeled compound by its ability to compete with a known radioligand, which is a robust and well-established method.[11]
-
Inclusion of a non-specific binding control: This is crucial to differentiate between binding to the receptor of interest and binding to other components of the assay system, ensuring the accuracy of the results.[12]
-
Cheng-Prusoff correction: This calculation converts the experimentally determined IC₅₀ value into a true inhibition constant (Ki), which is independent of the assay conditions.[12]
Caption: Workflow for the competitive radioligand binding assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Given the vastness of the human kinome, assessing a compound's activity against a panel of kinases is a critical step in off-target profiling.[13][14] This protocol describes a common luminescence-based assay format.
Objective: To determine the inhibitory activity (IC₅₀) of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid against a representative panel of protein kinases.
Materials:
-
Kinases: A panel of purified, active protein kinases.
-
Kinase Substrates: Specific peptide substrates for each kinase.
-
ATP: Adenosine triphosphate.
-
Kinase Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.
-
Test Compound: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, serially diluted in DMSO.
-
Detection Reagent: A luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
Plates: White, opaque 96- or 384-well plates suitable for luminescence readings.
-
Plate Reader: A luminometer.
Step-by-Step Methodology:
-
Compound Plating: In the multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Kinase Addition: Add the kinase solution (e.g., 2.5 µL) to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor-kinase interaction.
-
Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well. The ATP concentration should ideally be at or near the Km for each kinase to accurately determine the IC₅₀.
-
Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
ADP Detection - Step 1 (ATP Depletion): Stop the kinase reaction and deplete the remaining ATP by adding the first component of the ADP detection reagent (e.g., ADP-Glo™ Reagent). Incubate at room temperature for approximately 40 minutes.
-
ADP Detection - Step 2 (Signal Generation): Add the second component of the detection reagent (e.g., Kinase Detection Reagent), which converts the ADP generated by the kinase reaction into ATP and then uses this newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Subtract background luminescence (wells with no kinase).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
Luminescence-based detection: This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening formats.[14]
-
ATP at Km: Running the assay with the ATP concentration at or near its Michaelis-Menten constant (Km) for each kinase provides a more accurate and physiologically relevant measure of inhibitor potency.
-
Panel Screening: Testing against a diverse panel of kinases is essential to identify potential off-target liabilities and to understand the selectivity profile of the compound across the kinome.[13][14]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Directions
The available data indicates that 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its analogs are a versatile class of compounds with tunable activity at ionotropic glutamate receptors.[3][4][5] The glutamate analog (+)-10 shows promise as a selective AMPA receptor agonist, while other analogs exhibit selective NMDA receptor antagonism.[3][4][5] This inherent selectivity within the iGluR family is a promising starting point for the development of targeted therapeutics.
However, to fully de-risk any of these compounds for further development, a broader assessment of their cross-reactivity is essential. The protocols provided in this guide offer a robust framework for such an investigation. While specific data on the kinase inhibitory profile of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is not yet publicly available, conducting such a screen is a logical and necessary next step. The insights gained from a comprehensive cross-reactivity profile will be invaluable in guiding medicinal chemistry efforts to further optimize selectivity and minimize the potential for off-target effects, ultimately increasing the probability of success in bringing a safe and effective therapeutic to the clinic.[8][9][10]
References
-
Lolli, M. L., Giordano, C., Pickering, D. S., Rolando, B., Hansen, K. B., Foti, A., Contreras-Sanz, A., Amir, A., Fruttero, R., Gasco, A., Nielsen, B., & Johansen, T. N. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry, 53(10), 4110–4118. [Link]
-
Van Vleet, T. R., E. L. Siegfried, B. D. Taylor, E. A. V. Vleet, and D. L. L. S. D. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-24. [Link]
-
ScienceDaily. (2018). Screen strategies for off-target liability prediction and ID small-molecule pharmaceuticals. ScienceDaily. [Link]
-
Van Vleet, T. R., Siegfried, E. L., Taylor, B. D., Vleet, E. A. V., & S. D, D. L. L. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS discovery : advancing life sciences R&D, 24(1), 1–24. [Link]
-
The Scientist. (n.d.). Understanding the implications of off-target binding for drug safety and development. The Scientist. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Hansen, K. B., et al. (2012). Pharmacology and Structural Analysis of Ligand Binding to the Orthosteric Site of Glutamate-Like GluD2 Receptors. Molecular Pharmacology, 81(5), 684-696. [Link]
-
Lolli, M. L., et al. (2010). 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Semantic Scholar. [Link]
-
Lolli, M. L., et al. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. ResearchGate. [Link]
-
Patsnap. (2025). How to improve drug selectivity? Patsnap Synapse. [Link]
-
Lolli, M. L., et al. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. ACS Publications. [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. [Link]
-
Christopher, J. A., et al. (2015). Selective Negative Allosteric Modulation Of Metabotropic Glutamate Receptors – A Structural Perspective of Ligands and Mutants. Scientific Reports, 5, 13853. [Link]
-
van der Woude, L. L., et al. (2025). Insights into the detection of AMPA cross-reactivity: comparing cyclic peptide- to protein-based assays. Arthritis Research & Therapy, 27(1), 1. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
van der Woude, L. L., et al. (2025). (PDF) Insights into the detection of AMPA cross-reactivity: comparing cyclic peptide- to protein-based assays. ResearchGate. [Link]
-
Walker, A. G., et al. (2020). Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder. Neuropsychopharmacology, 45(1), 233-247. [Link]
-
Wasserman, S. R., et al. (2017). Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling. Journal of Chemical Information and Modeling, 57(11), 2826-2834. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Wikipedia. (n.d.). NMDA receptor. Wikipedia. [Link]
-
Cavasotto, C. N., & Palomba, D. (2015). Rational Approaches to Improving Selectivity in Drug Design. Journal of chemical information and modeling, 55(6), 1165–1176. [Link]
-
Sygnature Discovery. (n.d.). Tips for success in candidate profiling - and beyond. Sygnature Discovery. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-496. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Hypha Discovery. (n.d.). A checklist for drug candidate selection. Hypha Discovery Blogs. [Link]
-
Jayaraman, V., et al. (2010). Role of the chemical interactions of the agonist in controlling AMPA receptor activation. Biophysical journal, 98(7), 1277–1285. [Link]
-
Lolli, M. L., et al. (2005). Hydroxy-1,2,5-oxadiazolyl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Pharmacological Characterization of Gamma-Aminobutyric Acid (GABA) Related Compounds. Journal of Medicinal Chemistry, 48(16), 5229-5238. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. [Link]
-
Al-muhanna, M. A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 16(12), 1709. [Link]
-
WebMD. (n.d.). NMDA Receptor Antagonists and Alzheimer's. WebMD. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
-
Contini, A., et al. (2014). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. ACS Chemical Neuroscience, 5(11), 1105-1116. [Link]
-
ResearchGate. (2025). Ligands for Glutamate Receptors: Design and Therapeutic Prospects. ResearchGate. [Link]
-
Chen, L., et al. (2014). Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists. eLife, 3, e03662. [Link]
-
Bylund, D. B. (1992). Radioligand Binding Methods: Practical Guide and Tips. Journal of pharmacological and toxicological methods, 28(4), 183–191. [Link]
-
Vanderbilt Center for Neuroscience Drug Discovery. (2018). Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental... YouTube. [Link]
-
PubChem. (n.d.). 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. PubChem. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opposing effects of protein kinase C and protein kinase A on metabotropic glutamate receptor signaling: Selective desensitization of the inositol trisphosphate/Ca2+ pathway by phosphorylation of the receptor-G protein-coupling domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential involvement of tyrosine kinase pathway in the antagonist induced upregulation of the NMDA receptor NR2B subunit in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Protein kinase inhibitors reduce GABA but not glutamate release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. (PDF) Effect of NMDA Receptor Antagonists on Protein Kinase [research.amanote.com]
A Researcher's Guide to Evaluating the Pharmacokinetic Properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid Derivatives
For researchers and drug development professionals venturing into the promising landscape of novel therapeutics, the 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid scaffold presents a compelling starting point. Its structural features, particularly the acidic proton on the hydroxyl group, offer a unique bioisosteric replacement for a carboxylic acid moiety, a common pharmacophore in numerous drug candidates. This guide provides a comprehensive framework for the systematic evaluation of the pharmacokinetic (PK) properties of derivatives of this scaffold, a critical step in the journey from a promising compound to a viable drug candidate. We will delve into the essential in vitro and in vivo assays, providing not just the protocols but also the scientific rationale behind these experimental choices.
The Significance of the 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid Scaffold
The 1,2,5-oxadiazole (or furazan) ring system is a five-membered heterocycle that has garnered significant interest in medicinal chemistry. The introduction of a hydroxyl group at the 4-position and a carboxylic acid at the 3-position creates a molecule with intriguing electronic and physicochemical properties. The 4-hydroxy-1,2,5-oxadiazol-3-yl group can act as a bioisostere for a carboxylic acid, potentially improving metabolic stability and cell permeability while maintaining the necessary interactions with biological targets.[1][2] This makes derivatives of this parent molecule attractive for a wide range of therapeutic targets.
However, promising in vitro activity is only one piece of the puzzle. A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. The following sections will provide a comparative guide to the key pharmacokinetic assays, complete with experimental data from related oxadiazole derivatives to illustrate the expected outcomes.
Comparative Analysis of Key Pharmacokinetic Parameters
The journey of a drug through the body is a complex process governed by its physicochemical properties. For derivatives of 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid, a systematic evaluation of their ADME profile is crucial. The following table summarizes key in vitro and in vivo pharmacokinetic parameters and provides illustrative data from published studies on other oxadiazole derivatives to serve as a benchmark for your own investigations.
| Pharmacokinetic Parameter | Assay | Key Metric(s) | Example Data (for related oxadiazole derivatives) | Rationale for Evaluation |
| Absorption | Caco-2 Permeability Assay | Apparent Permeability Coefficient (Papp) | Papp (A→B): 0.5 - 20 x 10⁻⁶ cm/s | Predicts intestinal absorption. Low Papp suggests poor absorption, while high Papp indicates good potential for oral bioavailability. |
| Metabolism | Liver Microsomal Stability Assay | Half-life (t½), Intrinsic Clearance (CLint) | t½: > 30 min (human liver microsomes) | Assesses metabolic stability. A short half-life suggests rapid metabolism and potentially low in vivo exposure. |
| Distribution | Plasma Protein Binding Assay | Percentage of unbound drug (fu) | fu: 1 - 50% | Determines the fraction of the drug that is free to interact with its target. High protein binding can limit efficacy. |
| In Vivo Profile | Rodent Pharmacokinetic Study | Cmax, Tmax, AUC, Oral Bioavailability (F%) | F%: 10 - 60% | Provides a holistic view of the drug's behavior in a living system, integrating absorption, distribution, metabolism, and excretion. |
Note: The example data provided is for illustrative purposes and is derived from studies on various 1,2,4- and 1,3,4-oxadiazole derivatives.[2] Actual results for 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives will vary depending on their specific substitutions.
Experimental Protocols for Pharmacokinetic Evaluation
To ensure the generation of reliable and reproducible data, it is essential to follow well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key in vitro assays.
Caco-2 Permeability Assay: A Window into Intestinal Absorption
The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is the gold standard for in vitro prediction of human intestinal permeability.
Experimental Workflow:
Caption: Workflow for the Caco-2 Permeability Assay.
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Allow the cells to differentiate for 21 days, changing the medium every 2-3 days. The formation of a confluent and polarized monolayer is critical for a reliable assay.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.
-
Transport Experiment:
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound solution (typically in HBSS) to the apical (A) or basolateral (B) side of the monolayer.
-
Add fresh HBSS to the receiver compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of the test compound using a validated analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Liver Microsomal Stability Assay: Gauging Metabolic Vulnerability
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay provides a rapid assessment of a compound's metabolic stability.
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a suspension of liver microsomes (human or other species) in a phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsome suspension and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight).
-
In Vivo Pharmacokinetic Studies: The Whole Picture
While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound. Rodent models, such as rats or mice, are commonly used in early-stage drug discovery.
Key Considerations for In Vivo PK Studies:
-
Route of Administration: The route of administration (e.g., intravenous, oral) should align with the intended clinical use.
-
Dosing: A minimum of two dose levels should be evaluated to assess dose proportionality.
-
Blood Sampling: A sparse sampling or serial bleeding schedule should be employed to collect blood samples at various time points post-dose.
-
Bioanalysis: A validated LC-MS/MS method is required to quantify the drug concentration in plasma.
-
Pharmacokinetic Parameters: Key parameters to be determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Conclusion and Future Directions
The systematic evaluation of the pharmacokinetic properties of 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives is a critical component of their development as potential drug candidates. By employing a combination of robust in vitro assays and well-designed in vivo studies, researchers can gain a comprehensive understanding of a compound's ADME profile. This data-driven approach allows for the early identification of compounds with favorable pharmacokinetic properties, increasing the likelihood of success in later stages of drug development. As research in this area progresses, the development of a comprehensive database of pharmacokinetic data for this specific scaffold will be invaluable for building predictive structure-pharmacokinetic relationship models, further accelerating the discovery of novel and effective medicines.
References
-
Lolli, M. L., et al. (2010). 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues. Journal of Medicinal Chemistry, 53(10), 4110–4118. [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017). In Vitro Metabolism and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]
-
Alam, M. A., et al. (2019). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Journal of Photochemistry and Photobiology B: Biology, 197, 111536. [Link]
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid
This document provides a detailed protocol for the safe handling and disposal of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid. As a compound utilized in specialized research and development, its unique chemical structure necessitates a rigorous and informed approach to waste management. This guide moves beyond mere compliance, aiming to instill a deep understanding of the chemical principles that govern its safe disposal, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Core Risks
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is not a benign laboratory reagent. Its hazard profile is rooted in two key aspects of its molecular structure: the acidic carboxylic acid group and the energetic 1,2,5-oxadiazole (furazan) ring.
-
Irritant Properties : As indicated by safety data sheets, the compound is a known skin and eye irritant and may cause respiratory irritation.[1][2] Direct contact should be meticulously avoided through the use of appropriate personal protective equipment.
-
Thermal Instability of the Furazan Ring : The 1,2,5-oxadiazole ring is a nitrogen-rich heterocycle. Such structures are known to be endothermic and can be classified as energetic materials.[3][4][5] The thermal decomposition of furazan-based compounds can be rapid and exothermic, leading to the release of toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][6][7] Studies on related furazan structures have shown that decomposition can be initiated by heat, with the ring opening to release products like nitric oxide (NO).[6] This potential for energetic decomposition dictates that this compound must be handled as a reactive hazardous waste .
Therefore, disposal procedures must not only prevent direct contact but also mitigate the risk of initiating a decomposition event through improper mixing or storage.
Essential Personal Protective Equipment (PPE)
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in any form, including waste products.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can cause irritation.[2] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood. | Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] |
Step-by-Step Waste Disposal Protocol
All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] These procedures are designed to comply with the "cradle-to-grave" management of hazardous materials.[10]
Phase 1: Decontamination of Laboratory Glassware and Equipment
Empty containers and glassware that have been in contact with the compound must be decontaminated before being repurposed or discarded.
-
Initial Rinse : Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Collect Rinsate : Crucially, this rinsate is considered hazardous waste. It must be collected in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not discharge rinsate down the drain.
-
Final Wash : After the solvent rinse, the glassware can be washed with soap and water.
-
Empty Reagent Bottles : An empty container that held an acute hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office.[11] For this compound, triple rinse the container as described above, deface the original label, and consult with EH&S for final disposal.[11]
Phase 2: Collection and Segregation of Waste
Proper segregation is the cornerstone of preventing dangerous chemical reactions in waste containers.
-
Designate a Waste Container : Use only a container approved for hazardous waste, which must be in good condition and compatible with the chemical.[12][13] A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "4-Hydroxy-1,2,5-oxadiazole-3-carboxylic Acid" .[13][14] Do not use abbreviations or chemical formulas.
-
Accumulation :
-
Solid Waste : Collect pure solid waste, contaminated weighing papers, and disposable equipment directly into the designated, labeled waste container.
-
Solutions : Collect aqueous or solvent solutions containing the compound in a designated liquid hazardous waste container.
-
-
Segregation : Store the waste container in a designated Satellite Accumulation Area at or near the point of generation.[12][13] This waste must be segregated from the following incompatible materials:
-
Bases (e.g., sodium hydroxide, amines) : As a carboxylic acid, it will undergo a strong exothermic reaction with bases. This heat can be sufficient to initiate thermal decomposition.
-
Oxidizing Agents (e.g., nitrates, peroxides) : The furazan ring is an energetic moiety; mixing with strong oxidizers creates a dangerously unstable and potentially explosive mixture.
-
Reducing Agents (e.g., hydrides) : Incompatible, with unpredictable and potentially hazardous reactions.
-
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[12][13] Do not leave a funnel in the container.
Phase 3: Managing Spills
Accidental spills must be treated as hazardous waste.[11]
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert laboratory personnel and your supervisor.
-
Control the Spill : For small, manageable spills, ensure you are wearing appropriate PPE.
-
Absorb and Collect : Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Package Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate Area : Clean the spill area with a solvent-moistened cloth (collecting the cloth as hazardous waste), followed by soap and water.
Disposal Workflow and Decision-Making
The following diagram outlines the decision-making process for the proper channeling of all waste streams related to 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid.
Caption: Decision workflow for disposal of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid waste.
Final Disposal and Emergency Contacts
The final step in the "cradle-to-grave" process is the transfer of waste to a licensed disposal facility.
-
Scheduling Pickup : Once your hazardous waste container is 90% full, or after a maximum of 12 months, contact your institution's EH&S office to schedule a waste pickup.[12][13] Do not accumulate more than 55 gallons of hazardous waste in a Satellite Accumulation Area.[11][12]
-
Emergency Procedures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1]
-
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
-
Excited electronic state decomposition of furazan based energetic materials . PubMed. [Link]
-
EPA Hazardous Waste Management . Axonator. [Link]
-
Thermal Decomposition of 3,4-bis(4'-aminofurazano-3') Furoxan . PubMed. [Link]
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Thermal Decomposition of Energetic Materials 77 . ResearchGate. [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals . Waste360. [Link]
-
Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials . ACS Publications. [Link]
-
Study on combustion of new energetic furazans . ResearchGate. [Link]
-
Combination of 1,2,4‐Oxadiazole and 1,2,5‐Oxadiazole Moieties for the Generation of High‐Performance Energetic Materials . ResearchGate. [Link]
-
1-2-5-oxadiazole-based-high-energy-density-materials-synthesis-and-performance . Bohrium. [Link]
-
Several prospective 1,2,5-oxadiazole-based high-energy materials . ResearchGate. [Link]
-
Dependence of the Decomposition Rate of Furoxanes on the Polarity of the Solvent . Semantic Scholar. [Link]
-
4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid PubChem Entry . PubChem. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation . Scirp.org. [Link]
-
SAFETY DATA SHEET - 1,2,5-Oxadiazole-3-carboxylic acid (alternative) . Fisher Scientific. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Excited electronic state decomposition of furazan based energetic materials: 3,3'-diamino-4,4'-azoxyfurazan and its model systems, diaminofurazan and furazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. canterbury.ac.nz [canterbury.ac.nz]
A Strategic Guide to Personal Protective Equipment for 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
The core philosophy of this guide is proactive risk mitigation. For any compound with unknown toxicity or reactivity, a conservative approach is paramount.[6] We will treat 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid as a substance that is potentially corrosive, irritating, and energetically unstable until proven otherwise. This guide is designed to empower researchers to work safely by understanding the why behind each safety recommendation, fostering a culture of intrinsic safety.
Part 1: Hazard Analysis & Risk Assessment
A mandatory first step before handling any new chemical is a thorough hazard assessment to inform the selection of appropriate Personal Protective Equipment (PPE).[3][7][8] The structure of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid presents three primary areas of concern:
-
1,2,5-Oxadiazole Ring: This nitrogen-rich heterocyclic ring is a structural alert for energetic properties.[9] Compounds containing such moieties can be sensitive to heat, shock, or friction and may pose a risk of rapid decomposition or explosion, especially if heated under confinement.[9][10][11] While many oxadiazole derivatives are stable, this potential hazard must be a primary consideration in all handling procedures.[12][13]
-
Carboxylic Acid Group: This functional group imparts acidic properties, creating a risk of skin and eye irritation or corrosion.[14][15] If the compound is a fine powder, it may also cause respiratory irritation upon inhalation.[14][15]
-
Unknown Toxicological Profile: The absence of extensive toxicological data means we must assume the compound could have unforeseen health effects.[16] Routes of exposure to consider include skin absorption, inhalation of dust, and accidental ingestion.[17]
Based on this analysis, a multi-layered PPE strategy is required to provide comprehensive protection.
Part 2: Personal Protective Equipment (PPE) Protocol
The minimum PPE for handling 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in any form includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[7] However, for specific tasks, this must be upgraded. The following table outlines the required PPE based on the operational risk level.
| Risk Level / Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Low Risk (e.g., transporting in a sealed, secondary container) | Standard Cotton Lab Coat | N/A | ANSI Z87.1 Safety Glasses[7] | Not Required |
| Medium Risk (e.g., weighing solid, preparing dilute solutions <1M in a fume hood) | Flame-Resistant (FR) Lab Coat | Double-Gloved Nitrile Gloves[7] | Chemical Splash Goggles | Not required if handled exclusively within a certified chemical fume hood. |
| High Risk (e.g., any reaction involving heating, potential for splash, handling >10g) | FR Lab Coat & Chemical-Resistant Apron | Double-Gloved Nitrile Gloves[7] | Chemical Splash Goggles and a Face Shield[3] | Not required if handled exclusively within a certified chemical fume hood. |
| Emergency / Spill | Full-Body Chemical Resistant Suit | Heavy-Duty Chemical Resistant Gloves (e.g., Butyl, Viton) over Nitrile Gloves | Full-Face Respirator with appropriate cartridges | Required. See Section 4 for details. |
Causality of PPE Choices:
-
Flame-Resistant (FR) Lab Coat: Chosen to protect against the potential, though unconfirmed, energetic nature of the oxadiazole ring. A standard cotton lab coat is insufficient if a flash fire were to occur.
-
Double-Gloving: This technique provides a critical safety buffer. If the outer glove is contaminated or torn, the inner glove continues to offer protection while the outer is removed and replaced.[3]
-
Face Shield over Goggles: Goggles protect against splashes, but a face shield is essential for protecting the entire face from high-energy events like exothermic reactions or splashes of corrosive material.[3][18] Safety glasses must always be worn underneath a face shield.[7]
Part 3: Operational and Disposal Plans
Effective protection goes beyond simply wearing PPE; it requires integrating its use into safe, standardized procedures.
Workflow for Safe Handling and Experimentation
The following diagram outlines the critical decision points and procedural flow for safely handling 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, from preparation to waste disposal.
Caption: Experimental workflow for handling the target compound.
Step-by-Step Handling Procedures
-
Preparation: Before bringing the compound into the laboratory, conduct a full risk assessment.[8][17][19] Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles/face shield.
-
Handling:
-
All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.
-
Use spark-proof spatulas and avoid grinding or actions that could create friction or shock.[11]
-
When dissolving, add the solid slowly to the solvent. Monitor for any signs of an exothermic reaction.
-
If heating is required, use a controlled heating mantle and a blast shield.[20] Never heat in a sealed container.
-
-
Decontamination and Doffing: After handling, decontaminate the work area. Remove PPE in a way that avoids cross-contamination: outer gloves, face shield, apron, lab coat, inner gloves. Wash hands thoroughly with soap and water.
Disposal Plan
Proper waste management is a critical safety component. All waste streams must be clearly labeled and segregated to prevent incompatible materials from mixing.[21]
Caption: Chemical waste segregation and disposal workflow.
-
Solid Waste: All disposable items (gloves, weigh paper, pipette tips) contaminated with the compound should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Aqueous Waste: Acidic aqueous solutions should be collected in a dedicated, labeled container for "Aqueous Acidic Waste." Do not neutralize without consulting your institution's Environmental Health and Safety (EHS) department, as neutralization can be exothermic.[22][23]
-
Organic Solvent Waste: Solutions in organic solvents should be collected in a separate, labeled container for flammable liquid waste. Ensure segregation of halogenated and non-halogenated solvents as per your facility's guidelines.[21]
Never dispose of this chemical down the drain. All waste must be disposed of via your institution's hazardous waste management program.[14]
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Evaluating Hazards and Assessing Risks in the Laboratory. National Center for Biotechnology Information (NCBI) - National Institutes of Health (NIH). [Link]
-
Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Conducting a Chemical Risk Assessment in the Laboratory. Lab Manager. [Link]
-
Risk assessment of hazardous chemicals- a case study in chemistry research laboratories. EPrints USM. [Link]
-
Safety evaluation of oxadiazole derivatives. PubMed. [Link]
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. PubMed. [Link]
-
Laboratory Risk Assessment. The University of Texas at Dallas Environmental Health and Safety. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Irvine Environmental Health & Safety. [Link]
-
Chemical Waste Disposal Guidelines. University of Florida Environmental Health and Safety. [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]
-
4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid. PubChem - National Center for Biotechnology Information. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
-
Safety Services Guidance on the Recognition, Handling and Storing of Energetic and Explosophoric Chemicals. University of Glasgow. [Link]
-
Chemical Advisory: Safe Storage, Handling, and Management of Ammonium Nitrate. Environmental Protection Agency (EPA). [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. [Link]
-
A Review on Oxadiazole derivatives and their Biological activities. ResearchGate. [Link]
-
Industrial Perspectives on Energetic Materials. American Institute of Chemical Engineers (AIChE). [Link]
-
Safety Hazards in the Energetics Laboratory. Defense Systems Information Analysis Center (DSIAC). [Link]
-
Working with Potentially Explosive Chemicals/Reactions. University of Auckland. [Link]
Sources
- 1. 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid | C3H2N2O4 | CID 448650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. clarionsafety.com [clarionsafety.com]
- 5. osha.gov [osha.gov]
- 6. eprints.usm.my [eprints.usm.my]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. dsiac.dtic.mil [dsiac.dtic.mil]
- 12. jpbsci.com [jpbsci.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 18. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 19. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 20. auckland.ac.nz [auckland.ac.nz]
- 21. rtong.people.ust.hk [rtong.people.ust.hk]
- 22. epfl.ch [epfl.ch]
- 23. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
